2-(p-Tolylethynyl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-methylphenyl)ethynyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-9H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZWJMXJVGEQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559121 | |
| Record name | 2-[(4-Methylphenyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124643-45-4 | |
| Record name | 2-[(4-Methylphenyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(p-Tolylethynyl)aniline chemical structure and properties
An In-Depth Technical Guide to 2-(p-Tolylethynyl)aniline: A Versatile Scaffold for Research and Development
Introduction: Unveiling a Core Moiety in Modern Chemistry
This compound is a diarylalkyne compound that has garnered significant interest as a versatile building block in synthetic organic chemistry, materials science, and particularly in the realm of medicinal chemistry. Its rigid, linear structure, derived from the ethynyl linker, combined with the reactive and pharmacologically significant aniline moiety, makes it a valuable precursor for a diverse range of complex molecules. The presence of the tolyl group provides an additional site for synthetic modification, allowing for the fine-tuning of steric and electronic properties.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core chemical and physical properties of this compound, provides a detailed protocol for its synthesis, explores its chemical reactivity, and illuminates its applications as a privileged scaffold in the design of novel therapeutics, particularly kinase inhibitors.
PART 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in any scientific endeavor. This section outlines the structural and physical characteristics of this compound.
Chemical Structure and Identifiers
The molecule consists of an aniline ring and a toluene ring connected by a carbon-carbon triple bond. This arrangement confers a unique geometry and electronic profile.
-
IUPAC Name: 2-[2-(4-methylphenyl)ethynyl]aniline[1]
-
CAS Number: 124643-45-4[1]
-
Canonical SMILES: CC1=CC=C(C=C1)C#CC2=CC=CC=C2N[2]
-
InChIKey: BMZWJMXJVGEQGL-UHFFFAOYSA-N[1]
Physicochemical Data
The physical properties of this compound are critical for its handling, storage, and application in various reaction conditions. The data presented below has been aggregated from multiple sources.
| Property | Value | Source(s) |
| Molecular Weight | 207.27 g/mol | [1] |
| Appearance | Solid (at room temperature) | [3] |
| Melting Point | 105 °C | [3] |
| Boiling Point (Predicted) | 370.0 ± 35.0 °C | [3] |
| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 2.92 ± 0.10 | [3] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While detailed spectra are best consulted directly from databases, the expected key features are summarized below. Public databases like PubChem confirm the availability of ¹³C NMR, GC-MS, and IR spectral data.[1]
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¹H NMR: The spectrum would feature distinct signals for the aromatic protons on both the aniline and tolyl rings, a singlet for the methyl (CH₃) protons, and a broad singlet for the amine (NH₂) protons.
-
¹³C NMR: The spectrum will show characteristic peaks for the sp-hybridized alkyne carbons, in addition to the aromatic and methyl carbons.
-
Infrared (IR) Spectroscopy: A key diagnostic peak would be the C≡C stretching vibration of the alkyne, typically appearing in the 2100-2260 cm⁻¹ region. N-H stretching vibrations for the primary amine would also be prominent.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight (207.27).
PART 2: Synthesis and Chemical Reactivity
The utility of this compound as a building block is predicated on its accessible synthesis and predictable reactivity.
Synthesis via Sonogashira Coupling
The most direct and widely employed method for synthesizing this compound and its analogs is the Sonogashira cross-coupling reaction.[4][5] This powerful carbon-carbon bond-forming reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne.
Causality Behind the Method: The Sonogashira coupling is favored for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. It relies on a dual catalytic system: a palladium complex activates the aryl halide, while a copper(I) co-catalyst facilitates the activation of the alkyne.[5][6][7]
This protocol is a representative methodology for the synthesis of this compound.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-iodoaniline (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and copper(I) iodide (CuI) (0.04-0.10 equiv).
-
Solvent and Base Addition: Add a degassed solvent, typically an amine base like triethylamine (Et₃N) which also serves as the solvent, or a mixture of a solvent like THF or DMF with an amine base.
-
Alkyne Addition: Add 4-ethynyltoluene (1.1-1.2 equiv) to the mixture via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (to remove copper salts) followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Caption: Sonogashira coupling workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by its three key functional components: the primary amine, the alkyne linker, and the aromatic systems.
-
Aniline Moiety: The nucleophilic amino group can readily undergo standard aniline chemistry, including acylation, alkylation, and diazotization.[8] It also strongly activates its attached benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
-
Alkyne Moiety: The carbon-carbon triple bond is a versatile handle for further transformations. It is particularly susceptible to cyclization reactions. For instance, intramolecular hydroamination of o-alkynylanilines is a powerful method for constructing indole rings, which are core structures in numerous pharmaceuticals.[4] Research has shown that this compound and its derivatives can be converted into multisubstituted 3-formyl indoles and α-aminophosphonates.[9][10]
PART 3: Applications in Drug Discovery and Development
The true value of this compound is realized in its application as a scaffold for molecules with biological activity. The aniline substructure is a well-established "privileged" fragment in medicinal chemistry.
The Aniline Scaffold in Kinase Inhibition
Aniline and its derivatives are integral components of numerous FDA-approved drugs, including a large class of protein kinase inhibitors used in oncology.[11][12] The 2-substituted aniline motif is particularly prevalent in the design of potent and selective kinase inhibitors.[13][14]
Mechanistic Insight: The amino group of the aniline scaffold often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the protein kinase in the ATP-binding site.[15] This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.
This compound as a Kinase Inhibitor Template
This compound represents an exemplary template for novel kinase inhibitors. It combines:
-
A Hinge-Binding Element: The 2-amino group.
-
A Rigid Linker: The ethynyl group, which projects substituents into specific vectors within the binding pocket.
-
A Modifiable Moiety: The p-tolyl group, which can be further functionalized to explore interactions with solvent-exposed regions or allosteric sites, enhancing selectivity and potency.
Recent studies on 2-substituted aniline pyrimidine derivatives have demonstrated their potential as potent dual inhibitors of kinases like Mer and c-Met, which are implicated in various cancers.[13][14][16][17] This underscores the therapeutic potential of scaffolds derived from this compound.
Caption: Conceptual binding of a this compound-derived inhibitor in a kinase ATP pocket.
PART 4: Safety, Handling, and Storage
Proper handling and storage are paramount when working with any chemical reagent. While a specific, comprehensive safety data sheet (SDS) for this compound should always be consulted, the following guidance is based on data for structurally similar compounds like 2-(phenylethynyl)aniline and general aniline derivatives.
-
Hazards:
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle only in a well-ventilated area or a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Avoid breathing dust, fumes, or vapors.
-
-
Storage:
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the modern chemist. Its straightforward synthesis via the robust Sonogashira coupling, combined with its versatile reactivity, makes it an invaluable precursor for complex heterocyclic systems like indoles. For drug discovery professionals, its structure embodies the core principles of a kinase inhibitor scaffold, merging a proven hinge-binding element with a tunable, rigid framework. As research continues to demand novel molecular architectures to address complex biological questions, the utility and importance of foundational building blocks like this compound are set to grow, paving the way for the next generation of therapeutics and advanced materials.
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2-(p-Tolylethynyl)aniline CAS number 124643-45-4
An In-Depth Technical Guide to 2-(p-Tolylethynyl)aniline (CAS: 124643-45-4): Synthesis, Characterization, and Applications in Heterocyclic Chemistry
Executive Summary
This compound is a pivotal synthetic intermediate, primarily recognized for its role as a precursor to 2-substituted indoles, a scaffold of immense importance in medicinal chemistry and drug discovery.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, detail a robust synthesis protocol via Sonogashira coupling, outline methods for its spectroscopic characterization, and explore its primary application in the synthesis of indoles through catalytic cyclization. The causality behind experimental choices, safety protocols, and the broader context of the aniline motif in drug development are also discussed to provide field-proven insights.
Core Chemical and Physical Properties
This compound, with the chemical formula C₁₅H₁₃N, is a solid at room temperature.[4] Its structure features a terminal p-tolyl-substituted alkyne ortho to an amino group on a benzene ring. This unique arrangement of an internal alkyne and a nucleophilic amine within the same molecule is the basis for its utility in intramolecular cyclization reactions.
| Property | Value | Source |
| CAS Number | 124643-45-4 | [5] |
| Molecular Formula | C₁₅H₁₃N | [5][6] |
| Molecular Weight | 207.27 g/mol | [5][6] |
| Melting Point | 105 °C | [4] |
| Boiling Point | 370.0 °C at 760 mmHg | [4] |
| Appearance | Solid | N/A |
| InChIKey | BMZWJMXJVGEQGL-UHFFFAOYSA-N | [5] |
Synthesis and Purification: The Sonogashira Coupling
The most reliable and widely used method for synthesizing this compound is the Sonogashira cross-coupling reaction.[7] This reaction forms a carbon-carbon bond between an aryl halide (typically 2-iodoaniline) and a terminal alkyne (4-ethynyltoluene). The choice of a palladium catalyst, a copper(I) co-catalyst, and an amine base is critical for achieving high yields and purity.
Causality in Experimental Design
-
Catalyst System : A palladium complex, such as Pd(PPh₃)₂Cl₂, facilitates the oxidative addition to the aryl halide, which is the rate-determining step. Copper(I) iodide acts as a co-catalyst, forming a copper(I) acetylide intermediate that readily undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[7]
-
Base : An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), serves multiple roles. It acts as a solvent, neutralizes the hydrogen halide byproduct formed during the reaction, and helps maintain a basic environment conducive to the catalytic cycle.
-
Solvent : While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to ensure the solubility of all reactants and catalysts.
-
Inert Atmosphere : The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and to protect the palladium(0) catalyst from oxidation.
Caption: Workflow for Sonogashira Synthesis.
Detailed Experimental Protocol: Sonogashira Coupling
-
Setup : To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodoaniline (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Inerting : Seal the flask and purge with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition : Under a positive pressure of nitrogen, add anhydrous triethylamine (4.0 eq.) via syringe, followed by 4-ethynyltoluene (1.2 eq.).
-
Reaction : Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 2-iodoaniline is consumed.
-
Workup : Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Spectroscopic Characterization
Confirmation of the structure and purity of this compound is achieved through standard spectroscopic techniques. The data below are representative of what researchers should expect.[6]
| Technique | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR (CDCl₃) | Aromatic Protons | δ 6.7-7.5 ppm (multiplets) |
| -NH₂ Protons | δ ~4.0 ppm (broad singlet) | |
| -CH₃ Protons | δ ~2.4 ppm (singlet) | |
| ¹³C NMR (CDCl₃) | Aromatic Carbons | δ 109-148 ppm |
| Alkyne Carbons (C≡C) | δ ~85-95 ppm | |
| Methyl Carbon (-CH₃) | δ ~21.5 ppm | |
| IR Spectroscopy | N-H Stretch | 3350-3500 cm⁻¹ (two bands) |
| C≡C Stretch | ~2210 cm⁻¹ (sharp, medium) | |
| Aromatic C-H Stretch | ~3030 cm⁻¹ | |
| Mass Spec (ESI) | [M+H]⁺ | m/z 208.11 |
Core Application: Synthesis of 2-Arylindoles via Cyclization
The primary utility of this compound lies in its conversion to 2-(p-tolyl)-1H-indole. The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and pharmaceuticals.[8][9] The intramolecular cyclization of 2-alkynylanilines is an atom-economical and efficient method to construct this heterocyclic system.[1][2]
Mechanistic Pathways and Catalyst Selection
The cyclization can be catalyzed by various metals, including palladium, gold, and ruthenium, or even promoted by strong bases or heat.[2][10][11] The choice of catalyst dictates the reaction mechanism and conditions.
-
Palladium/Lewis Acid Catalysis : Involves the nucleophilic attack of the aniline nitrogen onto the alkyne, which is activated by coordination to the acidic metal center. This typically follows a 5-endo-dig cyclization pathway.[1][10]
-
Gold Catalysis : Cationic gold(I) catalysts are highly effective "alkynophilic" Lewis acids that potently activate the alkyne for nucleophilic attack. These reactions often proceed under very mild conditions.[11]
-
Ruthenium Catalysis : Can proceed through an alternative pathway involving a vinylidene intermediate, which can lead to the formation of 3-substituted indoles via a 1,2-carbon migration, although 2-substituted indoles are also accessible.[2]
Caption: General pathway for catalytic cyclization.
Detailed Experimental Protocol: Palladium-Catalyzed Indole Synthesis
This protocol describes a simple and effective method for the cyclization using palladium(II) acetate.[1][10]
-
Setup : In a microwave vial or sealed tube, dissolve this compound (1.0 eq.) in a suitable solvent such as DMF or an aqueous micellar medium like TPGS-750-M.[1]
-
Catalyst Addition : Add palladium(II) acetate (Pd(OAc)₂, 0.05 eq.).
-
Reaction : Seal the vessel and heat the mixture to 80-120 °C for 1-3 hours. Microwave irradiation can often accelerate the reaction compared to conventional heating.[1]
-
Monitoring : Follow the disappearance of the starting material by TLC or LC-MS.
-
Workup : After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography or recrystallization to obtain pure 2-(p-tolyl)-1H-indole.
The Aniline Moiety in Drug Development
While the aniline scaffold is a cornerstone in medicinal chemistry, it is also considered a "structural alert" by some toxicologists.[12][13][14] Anilines can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites that can cause idiosyncratic adverse drug reactions.[14]
Considerations for Drug Development Professionals:
-
Metabolic Stability : It is crucial to assess the metabolic stability of any drug candidate derived from an aniline precursor early in the discovery process.
-
Structural Modification : The properties of the aniline can be fine-tuned. The introduction of flanking groups or electron-withdrawing substituents can modulate its pKa and oxidation potential, mitigating toxicity risks.[12]
-
Isosteric Replacement : In later stages of development, if toxicity becomes a concern, exploring saturated bioisosteres for the aniline ring might be a viable strategy to improve the safety profile of a lead compound.[14]
Safety and Handling
This compound requires careful handling in a laboratory setting. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[5]
| Hazard Class | GHS Statement | Precautionary Code |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P270, P301+P312 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P304+P340 |
-
Engineering Controls : Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment : Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to maintain its stability.[15]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
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Introduction: The Strategic Value of a Diarylacetylene Building Block
An In-Depth Technical Guide to 2-(p-Tolylethynyl)aniline for Advanced Research
Executive Summary: This guide provides a comprehensive technical overview of this compound (C₁₅H₁₃N), a key intermediate in synthetic organic chemistry. We delve into its fundamental physicochemical properties, spectroscopic signature, and core synthetic methodologies from the perspective of a senior application scientist. The document emphasizes the compound's critical role as a precursor to high-value heterocyclic scaffolds, particularly indoles, which are prevalent in medicinal chemistry. Detailed, field-tested protocols are provided, alongside an analysis of the compound's strategic importance and potential liabilities in drug development programs.
This compound, also known by its IUPAC name 2-[2-(4-methylphenyl)ethynyl]aniline, is an aromatic compound featuring an aniline ring linked to a tolyl group via an ethynyl (acetylene) bridge.[1] This structure places it in the class of ortho-alkynylanilines, a privileged scaffold in synthetic chemistry. Its significance lies not in its direct biological activity, but in its utility as a versatile and powerful building block.
The strategic placement of the amino (-NH₂) and alkynyl (-C≡C-) groups ortho to each other on the aniline ring creates a reactive diad. This arrangement is primed for intramolecular cyclization reactions, providing efficient access to complex heterocyclic systems. For researchers in drug development, the ability to rapidly construct libraries of compounds around a core scaffold is paramount. This compound serves as an ideal starting point for such endeavors, particularly for the synthesis of substituted indoles, which are a cornerstone of many pharmaceutical agents.[2][3] This guide will elucidate the properties and protocols that make this compound a valuable tool for the modern research scientist.
Core Physicochemical & Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of reproducible science. All experimental designs, from reaction setup to purification and storage, are dictated by these characteristics. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N | [1][4][5] |
| Molecular Weight | 207.27 g/mol | [1][4][6] |
| CAS Number | 124643-45-4 | [1][5][6] |
| IUPAC Name | 2-[2-(4-methylphenyl)ethynyl]aniline | [1] |
| Melting Point | ~105 °C | [6] |
| Boiling Point | ~370 °C at 760 mmHg | [6] |
| Appearance | (Expected) Off-white to yellow solid | N/A |
| SMILES | NC1=CC=CC=C1C#CC2=CC=C(C)C=C2 | [5] |
| InChIKey | BMZWJMXJVGEQGL-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insight
The most prevalent and efficient method for synthesizing diarylacetylenes like this compound is the Sonogashira cross-coupling reaction. This choice is deliberate; the reaction is highly reliable, tolerates a wide range of functional groups, and typically proceeds under mild conditions, which is crucial for preventing side reactions involving the sensitive aniline moiety.
Causality of the Sonogashira Coupling: The reaction's power stems from the synergistic action of a palladium catalyst and a copper(I) co-catalyst. The palladium complex orchestrates the main C-C bond formation by cycling through oxidative addition and reductive elimination steps with the aryl halide and the alkyne. The copper(I) catalyst's role is to activate the terminal alkyne, forming a copper(I) acetylide intermediate. This transmetalation step is kinetically favorable and feeds the activated alkyne into the palladium cycle, ensuring high efficiency and turnover.
Caption: Fig 1: Sonogashira coupling workflow for synthesis.
Self-Validating Synthesis Protocol
This protocol is designed to be self-validating by including in-process checks (e.g., TLC monitoring) to ensure the reaction proceeds as expected before moving to the next stage.
Materials:
-
2-Iodoaniline
-
4-Ethynyltoluene (p-Tolylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate and Hexane (for chromatography)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-iodoaniline (1.0 eq).
-
Reagent Addition: Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq). Evacuate and backfill the flask with nitrogen three times. This step is critical to remove oxygen, which can cause undesirable alkyne homocoupling (Glaser coupling).
-
Solvent and Base: Add anhydrous toluene and anhydrous triethylamine (3.0 eq). The TEA acts as both a base to neutralize the HI byproduct and as a solvent.
-
Alkyne Addition: Add 4-ethynyltoluene (1.1 eq) dropwise via syringe. A slight excess ensures the complete consumption of the more valuable 2-iodoaniline.
-
Reaction Execution: Heat the mixture to 70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The disappearance of the 2-iodoaniline spot indicates completion (typically 4-6 hours). This in-process check prevents premature workup or unnecessary heating.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Transfer the filtrate to a separatory funnel.
-
Purification - Extraction: Wash the organic layer sequentially with deionized water (2x) and brine (1x). The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous MgSO₄.
-
Purification - Chromatography: Filter off the MgSO₄ and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.
Key Reactivity and Application in Drug Scaffolding
The primary value of this compound in drug development is its role as a precursor for heterocyclic synthesis. The ortho-amino-alkyne functionality is a powerful synthon for metal-catalyzed intramolecular cyclization to form substituted indoles.
Mechanism of Indole Formation: In the presence of a suitable catalyst (e.g., copper, gold, or palladium salts), the nitrogen atom of the aniline attacks the internal carbon of the alkyne in a 5-endo-dig cyclization. This process is highly efficient and atom-economical, forming the five-membered ring of the indole core in a single step. The choice of catalyst and reaction conditions can be tuned to control the reaction and introduce further functionalization, as seen in cascade reactions.[2]
Caption: Fig 2: Cyclization workflow to an indole scaffold.
The Aniline Moiety: A Consideration for Drug Development
While the aniline functional group is a versatile handle for chemical synthesis, it is also classified as a "structural alert" in medicinal chemistry.[7] The aniline motif can undergo cytochrome P450-mediated oxidation in the body to form reactive metabolites, such as quinone-imines.[7] These electrophilic species can covalently bind to proteins, potentially leading to idiosyncratic adverse drug reactions.
Therefore, when using this compound as a starting material, drug development professionals must consider the fate of the aniline nitrogen. In many applications, such as the indole synthesis described above, the aniline nitrogen is incorporated into a less metabolically-liable heterocyclic ring, mitigating the risk. However, if the aniline moiety remains exposed in the final drug candidate, its metabolic stability must be rigorously evaluated. This dual nature of utility and potential liability makes a deep understanding of aniline chemistry essential for the target audience. Aniline and its derivatives are crucial building blocks for a vast array of pharmaceuticals, including antibiotics and anti-inflammatory drugs, underscoring their continued importance despite metabolic concerns.[8][9]
Conclusion
This compound is more than a simple organic molecule; it is a strategic tool for chemical innovation. Its value is defined by its molecular architecture, which enables efficient and reliable access to high-value chemical scaffolds like indoles. This guide has provided a framework for understanding its properties, a robust protocol for its synthesis, and a clear-eyed perspective on its application in the demanding field of drug discovery. By appreciating both the synthetic opportunities and the potential metabolic challenges associated with its aniline core, researchers can leverage this powerful intermediate to its fullest potential, accelerating the development of novel therapeutics.
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Physical properties of 2-(p-Tolylethynyl)aniline
An in-depth technical guide on the physical properties of 2-(p-Tolylethynyl)aniline.
Executive Summary
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 124643-45-4). As a key intermediate in the synthesis of complex heterocyclic systems, particularly indoles, this molecule is of significant interest to researchers in medicinal chemistry and materials science.[1] This document consolidates critical data on its physicochemical characteristics, spectroscopic signature, and solid-state properties. Furthermore, it presents field-proven experimental protocols for its synthesis and characterization, grounded in established chemical principles. The guide is designed to serve as an authoritative resource for scientists and drug development professionals, enabling a deeper understanding of this versatile building block.
Introduction: The Significance of ortho-Alkynylanilines
Ortho-alkynylanilines are a class of organic compounds distinguished by an aniline core substituted at the ortho position with an alkyne moiety. This unique structural arrangement serves as a powerful linchpin in synthetic chemistry, most notably in transition-metal-catalyzed cyclization reactions to form valuable nitrogen-containing heterocycles.[2] The aniline moiety itself is a well-established "structural alert" in drug discovery, known for its potential metabolic liabilities, yet it remains a prevalent component in numerous pharmaceutical compounds due to its synthetic accessibility and versatile reactivity.[3][4]
This compound, the subject of this guide, combines the reactive potential of the ortho-alkynylaniline scaffold with the electronic and steric influence of a p-tolyl group. Understanding its fundamental physical properties is paramount for optimizing reaction conditions, developing robust purification strategies, and predicting its behavior in various chemical and biological systems.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's foundational properties is the bedrock of its successful application in research and development. This section details the structural identity and key physical characteristics of this compound.
Chemical Structure and Identifiers
The molecule consists of an aniline ring connected to a p-tolyl group through an ethynyl linker. This structure provides a rigid, planar scaffold with distinct electronic environments.
Caption: Chemical Structure of this compound
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2-[2-(4-methylphenyl)ethynyl]aniline | [5] |
| CAS Number | 124643-45-4 | [5][6] |
| Molecular Formula | C₁₅H₁₃N | [5][7] |
| Molecular Weight | 207.27 g/mol | [5][7] |
| InChIKey | BMZWJMXJVGEQGL-UHFFFAOYSA-N |[5][7] |
Physicochemical Data
The physical state and stability of this compound under various conditions are critical for its handling, storage, and use in synthesis.
Table 2: Summary of Key Physicochemical Data
| Property | Value | Notes | Reference |
|---|---|---|---|
| Appearance | White to yellow powder/crystal | Based on related compounds | [8] |
| Melting Point | 105 °C | Recrystallized from hexane/ethyl acetate | [6] |
| Boiling Point | 370.0 ± 35.0 °C | Predicted | [6] |
| Density | 1.11 ± 0.1 g/cm³ | Predicted | [6] |
| pKa | 2.92 ± 0.10 | Predicted (refers to the conjugate acid) | [6] |
| Storage | Inert atmosphere, dark, room temp. | Recommended to prevent oxidation/degradation |[6] |
Solubility Profile
Based on its predominantly nonpolar aromatic structure, this compound is expected to exhibit low solubility in water and high solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, and tetrahydrofuran (THF). The primary amine group offers a site for hydrogen bonding, which may impart slight solubility in polar protic solvents.
Solid-State and Crystallographic Characteristics
While a specific crystal structure for this compound is not publicly available, the analysis of related p-tolyl substituted compounds provides valuable insights.[9] The solid-state packing is likely governed by a combination of van der Waals forces and intermolecular interactions such as π-π stacking between the aromatic rings and potential N-H···π interactions. These non-covalent forces are pivotal in determining the crystal lattice energy, which directly influences physical properties like melting point and solubility.[9] The determination of its crystal structure via single-crystal X-ray diffraction would be a valuable endeavor to fully elucidate its solid-state conformation and packing arrangement.[9]
Spectroscopic and Analytical Characterization
Unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum of this compound is expected to be dominated by vibrations from the amine, alkyne, and aromatic moieties.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity | Reference |
|---|---|---|---|---|
| 3400 - 3300 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch | Medium (two bands) | [10] |
| ~2210 | Alkyne (C≡C) | Stretch | Weak to Medium | [11] |
| 3100 - 3000 | Aromatic (C-H) | Stretch | Medium | [12] |
| 1650 - 1580 | Primary Amine (N-H) | Bending (Scissoring) | Medium | [10] |
| 1600, 1475 | Aromatic Ring | C=C Stretch | Medium | [12] |
| 1335 - 1250 | Aromatic Amine (C-N) | Stretch | Strong |[10] |
Rationale: The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a hallmark of a primary amine (R-NH₂).[10] The alkyne C≡C stretch is often weak due to the low change in dipole moment during the vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton spectrum will show distinct signals for the different types of protons. The two protons of the -NH₂ group are expected to appear as a broad singlet. The aromatic protons on the aniline and tolyl rings will appear in the downfield region (typically 6.5-8.0 ppm), with splitting patterns dictated by their substitution. The methyl (-CH₃) protons of the tolyl group will be a sharp singlet in the upfield region.
¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom. The quaternary carbons of the alkyne (C≡C) typically appear in the 80-95 ppm range. Aromatic carbons will resonate between 110-150 ppm, and the methyl carbon will be significantly upfield (~21 ppm). Spectral data for the closely related 2-(2-Phenylethynyl)aniline is available and serves as a useful comparison.[13][14]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, a high-resolution mass spectrometry (HRMS) analysis should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its exact mass (C₁₅H₁₃N, Monoisotopic Mass: 207.1048 Da).[5] The fragmentation pattern would likely involve cleavage of the ethynyl linker and loss of fragments from the aromatic rings.
Experimental Protocols
The following protocols are presented as self-validating systems, incorporating in-process checks and rationale for key steps.
Synthesis via Sonogashira Coupling
This is the most direct and widely employed method for constructing the C(sp²)-C(sp) bond present in the target molecule.[1] It involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide.
Caption: Workflow for the Synthesis of this compound.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2-iodoaniline (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.).
-
Expertise & Rationale: An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state. CuI facilitates the reaction by forming a copper acetylide intermediate, accelerating the catalytic cycle.[1]
-
-
Solvent and Reagents: Evacuate and backfill the flask with nitrogen or argon three times. Add degassed triethylamine (TEA) via syringe, followed by 4-ethynyltoluene (1.1 eq.).
-
Expertise & Rationale: TEA serves as both the solvent and the base required to neutralize the HI generated during the reaction. Degassing removes dissolved oxygen.
-
-
Reaction: Stir the mixture at 60 °C and monitor the reaction progress by TLC until the starting 2-iodoaniline is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl, followed by brine.
-
Trustworthiness: The NH₄Cl wash is essential for quenching the reaction and complexing with the copper catalyst, aiding its removal from the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Analytical Characterization Workflow
The identity and purity of the synthesized compound must be rigorously confirmed.
Caption: Standard Workflow for Physicochemical Characterization.
Relevance and Applications in Drug Development
The this compound scaffold is a valuable precursor in medicinal chemistry. Its primary utility lies in its ability to undergo intramolecular cyclization to form 2-substituted indoles, a core motif in numerous biologically active compounds and pharmaceuticals.[1] Aniline derivatives, in general, are foundational building blocks for a wide range of drugs, including analgesics, antibiotics, and targeted therapies.[4][15] The specific substitution pattern of this compound allows for the introduction of a tolyl group, which can engage in beneficial hydrophobic or π-stacking interactions within a target protein's binding pocket, potentially influencing the compound's efficacy and pharmacokinetic profile.[9]
Conclusion
This compound is a crystalline solid with a defined melting point and characteristic spectroscopic properties that enable its unambiguous identification. Its synthesis is readily achieved through robust and scalable methods like the Sonogashira coupling. The strategic placement of the aniline, alkyne, and tolyl groups makes it a highly valuable and versatile intermediate for constructing complex molecules, particularly for applications in drug discovery and materials science. The data and protocols consolidated in this guide provide a solid foundation for researchers to confidently utilize this compound in their synthetic endeavors.
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A Technical Guide to 2-(p-Tolylethynyl)aniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 2-(p-Tolylethynyl)aniline, a key diarylalkyne intermediate. The document details its chemical identity, including its canonical SMILES string, and offers a comprehensive overview of its synthesis via the Sonogashira coupling reaction, complete with mechanistic insights and a detailed experimental protocol. Furthermore, it outlines the expected spectroscopic data for structural confirmation and explores the compound's current and potential applications in medicinal chemistry and materials science. This guide is intended to serve as a vital resource for researchers leveraging this versatile molecule in drug discovery and the development of novel chemical entities.
Introduction
Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of industrial chemicals and pharmaceutical agents.[1][2] Their utility stems from the reactive amino group, which can be readily modified, and the aromatic ring that allows for diverse substitution patterns.[1] The incorporation of an alkyne linker, as seen in this compound, introduces rigidity and linearity into the molecular structure, providing a valuable vector for probing biological targets or constructing complex molecular architectures.
The diarylalkyne motif is of significant interest in medicinal chemistry. These structures can serve as precursors to various heterocyclic systems through cyclization reactions and are explored as scaffolds for kinase inhibitors and other targeted therapeutics.[3][4] The aniline portion of this compound offers a handle for further functionalization, potentially enhancing bioavailability or modulating pharmacological properties.[2][5] This guide provides the core technical knowledge required to synthesize, verify, and utilize this important chemical building block.
Chemical Identity and Properties
A precise understanding of a molecule's identity and physicochemical properties is the bedrock of reproducible scientific research.
Chemical Identifiers
The structure of this compound is unambiguously defined by several standard chemical identifiers. The canonical SMILES (Simplified Molecular-Input Line-Entry System) string provides a linear text representation of the molecule.
-
Canonical SMILES: CC1=CC=C(C=C1)C#CC2=CC=CC=C2N[6]
-
IUPAC Name: 2-[2-(4-methylphenyl)ethynyl]aniline[6]
-
InChI: InChI=1S/C15H13N/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-9H,16H2,1H3[6]
-
InChIKey: BMZWJMXJVGEQGL-UHFFFAOYSA-N[6]
-
CAS Number: 124643-45-4[6]
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting the compound's behavior in various solvents, its potential for crossing biological membranes, and for planning purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₃N | [6] |
| Molecular Weight | 207.27 g/mol | [6] |
| XLogP3 | 3.6 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
| Rotatable Bond Count | 1 | [6] |
| Melting Point | 105°C |
| Boiling Point | 370°C at 760 mmHg | |
Synthesis via Sonogashira Coupling
The most common and efficient method for synthesizing diarylalkynes like this compound is the Sonogashira cross-coupling reaction.[7][8] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[7][9]
Reaction Scheme
The synthesis involves the coupling of 2-iodoaniline with 1-ethynyl-4-methylbenzene (p-ethynyltoluene).
2-Iodoaniline + 1-ethynyl-4-methylbenzene → this compound
Mechanistic Insights
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] While the precise mechanism can be complex and subject to reaction conditions, a generally accepted pathway is outlined below.[9][10]
-
Palladium Cycle (A):
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (2-iodoaniline) to form a Pd(II) complex.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The desired diarylalkyne product is formed, and the Pd(0) catalyst is regenerated.
-
-
Copper Cycle (B):
-
Copper Acetylide Formation: The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for transmetalation.[9]
-
The following diagram illustrates the key steps in the Sonogashira coupling mechanism.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Reagents and Equipment:
-
2-Iodoaniline
-
1-ethynyl-4-methylbenzene (p-ethynyltoluene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (anhydrous)
-
Toluene or THF (anhydrous)
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base Addition: Add anhydrous toluene and triethylamine (3.0 eq).
-
Degassing: Stir the mixture and degas by bubbling nitrogen through the solution for 15-20 minutes.
-
Alkyne Addition: Add 1-ethynyl-4-methylbenzene (1.2 eq) dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to 70°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove catalyst residues. Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Spectroscopic Characterization
Structural confirmation of the synthesized product is critical. The following data provides the expected spectroscopic signatures for this compound.[6]
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Key Features and Expected Values |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.4 (d, 2H, tolyl), δ ~7.2-7.3 (m, 2H, aniline), δ ~7.1 (d, 2H, tolyl), δ ~6.7-6.8 (m, 2H, aniline), δ ~4.0 (br s, 2H, -NH₂), δ ~2.4 (s, 3H, -CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic carbons (δ ~114-148 ppm), Alkyne carbons (δ ~85-95 ppm), Methyl carbon (δ ~21.5 ppm). |
| FTIR (KBr or ATR) | ν ~3400-3300 cm⁻¹ (N-H stretch), ν ~3050-3000 cm⁻¹ (Aromatic C-H stretch), ν ~2210 cm⁻¹ (C≡C stretch, characteristic), ν ~1620 cm⁻¹ (N-H bend). |
| Mass Spectrometry (EI) | m/z 207 [M]⁺ (Molecular Ion), fragmentation pattern corresponding to loss of methyl and amino groups. |
Note: Actual spectral values may vary slightly based on solvent and instrumentation.[11]
Applications in Research and Drug Development
2-(o-Alkynyl)anilines are highly valuable precursors in synthetic organic chemistry, particularly for the construction of indole scaffolds.[3] The indole ring is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[3][12]
5.1. Synthesis of Substituted Indoles: this compound can undergo intramolecular cyclization reactions, often catalyzed by metals like zinc, copper, or gold, to form 2-substituted indoles.[3][12] This provides a direct route to complex indole derivatives that can be screened for various biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3]
5.2. Building Block for Kinase Inhibitors: The aniline moiety is a common feature in many kinase inhibitors, where it often participates in crucial hydrogen bonding interactions within the ATP-binding site of the target kinase.[4] The rigid tolylethynyl portion can be used to position other functional groups precisely to achieve high potency and selectivity. This scaffold can be a starting point for developing novel inhibitors targeting kinases implicated in cancer and other diseases.[13]
5.3. Materials Science: Diarylalkynes are also explored in materials science for the development of organic light-emitting diodes (OLEDs), molecular wires, and fluorescent probes due to their conjugated π-systems and rigid structures. The aniline group can be used to tune the electronic properties or to anchor the molecule to surfaces.
Conclusion
This compound is a versatile and valuable chemical intermediate with a well-defined synthesis and clear pathways for characterization. Its SMILES string, CC1=CC=C(C=C1)C#CC2=CC=CC=C2N, represents a scaffold of significant potential for professionals in drug discovery and materials science. The robust Sonogashira coupling provides a reliable method for its synthesis, and its structure offers multiple avenues for elaboration into complex, high-value molecules such as substituted indoles and targeted kinase inhibitors. This guide provides the foundational knowledge for scientists to confidently incorporate this compound into their research and development programs.
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Introduction: The Strategic Importance of 2-Alkynyl Anilines
An In-Depth Technical Guide to the Key Characteristics of 2-Alkynyl Aniline Compounds
In the landscape of modern synthetic and medicinal chemistry, 2-alkynyl anilines have emerged as exceptionally versatile building blocks.[1] These molecules, characterized by an aniline ring substituted at the ortho position with an alkyne moiety, possess a unique electronic and structural arrangement that makes them prime substrates for a variety of powerful chemical transformations. Their true value lies in their ability to undergo annulative cyclization reactions, providing rapid and atom-economical access to a diverse range of nitrogen-containing heterocyclic scaffolds, most notably indoles and quinolines.[2][3]
These resulting heterocyclic systems are considered "privileged scaffolds" in drug discovery, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities, including anticancer, antiviral, and antibacterial properties.[2][4][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core characteristics of 2-alkynyl anilines, from their synthesis and fundamental properties to their reactivity and strategic applications.
Synthesis of 2-Alkynyl Anilines: The Sonogashira Coupling
The most prevalent and efficient method for synthesizing 2-alkynyl anilines is the Sonogashira cross-coupling reaction.[1][3] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, in this case, a 2-haloaniline (e.g., 2-iodoaniline or 2-bromoaniline).
Causality in Catalyst Selection: The Sonogashira reaction's success hinges on the synergistic action of two distinct catalytic cycles.[6] The palladium(0) catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination to form the final product. The copper(I) cocatalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] This dual-catalyst system allows the reaction to proceed under mild conditions with high functional group tolerance, making it ideal for constructing complex molecular architectures.[7]
Table 1: Overview of Sonogashira Coupling for 2-Alkynyl Aniline Synthesis
| Component | Role | Typical Reagents | Key Considerations |
| Aryl Halide | Aniline precursor | 2-Iodoaniline, 2-Bromoaniline | Reactivity order: I > Br > Cl. Iodoanilines are most reactive but more expensive. |
| Terminal Alkyne | Alkyne source | Phenylacetylene, Trimethylsilylacetylene | The R-group on the alkyne can be varied to introduce desired functionality. |
| Palladium Catalyst | Primary cross-coupling catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pre-catalyst is reduced in situ to active Pd(0). |
| Copper(I) Cocatalyst | Alkyne activation | Copper(I) iodide (CuI) | Essential for high yields under standard conditions. |
| Base | Neutralizes HX byproduct | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both a base and often as the solvent. |
| Solvent | Reaction medium | THF, DMF, or the amine base itself | Must be anhydrous and deoxygenated to prevent catalyst deactivation. |
Experimental Protocol: Synthesis of 2-(Phenylethynyl)aniline
This protocol describes a typical Sonogashira coupling to produce a representative 2-alkynyl aniline.
-
Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodoaniline (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Inert Atmosphere: Seal the flask with septa and purge with dry argon or nitrogen for 15 minutes to establish an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, deoxygenated triethylamine (Et₃N) via syringe to dissolve the solids. Begin stirring.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe over 5 minutes.
-
Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(phenylethynyl)aniline.
Caption: General workflow for the synthesis of 2-alkynyl anilines.
Physicochemical and Spectroscopic Properties
The defining structural feature of a 2-alkynyl aniline is the linear sp-hybridized alkyne positioned next to the sp²-hybridized aromatic ring and its amino group. This arrangement influences its electronic properties and provides distinct spectroscopic signatures crucial for its characterization.
-
Infrared (IR) Spectroscopy: The most characteristic IR absorption is the C≡C triple bond stretch, which appears as a sharp, medium-to-weak band in the 2100-2260 cm⁻¹ region. The N-H stretches of the primary amine appear as two sharp bands around 3350-3500 cm⁻¹.
-
¹H NMR Spectroscopy: The protons of the amino group (-NH₂) typically appear as a broad singlet between δ 3.5-5.0 ppm. The aromatic protons show characteristic splitting patterns in the δ 6.5-7.5 ppm region. If the alkyne is terminal (R-C≡C-H), the acetylenic proton is highly diagnostic, appearing as a singlet around δ 3.0 ppm.
-
¹³C NMR Spectroscopy: The two acetylenic carbons (C≡C) are found in the δ 80-100 ppm range. The carbon attached to the aniline ring is typically more downfield than the terminal carbon.
Table 2: Representative Spectroscopic Data for 2-(Phenylethynyl)aniline
| Nucleus | Chemical Shift (δ, ppm) | Key Feature |
| ¹H NMR | ~4.1 (s, 2H) | -NH₂ protons |
| 6.6-7.5 (m, 9H) | Aromatic protons | |
| ¹³C NMR | ~87.0 | Aniline-C≡C-Ph |
| ~94.5 | Aniline-C≡C-Ph | |
| 109-148 | Aromatic carbons | |
| IR (cm⁻¹) | ~3470, ~3380 | N-H stretches |
| ~2210 | C≡C stretch |
Core Reactivity: The Dichotomy of Cyclization
The premier chemical characteristic of 2-alkynyl anilines is their propensity to undergo intramolecular cyclization. The nucleophilic amino group and the electrophilic alkyne are perfectly poised for ring formation. Critically, the reaction conditions and catalysts employed can selectively direct this cyclization toward either five-membered (indole) or six-membered (quinoline) heterocyclic systems.[2][3] This controllable divergence is the cornerstone of their synthetic utility.
Divergent Cyclization Pathways
-
Synthesis of Indoles (5-exo-dig Cyclization): This pathway involves the nitrogen atom attacking the internal carbon of the alkyne. It is typically promoted by transition metals that act as Lewis acids (e.g., Au, Pt, In) or strong bases.[3][8] Gold catalysis, for instance, activates the alkyne toward nucleophilic attack by the aniline nitrogen, leading to a vinyl-gold intermediate that is then protonated to yield the indole product.[8]
-
Synthesis of Quinolines (6-endo-dig Cyclization): This pathway involves the nitrogen attacking the terminal carbon of the alkyne. This mode of cyclization is often achieved using electrophilic reagents such as iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr).[9][10][11] The electrophile (E⁺) first activates the alkyne by forming a cyclic intermediate (e.g., an iodonium ion). The aniline nitrogen then attacks the internal carbon in a 6-endo-dig fashion, leading to the formation of the six-membered ring. Subsequent aromatization yields the quinoline, which is functionalized at the 3-position with the electrophile.[9] This installed functionality serves as a valuable handle for further synthetic elaboration.[12]
Caption: Divergent cyclization pathways of 2-alkynyl anilines.
Experimental Protocol: Electrophilic Cyclization to a 3-Iodoquinoline
This protocol is adapted from established methods for synthesizing 3-haloquinolines.[9][10]
-
Preparation: In a round-bottom flask, dissolve the 2-alkynyl aniline (1.0 equiv) and sodium bicarbonate (NaHCO₃, 2.0 equiv) in acetonitrile (MeCN).
-
Reagent Addition: Stir the solution at room temperature. In a separate flask, dissolve iodine (I₂, 3.0 equiv) in MeCN. Add the iodine solution dropwise to the aniline solution over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the pure 3-iodoquinoline product.
Applications in Drug Development
The ability to rapidly and efficiently generate indole and quinoline scaffolds makes 2-alkynyl anilines highly valuable in medicinal chemistry.
-
Privileged Scaffolds: Both indoles and quinolines are core components of a vast number of FDA-approved drugs and clinical candidates.[2][4] The aniline moiety itself is a common feature in drug-like molecules, though its properties sometimes require modification to improve metabolic stability or reduce toxicity.[13]
-
Kinase Inhibitors: Many kinase inhibitors, a cornerstone of modern cancer therapy, feature quinoline or indole cores that interact with the ATP-binding site of the target kinase. The modular synthesis from 2-alkynyl anilines allows for systematic modification of substituents on the heterocyclic core to optimize potency and selectivity.[14]
-
Antimicrobial and Antiviral Agents: The quinoline ring is famous for its presence in antimalarial drugs like chloroquine.[9] Functionalized quinolines and indoles derived from 2-alkynyl aniline precursors continue to be explored for their potential as novel antibacterial, antifungal, and antiviral agents.[2][4]
-
Functional Group Introduction: The alkyne group itself can be a valuable pharmacophore, providing a rigid, linear linker to position other functional groups correctly for target binding.[15] Furthermore, electrophilic cyclization methods that install a halogen provide a direct route for further diversification via cross-coupling reactions, enabling the exploration of a wider chemical space.[12]
Conclusion and Future Outlook
2-alkynyl aniline compounds are defined by a set of powerful characteristics: straightforward synthesis via Sonogashira coupling, clear spectroscopic signatures, and, most importantly, a versatile and controllable reactivity centered on intramolecular cyclization. The ability to selectively steer these cyclizations to produce either indoles or quinolines makes them indispensable precursors in modern organic synthesis. For professionals in drug development, mastering the chemistry of 2-alkynyl anilines provides a robust platform for the rapid generation of diverse libraries of heterocyclic compounds, accelerating the discovery of new therapeutic agents. Future research will likely focus on developing enantioselective cyclization methods and expanding the scope of accessible heterocyclic systems through novel catalytic approaches, including photoredox and electrochemical strategies.[16][17]
References
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Duggirala, S., et al. (2022). Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. The Journal of Organic Chemistry. Available at: [Link]
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Zhang, X., et al. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. Available at: [Link]
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Festa, A. A., et al. (2022). 2-(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis. Advanced Synthesis & Catalysis. Available at: [Link]
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Vavsari, V. F., et al. (2022). Annulation of 2‐Alkynylanilines: The Versatile Chemical Compounds. Asian Journal of Organic Chemistry. Available at: [Link]
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Larock, R. C., et al. (2005). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Organic Syntheses. Available at: [Link]
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Festa, A. A., et al. (2022). 2‐(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis. Advanced Synthesis & Catalysis. Available at: [Link]
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Garcı́a, P., et al. (2014). Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Li, L., et al. (2021). Synthesis of 4-Alkylindoles from 2-Alkynylanilines via Dearomatization- and Aromatization-Triggered Alkyl Migration. Organic Letters. Available at: [Link]
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Larock, R. C., et al. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. Available at: [Link]
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American Chemical Society. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. Available at: [Link]
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Desai, K. J., et al. (2025). Recent Advances in the Annulative Cyclization of 2-Alkynylanilines: Transition Metal, Metal-Free, Photoredox, and Electrochemical Approaches. Chemical Communications. Available at: [Link]
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Desai, K. J., et al. (2025). Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Previous reports and challenges in the utilization of 2‐alkynyl aniline... ResearchGate. Available at: [Link]
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Wang, C., et al. (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry. Available at: [Link]
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Unlocking the Potential of 2-(p-Tolylethynyl)aniline Derivatives: A Guide to Novel Research Frontiers
An in-depth technical guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-(p-Tolylethynyl)aniline scaffold represents a significantly underexplored, yet highly promising, platform for innovation in both medicinal chemistry and materials science. Its unique molecular architecture, combining a nucleophilic aniline, a rigid and electronically versatile ethynyl linker, and a hydrophobic p-tolyl group, offers a rich playground for synthetic diversification. This guide delineates key research avenues, moving beyond theoretical possibilities to provide actionable, field-proven strategies. We will explore the design and synthesis of novel kinase inhibitors for oncology by leveraging the scaffold's ability to generate privileged structures like anilinoquinazolines. Furthermore, we will detail its application in constructing CNS-active agents through indole formation. Finally, we will touch upon its potential in advanced organic materials, where its conjugated system can be exploited for novel electronic and photophysical properties. This document serves as a technical primer, complete with detailed synthetic protocols, screening workflows, and mechanistic insights to empower researchers to harness the full potential of this versatile chemical entity.
The this compound Scaffold: A Privileged Starting Point
The this compound molecule (MW: 207.27 g/mol , Formula: C₁₅H₁₃N) is a strategic starting point for chemical exploration.[1] Its structure is an elegant convergence of three key functional domains:
-
The ortho-Aniline Group: A potent nucleophile and hydrogen-bond donor, the primary amine is perfectly positioned for intramolecular cyclization reactions, a cornerstone of heterocyclic chemistry. Its basicity and reactivity can be readily modulated through substitution.
-
The Ethynyl Linker: This rigid, sp-hybridized bridge provides a defined spatial orientation between the two aromatic rings. It is not merely a spacer; its π-system is electron-rich and participates in conjugation, influencing the molecule's electronic properties. It also serves as a reactive handle for a variety of transformations, including cyclizations and click chemistry.[2]
-
The p-Tolyl Moiety: The terminal tolyl group provides a well-defined steric and electronic contribution. The methyl group is an electron-donating group that can influence the reactivity of the alkyne. More importantly, in a biological context, it acts as a hydrophobic probe, ideal for exploring lipophilic pockets within enzyme active sites or receptor binding domains.
This scaffold is a close structural analog of 2-ethynylaniline, a critical intermediate in the synthesis of targeted cancer therapies like Erlotinib.[3] This relationship strongly implies that derivatives of this compound are pre-validated starting points for oncological drug discovery. The versatility of 2-alkynylanilines as precursors for a wide array of N-heterocycles, such as indoles and quinolines, further cements their status as valuable building blocks in synthetic chemistry.[4][5]
Core Synthetic Strategies: Accessing the Scaffold
The most robust and widely adopted method for synthesizing the this compound core and its analogues is the Sonogashira cross-coupling reaction.[6] This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl halide and is renowned for its mild conditions and high functional group tolerance.[7]
Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol details the synthesis of the title compound from commercially available 2-iodoaniline and 1-ethynyl-4-methylbenzene.
Methodology:
-
Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodoaniline (1.0 eq.), Pd(PPh₃)₄ (0.02 eq.), and Copper(I) iodide (CuI, 0.04 eq.).
-
Solvent and Reagents: Evacuate and backfill the flask with argon or nitrogen gas (3 cycles). Add anhydrous, degassed triethylamine (TEA, 3.0 eq.) and anhydrous tetrahydrofuran (THF) as the solvent.
-
Alkyne Addition: Add 1-ethynyl-4-methylbenzene (1.1 eq.) to the stirring mixture via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-iodoaniline is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst. Wash the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
Causality: The palladium catalyst is the primary actor, undergoing a catalytic cycle of oxidative addition, alkyne coordination, and reductive elimination.[6] The copper(I) co-catalyst is crucial for facilitating the deprotonation of the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center, significantly accelerating the reaction rate.[6][8] The base (TEA) is required to neutralize the HX acid formed during the reaction.
Caption: The Catalytic Cycles of the Sonogashira Reaction.
Research Area 1: Medicinal Chemistry & Drug Development
The this compound scaffold is a powerful launchpad for generating libraries of compounds with high therapeutic potential.
Sub-Area: Kinase Inhibitors for Oncology
Rationale: Many FDA-approved kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), are based on a 4-anilinoquinazoline or 4-anilinoquinoline core.[9] These molecules function as ATP-competitive inhibitors. The aniline moiety provides crucial hydrogen bonds within the kinase hinge region, while the quinazoline/quinoline core occupies the adenine binding site. The this compound scaffold is an ideal precursor for generating such structures, where the aniline portion is pre-installed and ready for annulation to form the desired heterocyclic system.
Synthetic Approach: A multi-step synthesis can be designed to produce a library of diverse 4-anilinoquinazoline derivatives. The key steps involve the cyclization of the 2-alkynylaniline precursor to form a quinoline, followed by functionalization and coupling. A more direct approach involves reacting an anthranilic acid derivative with the aniline to form the quinazolinone, which is then chlorinated and substituted. For our purpose, we will focus on leveraging the existing aniline.
Protocol 2: Synthesis of a 2,3-Disubstituted Indole Library via Sequential Palladation
A more direct application of the scaffold is the synthesis of highly substituted indoles, which are also important in oncology. This one-pot protocol allows for rapid diversification.[10]
Methodology:
-
Reaction Setup: In a reaction tube, combine this compound (1.0 eq.), an aryl iodide (e.g., 4-iodoanisole, 1.2 eq.), Pd(OAc)₂ (0.05 eq.), and Xantphos (0.1 eq.).
-
Solvent and Base: Add anhydrous 1,4-dioxane as the solvent, followed by Cs₂CO₃ (2.5 eq.).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 24 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite®. Concentrate the filtrate and purify the residue using flash column chromatography to yield the desired 2,3-disubstituted indole.
Screening Workflow: A tiered screening cascade is essential for efficiently identifying promising lead compounds.
Protocol 3: In Vitro EGFR Kinase Inhibition Assay
Methodology:
-
Assay Principle: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen®, or a luminescence-based assay, like ADP-Glo™.
-
Reagents: Prepare a reaction buffer containing recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly-Glu-Tyr), and ATP.
-
Compound Preparation: Prepare serial dilutions of the synthesized compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Execution: In a 384-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for 1-2 hours.
-
Detection: Stop the reaction and add the detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody for TR-FRET, or ADP-Glo™ reagent). Read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot the data and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4: Cellular Antiproliferative Assay (MTT)
Methodology:
-
Cell Culture: Seed A549 (lung carcinoma) or other EGFR-dependent cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: A typical screening workflow for kinase inhibitors.
Data Presentation: Summary of Biological Activity
| Compound ID | R¹ Group | R² Group | EGFR IC₅₀ (nM) [a] | A549 GI₅₀ (nM) [b] |
| 1a | H | OMe | Data | Data |
| 1b | F | OMe | Data | Data |
| 1c | H | Cl | Data | Data |
| Erlotinib | - | - | Reference Data | Reference Data |
| [a] Determined by TR-FRET assay. [b] Determined by MTT assay after 72h treatment. |
Research Area 2: Advanced Organic Materials
Rationale: The rigid, conjugated structure of this compound makes it an attractive building block (monomer) for novel organic semiconductors and electro-active polymers. Polyaniline is a well-known conducting polymer, but its processing is often difficult.[11] Creating derivatives with improved solubility and defined structures is a major goal in materials science. The ethynyl linkage can be used to extend conjugation and enforce planarity, which is beneficial for charge transport.
Synthetic Approach: One promising strategy is to use the alkyne as a handle for polymerization via "click" chemistry. This requires a bifunctional monomer. A silyl-protected analogue of this compound can be brominated and then subjected to a Sonogashira coupling with a protected acetylene. Deprotection and subsequent polymerization would yield a well-defined polymer.
Protocol 5: Synthesis of a Silyl-Protected Analogue and CuAAC "Click" Reaction
Methodology:
-
Silyl Protection: Synthesize 2-((4-methylphenyl)ethynyl)-N-(trimethylsilyl)aniline by reacting this compound with a silylating agent like HMDS or TMS-Cl in the presence of a base.
-
Azide Introduction: Separately synthesize an azide-containing molecule, for example, benzyl azide from benzyl bromide and sodium azide.
-
CuAAC Reaction:
-
To a solution of the silyl-protected aniline (1.0 eq.) and benzyl azide (1.1 eq.) in a t-BuOH/H₂O mixture, add sodium ascorbate (0.2 eq.).
-
Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq.).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor by TLC. Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the 1,2,3-triazole product.
-
Characterization Workflow: The synthesized materials must be characterized to understand their electronic and photophysical properties.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are critical for applications in organic electronics (OLEDs, OPVs).
-
UV-Visible Spectroscopy: To measure the optical bandgap and understand the electronic transitions within the molecule or polymer.
-
Fluorescence Spectroscopy: To assess the material's emissive properties, including emission wavelength and quantum yield, which are important for OLED applications.
Caption: Workflow for synthesis and characterization of organic electronic materials.
Data Presentation: Summary of Material Properties
| Material ID | Mn (kDa) | PDI | λₐₑₛ (nm) | λₑₘ (nm) | HOMO (eV) | LUMO (eV) |
| Polymer-1 | Data | Data | Data | Data | Data | Data |
| Polymer-2 | Data | Data | Data | Data | Data | Data |
| Mn: Number-average molecular weight. PDI: Polydispersity index. λₐₑₛ: Absorption maximum. λₑₘ: Emission maximum. HOMO/LUMO from CV. |
Conclusion & Future Outlook
The this compound scaffold is a molecule of significant strategic value. Its straightforward synthesis via Sonogashira coupling opens the door to a vast and diverse chemical space. The most immediate and compelling research opportunities lie in medicinal chemistry, particularly in the development of kinase inhibitors for oncology, where the scaffold provides a direct route to proven pharmacophores. The potential for creating novel CNS agents through indole synthesis also warrants significant investigation. In parallel, the field of materials science can benefit from the well-defined, rigid, and conjugated nature of these derivatives for the creation of next-generation organic electronic materials. By following the systematic protocols and workflows outlined in this guide, researchers are well-equipped to explore these exciting frontiers and unlock the full potential of this versatile chemical platform.
References
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Zille et al. (2011). ZnBr2-Mediated Synthesis of Indoles in a Ball Mill by Intramolecular Hydroamination of 2-Alkynylanilines. ChemInform. Available at: [Link]
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Nolan, S. P. et al. (2020). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C–N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. ResearchGate. Available at: [Link]
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Chen et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]
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Yan, F. et al. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry. Available at: [Link]
-
Jiang, H. et al. (2016). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry. Available at: [Link]
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National Center for Biotechnology Information (2024). This compound. PubChem Compound Summary. Available at: [Link]
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Ganesan, B. et al. (2018). A copper(II)-catalyzed annulative formylation of o-alkynylanilines with DMF: a single-step strategy for 3-formyl indoles. ResearchGate. Available at: [Link]
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Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Wolfe, J. P. et al. (2018). Synthesis of 2-Alkenyl-Tethered Anilines. PMC. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Ethynylaniline (CAS 52670-38-9) in Pharmaceutical Intermediate Synthesis. Pharma-intermediate.com. Available at: [Link]
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Keglevich, G. et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Molecules. Available at: [Link]
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Ananda, K. (n.d.). 4-Ethynylaniline: A Key Intermediate for Advanced Chemical Synthesis. Ananda Compounds. Available at: [Link]
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Reddy, T. J. et al. (2022-2025). Annulation of 2-Alkynylanilines: The Versatile Chemical Compounds. ResearchGate. Available at: [Link]
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Muheyuddeen, G. et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. NeuroQuantology. Available at: [Link]
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Theato, P. et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules. Available at: [Link]
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Thomas, J. (2022). Polyaniline Derivatives and Their Applications. ResearchGate. Available at: [Link]
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Kato, S. et al. (1995). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Chemical & Pharmaceutical Bulletin. Available at: [Link]
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Eurtivong, C. et al. (2022). Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. Scientific Reports. Available at: [Link]
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Gulea, M. et al. (2018). Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Wang, G. et al. (2021). Redox-Neutral Ortho-C‒H Amination of Pinacol Arylborates via Palladium(II)/Norbornene Catalysis for Anilines Synthesis. ResearchGate. Available at: [Link]
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Romagnoli, R. et al. (2020). Design, synthesis and biological evaluation of 2-alkoxycarbonyl-3-anilinoindoles as a new class of potent inhibitors of tubulin polymerization. Bioorganic Chemistry. Available at: [Link]
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Li, Q. et al. (2023). Copper-Catalyzed Cyclization of 2-Alkynylanilines to Give 2-Haloalkoxy-3-alkyl(aryl)quinolines. Organic Letters. Available at: [Link]
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Gobis, A. et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. Available at: [Link]
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Lee, H-Y. et al. (2020). Synthesis and biological evaluation of 2-quinolineacrylamides. Bioorganic & Medicinal Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 2-(p-Tolylethynyl)aniline
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(p-Tolylethynyl)aniline, a key intermediate in various synthetic applications. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound. By integrating established scientific principles with practical insights, this guide aims to facilitate the unambiguous identification and characterization of this compound, ensuring the integrity and reproducibility of research and development endeavors.
Introduction
This compound, with the molecular formula C15H13N, is a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds such as indoles.[1][2] The precise characterization of this molecule is paramount for its effective use in multi-step syntheses. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the molecular structure, confirm purity, and ensure consistency between batches. This guide presents a detailed examination of the 1H NMR, 13C NMR, IR, and mass spectrometry data for this compound, offering a foundational reference for its scientific and industrial applications.
The structural framework of this compound, featuring an aniline ring connected to a tolyl group via an ethynyl linker, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for quality control and for predicting the compound's reactivity in subsequent chemical transformations.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments.
Table 1: ¹H NMR Spectroscopic Data for this compound. [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.44 | d, J = 8.1 Hz | 2H | Ar-H (Tolyl) |
| 7.13 - 7.34 | m | 3H | Ar-H (Aniline/Tolyl) |
| 7.08 | t, J = 7.5 Hz | 1H | Ar-H (Aniline) |
| 6.78 | d, J = 8.4 Hz | 1H | Ar-H (Aniline) |
| 6.59 | t, J = 7.3 Hz | 1H | Ar-H (Aniline) |
| 5.10 | br. s. | 2H | -NH₂ |
| 2.34 | s | 3H | -CH₃ |
Interpretation:
-
The downfield region (6.59-7.44 ppm) is characteristic of aromatic protons. The doublet at 7.44 ppm with an integration of 2H is assigned to the ortho-protons on the tolyl ring relative to the ethynyl group. The multiplet between 7.13 and 7.34 ppm accounts for the remaining tolyl and some aniline protons.[1]
-
The signals at 7.08, 6.78, and 6.59 ppm are attributed to the protons on the aniline ring.[1]
-
A broad singlet at 5.10 ppm integrating to 2H is indicative of the amine (-NH₂) protons. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
The singlet at 2.34 ppm integrating to 3H is characteristic of the methyl (-CH₃) group on the tolyl ring.[1]
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound. [1]
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 150.2 | C-NH₂ (Aniline) |
| 139.0 | C-CH₃ (Tolyl) |
| 132.6 | Ar-C (Aniline) |
| 132.0 | Ar-C (Tolyl) |
| 130.4 | Ar-CH (Tolyl) |
| 130.0 | Ar-CH (Aniline) |
| 121.4 | Ar-C (Tolyl) |
| 117.3 | Ar-CH (Aniline) |
| 114.8 | Ar-CH (Aniline) |
| 107.7 | C-C≡C (Aniline) |
| 95.0 | -C≡C- |
| 86.5 | -C≡C- |
| 21.4 | -CH₃ |
Interpretation:
-
The signal at 150.2 ppm is assigned to the carbon atom of the aniline ring bonded to the amino group.
-
The peak at 139.0 ppm corresponds to the quaternary carbon of the tolyl ring attached to the methyl group.
-
The signals for the acetylenic carbons appear at 95.0 and 86.5 ppm, a characteristic region for sp-hybridized carbons.[1]
-
The upfield signal at 21.4 ppm is unequivocally assigned to the methyl carbon.[1]
Caption: Standard workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound. [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3474, 3373 | Strong | N-H stretching (asymmetric and symmetric) |
| 3026 | Medium | Aromatic C-H stretching |
| 2919 | Medium | Aliphatic C-H stretching (-CH₃) |
| 2205 | Strong | C≡C stretching |
| 1609, 1488 | Strong | Aromatic C=C stretching |
| 1310 | Medium | C-N stretching |
| 815 | Strong | p-substituted benzene C-H out-of-plane bending |
Interpretation:
-
The two distinct sharp peaks at 3474 and 3373 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine.[1]
-
The strong absorption at 2205 cm⁻¹ is a definitive indicator of the C≡C triple bond, a key functional group in this molecule.[1]
-
The bands in the 1609-1488 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings.[1]
-
The strong band at 815 cm⁻¹ suggests a para-substituted aromatic ring, consistent with the tolyl group.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Table 4: Mass Spectrometry Data for this compound.
| m/z | Interpretation |
|---|---|
| 207 | Molecular ion [M]⁺ |
| 192 | [M - CH₃]⁺ |
| 165 | [M - C₂H₂N]⁺ |
Interpretation:
-
The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of the compound (207.27 g/mol ).[3] The presence of a prominent peak at m/z 207 confirms the molecular formula.
-
Fragmentation patterns can provide further structural insights. The loss of a methyl group (15 Da) would result in a fragment at m/z 192.
-
Another potential fragmentation pathway involves cleavage of the aniline ring, leading to various smaller fragments.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., acetone-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent. For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective technique.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of this compound. The congruence between the ¹H NMR, ¹³C NMR, IR, and MS data offers a high degree of confidence in the structural assignment. Researchers and scientists can utilize this guide as a reliable reference for quality control, reaction monitoring, and the development of new synthetic methodologies involving this important chemical intermediate. The detailed protocols outlined herein will aid in the generation of consistent and high-quality data, fostering scientific rigor and reproducibility.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14341826, this compound. Retrieved January 6, 2026 from [Link].
-
Zille, M., et al. (2014). ZnBr2-mediated synthesis of indoles in a ball mill by intramolecular hydroamination of 2-alkynylanilines. RSC Advances, 4(94), 52335-52338. The Royal Society of Chemistry. Retrieved January 6, 2026 from [Link].
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SpectraBase. (n.d.). 2-(Phenylethynyl)-aniline. Wiley-VCH GmbH. Retrieved January 6, 2026 from [Link].
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Zille, M., et al. (2014). Cyclization of 2-(phenylethynyl)aniline (2a) using different catalysts and additives b [Table]. In ChemInform Abstract: ZnBr2-Mediated Synthesis of Indoles in a Ball Mill by Intramolecular Hydroamination of 2-Alkynylanilines. Retrieved January 6, 2026 from [Link].
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A Comprehensive Technical Guide to the Hazards and Safety Precautions for 2-(p-Tolylethynyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Author's Foreword
Chemical and Physical Profile
2-(p-Tolylethynyl)aniline is an aromatic amine derivative characterized by an ethynyl linkage connecting an aniline ring to a toluene ring.[5]
| Property | Value / Information | Source(s) |
| CAS Number | 124643-45-4 | [5] |
| Molecular Formula | C₁₅H₁₃N | [5] |
| Molecular Weight | 207.27 g/mol | [5] |
| Appearance | Likely a solid, potentially light brown to brown, similar to related compounds. | [1] |
| Reactivity Profile | The aniline moiety confers basic properties and nucleophilic reactivity.[6][7] The molecule may be sensitive to light and air. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3][8] Hazardous decomposition products upon combustion include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][3] |
Toxicological Hazard Assessment
Due to the absence of specific toxicological data for this compound, the hazard assessment is primarily based on the known toxicology of Aniline (CAS No. 62-53-3).[2][9][10] This is a conservative approach that respects the significant systemic and local toxicity associated with the aniline functional group.
GHS Classification (Inferred from Aniline):
-
Acute Toxicity: Category 3 (Oral, Dermal, Inhalation).[2][9][11] Toxic if swallowed, in contact with skin, or if inhaled.[10][12]
-
Serious Eye Damage/Irritation: Category 1. Causes serious eye damage.[2][4][9]
-
Skin Sensitization: Category 1. May cause an allergic skin reaction.[2][4][9]
-
Germ Cell Mutagenicity: Category 2. Suspected of causing genetic defects.[2][4][9]
-
Carcinogenicity: Category 2. Suspected of causing cancer.[2][4][9]
-
Specific Target Organ Toxicity (Repeated Exposure): Category 1. Causes damage to organs (blood, kidney, liver, spleen, cardiovascular system) through prolonged or repeated exposure.[2][9]
-
Aquatic Toxicity: Acute Category 1. Very toxic to aquatic life.[2][10]
Key Health Effects:
-
Primary Routes of Exposure: The most significant route of exposure for aniline compounds is dermal absorption.[13] Inhalation of vapors or dust and ingestion are also critical exposure pathways.[14]
-
Acute Effects: Exposure can cause irritation to the skin, eyes, and respiratory tract.[14] Systemic effects include headache, nausea, vomiting, dizziness, and central nervous system depression.[2][9] A primary concern with aniline exposure is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (bluish discoloration of the skin).
-
Chronic Effects: Prolonged or repeated exposure can lead to significant organ damage, particularly to the liver and kidneys.[2][3] Aniline is classified as a suspected human carcinogen and mutagen.[2][4]
Hierarchy of Controls: A Systematic Approach to Safety
Effective management of chemical hazards relies on a multi-layered safety strategy known as the Hierarchy of Controls. This approach prioritizes controls that are more effective and reliable over those that are less so.
For this compound, elimination or substitution may not be feasible in a research context. Therefore, the primary focus must be on robust Engineering Controls , supported by strict Administrative Controls and diligent use of Personal Protective Equipment (PPE) .
Standard Operating Procedure (SOP) for Safe Handling
This protocol outlines the essential steps for handling this compound in a laboratory setting.
Engineering Controls
-
Primary Containment: All weighing, transfers, and reactions involving this compound must be conducted within a certified chemical fume hood or a glove box to prevent inhalation of dust or vapors.[14]
-
Ventilation: Ensure the fume hood has a face velocity meeting institutional standards (typically 80-120 fpm).
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[14]
Required Personal Protective Equipment (PPE)
-
Hand Protection: Due to the high risk of dermal absorption, double-gloving is recommended.[13] Use a pair of nitrile gloves as a base layer and a more resistant glove, such as butyl or Viton, as the outer layer.[8] Nitrile gloves alone offer poor protection against aniline and should only be used for incidental contact, with immediate replacement upon contamination.[8]
-
Eye Protection: Wear chemical splash goggles that provide a complete seal around the eyes.[8]
-
Skin and Body Protection: A full-length, buttoned lab coat is mandatory.[14] Ensure legs and feet are covered with long pants and closed-toe shoes.[14]
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a full-face respirator with appropriate cartridges (e.g., ABEK-type for organic vapors) is necessary.[13] All respirator use must be in accordance with a formal institutional respiratory protection program, including medical clearance and fit-testing.[8]
Handling and Storage Protocol
-
Pre-Handling:
-
Review this guide and the Safety Data Sheet (SDS) for aniline thoroughly.[14]
-
Ensure the work area is clean and uncluttered.
-
Designate a specific area within the fume hood for the handling of this compound.
-
-
During Handling:
-
Storage:
Emergency Procedures
A clear and rehearsed emergency plan is critical.
First Aid Measures (Based on Aniline Exposure):
-
If Inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing.[15] Seek immediate medical attention.[14]
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[8] Gently wash the affected area with plenty of soap and water for at least 15-30 minutes.[2] Seek immediate medical attention.[14]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15-30 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
If Swallowed: Rinse mouth thoroughly.[2] Do NOT induce vomiting.[9] Call a poison center or doctor immediately.[16]
Spill Response:
-
Small Spill (inside a fume hood): Trained personnel wearing full PPE should absorb the spill with an inert material (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste.[3][8]
-
Large Spill (outside a fume hood): Evacuate the area immediately.[8] Secure and control entry.[3] Eliminate all ignition sources.[3] Contact your institution's Environmental Health & Safety (EHS) department or emergency services.[8]
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[3] Collect in a properly sealed and labeled container, following all local, state, and federal regulations.
Conclusion
While this compound is a valuable compound for chemical innovation, its structural similarity to aniline demands a high degree of caution. By understanding the significant toxicological risks and implementing a multi-layered safety approach grounded in the Hierarchy of Controls, researchers can mitigate exposure risks effectively. Adherence to the detailed protocols for engineering controls, personal protective equipment, and emergency preparedness is not merely a recommendation but a requirement for ensuring a safe and responsible research environment.
References
-
ChemRTP. (n.d.). Understanding the Chemical Properties and Synthesis of 4-[2-(4-Aminophenyl)ethynyl]aniline (CAS 6052-15-9). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14341826, this compound. Retrieved from [Link]
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Sciencemadness Discussion Board. (2022, January 17). Handling of Aniline. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Standard Operating Procedure for Aniline. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Aniline. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
-
Pentachemicals. (2025, April 8). Aniline - SAFETY DATA SHEET. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Aniline - IDLH. Retrieved from [Link]
-
SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12665370, Ethynylaniline. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Nature. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]
-
SafeRack. (n.d.). Aniline (C6H7NH2) Handling. Retrieved from [Link]
-
The University of Melbourne. (n.d.). Nucleophilic reactivity of aniline derivatives towards the nitroso group. Retrieved from [Link]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 2-(p-Tolylethynyl)aniline via Sonogashira Cross-Coupling
Introduction: The Strategic Importance of Arylalkynes
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] First reported by Kenkichi Sonogashira in 1975, this reaction's power lies in its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups, making it indispensable in numerous fields.[2] Its applications are extensive, ranging from the synthesis of complex natural products and pharmaceuticals, such as tazarotene and altinicline, to the construction of advanced organic materials and nanomaterials.[1]
This document provides a detailed, field-proven protocol for the synthesis of 2-(p-Tolylethynyl)aniline. This molecule serves as a critical building block for fluorescent probes, organic light-emitting diodes (OLEDs), and as a precursor to various heterocyclic compounds in drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the chemistry involved.
The Sonogashira Reaction: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The classical Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper co-catalyst cycle.[3][4]
-
The Palladium Cycle: This is where the C(sp²)-C(sp) bond is forged. It begins with the oxidative addition of the aryl halide (2-iodoaniline) to the active Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species, which is generated in the copper cycle. The final step is reductive elimination, which releases the desired product, this compound, and regenerates the Pd(0) catalyst.[1]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne (4-ethynyltoluene). In the presence of a base, the copper(I) salt reacts with the alkyne to form a more nucleophilic copper(I) acetylide intermediate.[5] This species is crucial for the efficient transmetalation step with the palladium complex.
The amine base serves a dual purpose: it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide, and it neutralizes the hydrogen halide (HI) byproduct generated during the reaction.[1]
Sources
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- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Note & Protocol: Palladium-Catalyzed Synthesis of 2-(p-Tolylethynyl)aniline
This document provides a comprehensive guide for the synthesis of 2-(p-Tolylethynyl)aniline, a key intermediate in the development of pharmaceuticals and advanced organic materials.[1] The protocol utilizes the Sonogashira coupling, a highly efficient palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance.
Theoretical Background: The Sonogashira Coupling
The Sonogashira reaction is a powerful and versatile method for forming a C(sp²)–C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[1][2] The reaction is typically catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst, in the presence of a base.[1][3] The mild reaction conditions, often at room temperature, and tolerance of a wide range of functional groups make it a valuable tool in complex molecule synthesis.[1][4][5]
The reaction mechanism is understood to involve two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3][6]
Palladium Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the aryl halide (2-iodoaniline), forming a Pd(II) complex.[4][6]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne moiety to the Pd(II) complex. This is often considered the rate-determining step.[6][7]
-
Reductive Elimination: The final step involves the elimination of the desired product, this compound, from the palladium center, which regenerates the active Pd(0) catalyst for the next cycle.[3][4][6]
Copper Co-Catalytic Cycle:
-
The copper(I) salt reacts with the terminal alkyne (1-ethynyl-4-methylbenzene) in the presence of a base to form a copper(I) acetylide intermediate.[1][6] This species is the key nucleophile that participates in the transmetalation step with the palladium complex.[1][6] The use of a copper co-catalyst significantly increases the reaction rate.[1][2]
Sources
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- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
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Application Notes and Protocols for the Copper-Free Sonogashira Coupling of 2-(p-Tolylethynyl)aniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Copper-Free Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation is integral to the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][3] The traditional Sonogashira protocol employs a dual catalytic system of palladium and a copper(I) co-catalyst.[3] While highly effective, the copper co-catalyst can promote the undesirable oxidative homocoupling of the terminal alkyne, known as the Glaser-Hay coupling, leading to the formation of dimeric alkyne byproducts.[4] This side reaction not only consumes the valuable alkyne starting material but also complicates product purification.
The development of copper-free Sonogashira protocols has been a significant advancement, circumventing the issue of Glaser-Hay coupling and offering a cleaner reaction profile.[4] This is particularly crucial in the pharmaceutical industry, where stringent control over impurities is paramount. This application note provides a detailed guide to the copper-free Sonogashira coupling for the synthesis of 2-(p-Tolylethynyl)aniline, a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this reaction, provide a field-proven protocol, and offer insights into troubleshooting and optimization.
Mechanistic Rationale: The Palladium-Only Catalytic Cycle
In the absence of a copper co-catalyst, the Sonogashira reaction proceeds through a distinct palladium-mediated catalytic cycle. Understanding this mechanism is key to rationalizing the choice of reagents and reaction conditions.
The currently accepted mechanism for the copper-free Sonogashira coupling involves the following key steps:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 2-iodoaniline or 2-bromoaniline) to a low-valent palladium(0) species, forming a palladium(II) intermediate.
-
Alkyne Coordination and Deprotonation: The terminal alkyne (p-tolylacetylene) then coordinates to the palladium(II) center. In the copper-free variant, a base is crucial for the deprotonation of the alkyne, forming a palladium-acetylide complex. The choice of a sufficiently strong, non-coordinating base is critical to facilitate this step without interfering with the catalyst.
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the desired C(sp²)-C(sp) bond of the product, this compound, and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Experimental Protocol: Synthesis of this compound
This protocol is designed for the synthesis of this compound from 2-iodoaniline and 4-ethynyltoluene. The use of a modern, air-stable palladium precatalyst with a bulky electron-rich phosphine ligand allows for mild reaction conditions and high efficiency.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Iodoaniline | ≥98% | Commercially Available | Store under inert atmosphere. |
| 4-Ethynyltoluene (p-tolylacetylene) | ≥98% | Commercially Available | |
| [DTBNpP]Pd(crotyl)Cl | Commercially Available | Air-stable palladium precatalyst. | |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Must be finely powdered and dried. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying. | |
| Inert Gas (Argon or Nitrogen) | High Purity |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodoaniline (1.0 mmol, 219 mg), [DTBNpP]Pd(crotyl)Cl (0.02 mmol, 2 mol%), and cesium carbonate (2.0 mmol, 652 mg).
-
Seal the flask with a septum, and evacuate and backfill with inert gas (argon or nitrogen) three times. This ensures an oxygen-free atmosphere, which is crucial for catalyst stability and preventing side reactions.
-
-
Reagent Addition:
-
Through the septum, add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Add 4-ethynyltoluene (1.2 mmol, 140 mg, 147 µL) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature (20-25 °C). The use of a highly active catalyst system allows for the reaction to proceed efficiently without heating.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford this compound as a solid.
-
Data Summary
| Parameter | Value | Rationale |
| Aryl Halide | 2-Iodoaniline | More reactive than 2-bromoaniline, allowing for milder conditions. |
| Alkyne | 4-Ethynyltoluene | 1.2 equivalents to ensure complete consumption of the aryl halide. |
| Catalyst | [DTBNpP]Pd(crotyl)Cl | Air-stable precatalyst that forms a highly active monoligated Pd(0) species.[5] |
| Catalyst Loading | 2 mol% | Sufficient for efficient catalysis while being cost-effective. |
| Base | Cesium Carbonate | An effective inorganic base for copper-free Sonogashira couplings.[6] |
| Solvent | 1,4-Dioxane | A common aprotic solvent for cross-coupling reactions. |
| Temperature | Room Temperature | Mild conditions are possible with a highly active catalyst.[5] |
| Reaction Time | 12-24 hours | Typical for room temperature couplings; monitor for completion. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Poor quality reagents | - Use a fresh batch of catalyst.- Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere.- Use freshly purified solvents and reagents. |
| Formation of Side Products | - Catalyst decomposition- Reaction with solvent or impurities | - Ensure rigorous exclusion of air and moisture.- Use high-purity solvents. |
| Difficulty in Product Isolation | - Emulsion during workup- Co-elution of impurities | - Add more brine to the workup to break emulsions.- Optimize the solvent system for column chromatography. |
Visualization of the Experimental Workflow
Conclusion
The copper-free Sonogashira coupling is a robust and reliable method for the synthesis of this compound. By leveraging a modern, highly active palladium catalyst system, the reaction can be performed under mild, room temperature conditions, avoiding the need for a copper co-catalyst and the associated side reactions. This protocol provides a clear and detailed guide for researchers in organic synthesis and drug development, enabling the efficient production of this valuable chemical intermediate.
References
-
Copper-free Sonogashira coupling reactions in the presence of the Pd(PPh3)4. ResearchGate. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]
-
Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Chemistry Portal. [Link]
-
Copper-free Sonogashira coupling. The chemical reaction database. [Link]
-
Sonogashira Couplings Catalyzed by Collaborative (N‑Heterocyclic Carbene)-Copper and -Palladium Complexes. ElectronicsAndBooks. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. National Institutes of Health. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
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- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Formyl-2-(p-tolyl)indole: A Gold-Catalyzed Cyclization and One-Pot Vilsmeier-Haack Formylation Approach
An Application Note and Protocol for Researchers
This application note provides a detailed experimental protocol for the synthesis of 3-formyl-2-(p-tolyl)indole from 2-(p-tolylethynyl)aniline. This method leverages a gold-catalyzed intramolecular hydroarylation to first construct the indole scaffold, followed by a sequential, one-pot Vilsmeier-Haack formylation to install the aldehyde functionality at the C3 position. This procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable and efficient route to a valuable heterocyclic building block.
Introduction: The Significance of 3-Formyl Indoles
The indole nucleus is a cornerstone structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Specifically, indoles functionalized with a formyl group at the 3-position are critical intermediates for the synthesis of more complex molecules, including tryptophan derivatives, alkaloids, and various therapeutic agents. The aldehyde group serves as a versatile chemical handle for further transformations, such as reductive aminations, oxidations, and olefination reactions. The Vilsmeier-Haack reaction remains one of the most effective and widely used methods for the formylation of electron-rich heterocycles like indole.[2][3] This protocol combines the elegance of modern gold catalysis for indole ring formation with a classic formylation technique.
Theoretical Background and Reaction Mechanism
The synthesis proceeds in two key stages within a single reaction vessel:
-
Gold(I)-Catalyzed Intramolecular Hydroarylation: The reaction commences with the activation of the alkyne moiety in this compound by a π-acidic gold(I) catalyst.[4] This coordination enhances the electrophilicity of the alkyne, facilitating a nucleophilic attack from the aniline nitrogen atom in a 5-endo-dig cyclization.[4][5][6] The resulting vinyl-gold intermediate then undergoes protodeauration to regenerate the gold catalyst and yield the 2-(p-tolyl)indole. Homogeneous gold catalysts are exceptionally effective for such transformations due to their strong affinity for carbon-carbon multiple bonds.[4][7]
-
Vilsmeier-Haack Formylation: Upon completion of the indole formation, a Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species, chloro(dimethylamino)methylidene]dimethylammonium, then attacks the electron-rich C3 position of the newly formed 2-(p-tolyl)indole. The indole C3 position is the most nucleophilic site, leading to highly regioselective formylation. A final aqueous workup hydrolyzes the resulting iminium salt intermediate to afford the desired 3-formyl-2-(p-tolyl)indole.[2][8]
The overall transformation is depicted in the mechanistic diagram below.
Caption: Figure 1: Reaction Mechanism
Experimental Protocol
This protocol outlines the synthesis on a 1 mmol scale. Adjustments can be made for scaling up or down, though reaction conditions may require re-optimization.
Materials and Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity | Supplier Notes |
| This compound | C₁₅H₁₃N | 207.27 | 207 mg (1.0 mmol) | Synthesize or purchase from a reliable source |
| Chloro(triphenylphosphine)gold(I) | C₁₈H₁₅AuClP | 494.70 | 10 mg (0.02 mmol) | Store in a desiccator |
| Silver triflate (AgOTf) | CF₃AgO₃S | 256.94 | 5.2 mg (0.02 mmol) | Light-sensitive, store in the dark |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 10 mL | Use from a solvent purification system |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 1 mL | Use from a freshly opened bottle |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 0.18 mL (2.0 mmol) | EXTREME CAUTION . Use freshly distilled. |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | - | ~50 mL | |
| Brine (Saturated NaCl solution) | NaCl | - | ~20 mL | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | |
| Silica Gel | SiO₂ | - | As needed | For column chromatography (230-400 mesh) |
| Ethyl Acetate / Hexanes | - | - | As needed | For chromatography |
Experimental Workflow
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure
-
Catalyst Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add chloro(triphenylphosphine)gold(I) (10 mg, 0.02 mmol) and silver triflate (5.2 mg, 0.02 mmol). Add anhydrous dichloromethane (5 mL) and stir the resulting suspension at room temperature for 10 minutes. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold catalyst.
-
Cyclization: Dissolve this compound (207 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL) and add it via syringe to the catalyst suspension. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Vilsmeier Reagent Preparation: In a separate dry vial, add anhydrous N,N-dimethylformamide (1 mL). Cool the vial to 0 °C in an ice bath. Under a fume hood , slowly add phosphorus oxychloride (0.18 mL, 2.0 mmol) dropwise with stirring. Allow the mixture to stir at 0 °C for 15 minutes. The Vilsmeier reagent is a solid complex; it may be used as a slurry.
-
Formylation: Cool the main reaction flask containing the 2-(p-tolyl)indole solution to 0 °C. Using a syringe, carefully add the freshly prepared Vilsmeier reagent to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor by TLC for the formation of the product.
-
Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice (~20 g) in a beaker. Slowly and with vigorous stirring, add saturated sodium bicarbonate solution until the mixture is basic (pH > 8). Continue stirring for 30 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford 3-formyl-2-(p-tolyl)indole as a solid.
Best Practices and Safety Considerations
-
Hazardous Reagents: Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic, and reacts violently with water. It must be handled with extreme care in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and safety goggles. Always add POCl₃ to DMF, never the reverse.
-
Anhydrous Conditions: The efficiency of both the gold-catalyzed cyclization and the Vilsmeier-Haack reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be maintained under an inert atmosphere until the quenching step.
-
Reaction Monitoring: TLC is crucial for monitoring the consumption of the starting material in the cyclization step and the formation of the product in the formylation step. This prevents unnecessary side reactions from prolonged reaction times.
-
Troubleshooting:
-
Slow or Incomplete Cyclization: If the first step stalls, a slight warming to 30-40 °C may be beneficial. Ensure the gold catalyst and silver co-catalyst are of high purity.
-
Low Formylation Yield: Ensure the Vilsmeier reagent is freshly prepared and that anhydrous conditions are strictly maintained. Incomplete hydrolysis can also be an issue; ensure the quenching and basification step is performed with vigorous stirring.
-
References
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- PubMed. (2016). Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena.
- ResearchGate. (n.d.). Synthesis of 3-formyl-indole clubbed 1,2,3-triazole derivatives 6(p–t)....
- PubMed. (2015). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group.
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- PubMed. (2018). Gold-catalyzed post-Ugi alkyne hydroarylation for the synthesis of 2-quinolones.
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- PubMed. (n.d.). A three-component Fischer indole synthesis.
- Semantic Scholar. (2021). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxyca.
- National Institutes of Health. (n.d.). Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes.
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- ResearchGate. (n.d.). Synthesis of indole derivatives from 2‐(phenylethynyl)aniline,formaldehyde and ethanol.
- Cambridge Open Engage. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines.
- National Institutes of Health. (n.d.). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes.
- ResearchGate. (n.d.). Regioselective Hydroformylation of Styrene Using Rhodium‐Substituted Carbonic Anhydrase.
- ResearchGate. (n.d.). Domino-Hydroformylation-Allylboration-Hydroformylation for the Synthesis of trans-2-Alkylpiperidin-3-ols.
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Application Notes and Protocols: 2-(p-Tolylethynyl)aniline in Organic Electronics
Introduction: The Promise of a Tailored Monomer
In the dynamic field of organic electronics, the design and synthesis of novel organic semiconductors are paramount to advancing the performance of devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). 2-(p-Tolylethynyl)aniline emerges as a molecule of significant interest, offering a unique combination of a reactive aniline moiety for polymerization and a tolyl-ethynyl group that can influence the electronic properties and morphology of the resulting materials.[1] This guide provides a comprehensive overview of the potential applications of this compound in organic electronics, complete with detailed, field-proven protocols for the synthesis of its corresponding polymer and its integration into electronic devices. While specific literature on the direct application of this exact molecule is emerging, the protocols herein are built upon established methodologies for closely related aniline derivatives and are designed to be robust and adaptable.[2][3][4][5]
Part 1: Conductive Polymers from this compound
The aniline functional group serves as a versatile handle for oxidative polymerization, leading to the formation of polyaniline, a well-known conductive polymer.[6] The incorporation of the p-tolylethynyl substituent is expected to modulate the electronic properties and processability of the resulting polymer, poly(this compound).
Scientific Rationale
The polymerization of aniline derivatives typically proceeds via an oxidative coupling mechanism, where the aniline units are linked head-to-tail.[7] The presence of the tolyl-ethynyl group can influence the polymer's properties in several ways:
-
Electronic Effects: The electron-donating nature of the tolyl group and the extended π-conjugation provided by the ethynyl bridge can alter the HOMO and LUMO energy levels of the polymer, impacting its conductivity and charge transport characteristics.[3]
-
Morphology and Solubility: The bulky substituent can disrupt the close packing of polymer chains, potentially leading to increased solubility in organic solvents, a crucial factor for solution-based device fabrication.[8]
-
Interchain Interactions: The planar nature of the tolyl-ethynyl group may facilitate π-π stacking between polymer chains, which can enhance charge mobility.
Protocol 1: Synthesis of Poly(this compound) via Oxidative Polymerization
This protocol details the chemical oxidative polymerization of this compound to yield its corresponding polymer.
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
-
Nitrogen gas supply
-
Magnetic stirrer and hotplate
-
Reaction flask and condenser
-
Buchner funnel and filter paper
Procedure:
-
Monomer Solution Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.0 g of this compound in 100 mL of 1 M HCl. Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 1.1 g of ammonium persulfate in 50 mL of 1 M HCl.
-
Polymerization: Cool the monomer solution to 0-5 °C in an ice bath. Slowly add the APS solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture should gradually turn dark green, indicating the formation of the polyaniline emeraldine salt.
-
Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 22 hours.
-
Polymer Isolation: Precipitate the polymer by adding 200 mL of methanol to the reaction mixture. Filter the dark green precipitate using a Buchner funnel.
-
Washing: Wash the precipitate sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the resulting poly(this compound) powder in a vacuum oven at 60 °C for 24 hours.
Characterization:
The synthesized polymer should be characterized using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the polymer structure, UV-Vis spectroscopy to study its electronic transitions, and four-point probe measurements to determine its electrical conductivity.[9]
Part 2: Applications in Organic Light-Emitting Diodes (OLEDs)
Polyaniline and its derivatives are often used as a hole injection or hole transport layer (HIL/HTL) in OLEDs due to their suitable work function and good hole mobility.[4][10][11] Poly(this compound) is a promising candidate for this application.
Scientific Rationale
An efficient HIL/HTL in an OLED should possess the following characteristics:
-
High Work Function: To facilitate efficient injection of holes from the anode (typically ITO) into the emissive layer. The work function of polyaniline can be tuned by doping.[12]
-
Good Hole Mobility: To transport holes effectively to the emissive layer, ensuring balanced charge injection and recombination.
-
Smooth Film Morphology: A uniform and smooth film is crucial to prevent short circuits and ensure uniform light emission.
-
Solution Processability: For low-cost, large-area device fabrication.
The tolyl-ethynyl substituent in poly(this compound) can potentially enhance these properties by modifying the polymer's electronic structure and solubility.
Protocol 2: Fabrication of an OLED with a Poly(this compound) Hole Transport Layer
This protocol describes the fabrication of a simple solution-processed OLED device using poly(this compound) as the HTL.
Device Structure: ITO / Poly(this compound) / Emissive Layer (e.g., Alq3) / LiF / Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(this compound) solution in a suitable organic solvent (e.g., m-cresol or a chloroform/m-cresol mixture)
-
Emissive material (e.g., Tris(8-hydroxyquinolinato)aluminum (Alq3))
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Spin coater
-
Thermal evaporator
-
Glove box with a nitrogen atmosphere
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone for 15 minutes to improve the work function and wettability of the ITO surface.
-
HTL Deposition: Inside a nitrogen-filled glove box, spin-coat the poly(this compound) solution onto the ITO substrate. The spin speed and solution concentration should be optimized to achieve a film thickness of 30-50 nm. Anneal the film at 120 °C for 15 minutes to remove residual solvent.
-
Emissive Layer Deposition: Transfer the substrate to a thermal evaporator. Deposit a 60 nm thick layer of Alq3 onto the HTL at a deposition rate of 1-2 Å/s.
-
Cathode Deposition: Subsequently, deposit a 1 nm thick layer of LiF as an electron injection layer, followed by a 100 nm thick layer of Al as the cathode. The deposition rate for Al should be around 5 Å/s.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy to protect it from atmospheric moisture and oxygen.
Device Characterization:
The performance of the fabricated OLED should be evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectrum.
Part 3: Applications in Organic Field-Effect Transistors (OFETs)
Substituted polyanilines can also function as the active semiconductor layer in OFETs, where their charge transport properties can be modulated by an applied gate voltage.[12]
Scientific Rationale
For an organic semiconductor to be effective in an OFET, it should exhibit:
-
High Charge Carrier Mobility: To enable high drive currents and fast switching speeds.
-
Good On/Off Ratio: A large difference in current between the "on" and "off" states of the transistor.
-
Environmental Stability: Resistance to degradation in the presence of oxygen and moisture.
The molecular structure of poly(this compound) suggests it would be a p-type semiconductor, where holes are the majority charge carriers. The planarity of the backbone and potential for intermolecular π-stacking could lead to good charge mobility.
Protocol 3: Fabrication of a Bottom-Gate, Top-Contact OFET with a Poly(this compound) Active Layer
This protocol outlines the fabrication of a solution-processed OFET.
Device Structure: Si/SiO₂ / Poly(this compound) / Au (Source/Drain)
Materials:
-
Highly doped silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as the gate and gate dielectric)
-
Poly(this compound) solution
-
Gold (Au) for source and drain electrodes
-
Photolithography and lift-off processing materials or a shadow mask
-
Spin coater
-
Thermal evaporator
Procedure:
-
Substrate Preparation: Clean the Si/SiO₂ substrate using a standard cleaning procedure.
-
Active Layer Deposition: Spin-coat the poly(this compound) solution onto the SiO₂ surface to form a thin film (typically 40-60 nm). Anneal the film to remove the solvent.
-
Electrode Deposition: Deposit 50 nm thick gold source and drain electrodes on top of the polymer film through a shadow mask or using photolithography and lift-off. The channel length and width are defined by the mask or photolithography pattern.
-
Annealing: Anneal the completed device at a moderate temperature (e.g., 90 °C) in a nitrogen atmosphere to improve the contact between the polymer and the electrodes.
Device Characterization:
The OFET performance is characterized by measuring its output and transfer characteristics to determine the field-effect mobility, on/off ratio, and threshold voltage.[13]
Part 4: Applications in Organic Solar Cells (OSCs)
In OSCs, aniline-based polymers can act as the electron donor material in a bulk heterojunction (BHJ) active layer, typically blended with a fullerene derivative or a non-fullerene acceptor.[11]
Scientific Rationale
An effective donor material in a BHJ solar cell should have:
-
Broad and Strong Absorption: To absorb a significant portion of the solar spectrum.
-
Appropriate HOMO Level: To ensure a high open-circuit voltage (Voc).[3]
-
Good Hole Mobility: For efficient charge extraction.
-
Good Miscibility with the Acceptor: To form an interpenetrating network for efficient exciton dissociation.
The extended conjugation and tunable electronic levels of poly(this compound) make it a candidate worth exploring as a donor material.
Protocol 4: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol describes the fabrication of a conventional BHJ solar cell.
Device Structure: ITO / PEDOT:PSS / Poly(this compound):PC₆₁BM / LiF / Al
Materials:
-
Patterned ITO coated glass substrates
-
PEDOT:PSS aqueous dispersion
-
Poly(this compound)
-
Chlorobenzene (or other suitable solvent)
-
LiF and Al
Procedure:
-
Substrate Cleaning: Clean the ITO substrates as described in Protocol 2.
-
Hole Transport Layer: Spin-coat a layer of PEDOT:PSS (approximately 40 nm) onto the ITO and anneal at 150 °C for 10 minutes.
-
Active Layer: Prepare a blend solution of poly(this compound) and PC₆₁BM (e.g., in a 1:1 weight ratio) in chlorobenzene. Spin-coat this blend solution on top of the PEDOT:PSS layer to form the active layer (typically 80-100 nm thick). Anneal the active layer to optimize its morphology.
-
Cathode Deposition: Deposit a 1 nm LiF layer and a 100 nm Al layer via thermal evaporation.
-
Encapsulation: Encapsulate the device.
Device Characterization:
The solar cell performance is evaluated by measuring its current density-voltage (J-V) characteristics under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).[14]
Data Presentation
Table 1: Expected Electronic Properties of Poly(this compound)
| Property | Expected Value | Rationale/Reference |
| Highest Occupied Molecular Orbital (HOMO) | -5.0 to -5.4 eV | Aniline derivatives typically have HOMO levels in this range, which is suitable for hole injection from ITO and provides a good Voc in OSCs.[3] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.8 to -3.2 eV | The ethynyl group can lower the LUMO compared to simple polyaniline.[3] |
| Band Gap (Eg) | 2.0 to 2.4 eV | Calculated from the difference between HOMO and LUMO levels. |
| Electrical Conductivity (doped) | 10⁻⁵ to 10⁻² S/cm | Substituents on the aniline ring can decrease conductivity compared to pristine polyaniline, but it remains in the semiconducting range.[15] |
| Work Function (doped film) | 4.8 to 5.2 eV | Doped polyaniline films can achieve high work functions, facilitating hole injection.[12] |
Visualization
Experimental Workflow for Polymer Synthesis and Device Fabrication
Caption: Workflow for the synthesis of poly(this compound) and its subsequent use in the fabrication of organic electronic devices.
Schematic of a Bulk Heterojunction Organic Solar Cell
Caption: Layered structure of a conventional bulk heterojunction organic solar cell utilizing a polyaniline derivative as the donor material.
Conclusion and Outlook
This compound represents a promising building block for the synthesis of novel conductive polymers for a range of applications in organic electronics. The protocols and expected properties outlined in this guide provide a solid foundation for researchers to explore the potential of this material. Further optimization of the synthesis conditions and device fabrication parameters will be crucial to fully realize its capabilities. The interplay between the molecular structure of the tolyl-ethynyl substituent and the resulting material properties offers a rich area for future investigation, with the potential to lead to more efficient and stable organic electronic devices.
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Tuning the work function of polyaniline via camphorsulfonic acid: an X-ray photoelectron spectroscopy investigation. RSC Publishing. Available at: [Link]
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Incorporation and electronic sensing device effects of aniline functionality in diketopyrrolopyrrole–thiophene semiconducting polymers. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
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Polymerization of New Aniline Derivates Synthesis Characterization and Application As Sensors. Scribd. Available at: [Link]
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The relationship between structure and excited-state properties in polyanilines from geminal-based methods. NIH. Available at: [Link]
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Organic light-emitting diode with polyaniline-poly(styrene sulfonate) as a hole injection layer. ScienceDirect. Available at: [Link]
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ELECTRICAL AND OPTICAL PROPERTIES OF CONDUCTING COPOLYMER: POLY(ANILINE-CO-N-ETHYLANILINE). ResearchGate. Available at: [Link]
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Low-temperature cross-linkable hole transporting materials through chemical doping for solution-processed green PHOLEDs. ResearchGate. Available at: [Link]
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Polyaniline-based conducting polymer compositions with a high work function for hole-injection layers in organic light-emitting diodes: formation of ohmic contacts. Semantic Scholar. Available at: [Link]
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Perovskite solar cells based on polyaniline derivatives as hole transport materials. ResearchGate. Available at: [Link]
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HOMO/LUMO for a polyaniline emerladine base, b silicon/polyaniline... ResearchGate. Available at: [Link]
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Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability. RSC Publishing. Available at: [Link]
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Fabrication and electrical characterization of Organic Field-Effect Transistor based on CSA doped PANi-Ta2O5 nanocomposite. ResearchGate. Available at: [Link]
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The electrochemical synthesis of polyaniline as a hole transport layer for polymer light emitting diode. ResearchGate. Available at: [Link]
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HOMO and LUMO orbitals value for PANI, PU and PU/PANI with urease enzyme. ResearchGate. Available at: [Link]
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Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. MDPI. Available at: [Link]
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Synthesis, properties and aplications of functionalized polyanilines. ResearchGate. Available at: [Link]
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(a) HOMO and LUMO energy levels of the polymers. Energy levels of... ResearchGate. Available at: [Link]
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Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. PMC - PubMed Central. Available at: [Link]
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Polyaniline Derivatives and Their Applications. ResearchGate. Available at: [Link]
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Polyaniline. Wikipedia. Available at: [Link]
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This compound | C15H13N | CID 14341826. PubChem. Available at: [Link]
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Homologous Series of Polyaniline Derivatives Block Copolymers with Amphiphilic and Semiconducting Properties. MDPI. Available at: [Link]
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Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. ResearchGate. Available at: [Link]
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Oxidative Copolymerization of Aniline with O- and P-Toluidine by Ammonium Per Sulfate: Kinetic and Pathway. Oriental Journal of Chemistry. Available at: [Link]
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The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. ResearchGate. Available at: [Link]
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Electrical Conductivity and Antibacterial Studies on Chemically Synthesized Poly (2-Methyl Aniline-co-2-Chloro Aniline)-Blend-Polyurethane. Journal of Polymer & Composites. Available at: [Link]
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Electrical conductivity of polyaniline produced by (NH 4 ) 2 S 2 O 8... ResearchGate. Available at: [Link]
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The Role of 2-Ethynylaniline (CAS 52670-38-9) in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Design and synthesis of two epoxide derivatives from 3‐Ethynylaniline. ResearchGate. Available at: [Link]
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Common device architectures used in OFET fabrication. (a) Bottom‐gate... ResearchGate. Available at: [Link]
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Functionalization of Conductive Polymers through Covalent Postmodification. MDPI. Available at: [Link]
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Progress and Future Potential of All-Small-Molecule Organic Solar Cells Based on the Benzodithiophene Donor Material. PubMed Central. Available at: [Link]
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All-Small-Molecule Organic Solar Cells Based on a Fluorinated Small Molecule Donor With High Open-Circuit Voltage of 1.07 V. Frontiers. Available at: [Link]
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Synthesis and Electrical Properties of Polyaniline Composite with Silver Nanoparticles. Scientific Research Publishing. Available at: [Link]
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Application Notes & Protocols: The Use of 2-(p-Tolylethynyl)aniline as a Novel Monomer for Advanced Polymer Synthesis
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the synthesis, polymerization, and potential applications of the novel monomer, 2-(p-Tolylethynyl)aniline. While this specific monomer is not extensively documented in existing literature, its structure—combining a reactive aniline moiety and a sterically hindered internal alkyne—suggests significant potential for creating unique polymers via mechanisms such as oxidative polymerization and cyclopolymerization. This guide synthesizes established chemical principles from analogous systems to propose robust protocols and discusses the expected properties and applications of the resulting polymers, particularly in the fields of organic electronics and sensor technology.
Introduction: Rationale and Potential
Substituted polyanilines are a cornerstone of conductive polymer research, offering tunable electronic properties and environmental stability.[1][2] The introduction of an alkynyl substituent, specifically a tolyl-substituted ethynyl group at the ortho position, presents a unique opportunity to influence polymer architecture and function in several key ways:
-
Steric Influence: The bulky p-tolyl group is expected to modulate the planarity and packing of the polymer chains, thereby affecting solubility, processability, and solid-state morphology.[1]
-
Electronic Tuning: The electron-rich tolyl group can influence the electronic properties of the conjugated polymer backbone.
-
Post-Polymerization Modification: The carbon-carbon triple bond offers a potential site for subsequent chemical modifications, although its internal position makes it less reactive than a terminal alkyne.
-
Novel Polymerization Pathways: The proximity of the aniline nitrogen and the ethynyl group creates the possibility of intramolecular cyclization during polymerization, leading to rigid, ladder-type polymer backbones with enhanced thermal stability and distinct optoelectronic properties.
This guide provides the necessary theoretical grounding and practical protocols to explore the chemistry of this promising monomer.
Synthesis of this compound Monomer
The most efficient and widely adopted method for synthesizing arylalkynes is the Sonogashira cross-coupling reaction.[3][4] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[3]
Reaction Principle: The synthesis involves the coupling of 2-iodoaniline with 1-ethynyl-4-methylbenzene (p-tolylacetylene) under mild, basic conditions. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) cocatalyst activates the alkyne.[4]
Workflow for Monomer Synthesis
Caption: Workflow for the Sonogashira synthesis of the monomer.
Protocol: Synthesis of this compound
Materials:
-
2-Iodoaniline (1.0 eq)
-
1-Ethynyl-4-methylbenzene (p-tolylacetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)
-
Copper(I) iodide [CuI] (0.04 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate and Hexane for chromatography
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2-iodoaniline, Pd(PPh₃)₂Cl₂, and CuI. Seal the flask, and evacuate and backfill with dry nitrogen three times.
-
Solvent and Reagents: Under a positive nitrogen flow, add anhydrous THF, followed by triethylamine. Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.
-
Alkyne Addition: Add p-tolylacetylene dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The reaction is run at room temperature under mild conditions to prevent side reactions, such as the self-coupling of the alkyne (Glaser coupling).[3] The triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.
-
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound monomer.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Polymerization Methodologies
The bifunctional nature of the monomer allows for two primary polymerization routes: standard oxidative polymerization, characteristic of anilines, and a more novel cyclopolymerization pathway.
Method A: Oxidative Chemical Polymerization
This method follows the conventional synthesis of polyaniline derivatives, using a chemical oxidant to induce polymerization through the aniline moiety.[2][5]
Reaction Principle: An oxidant, such as ammonium persulfate ((NH₄)₂S₂O₈), in an acidic medium generates aniline radical cations. These radicals couple to form the polymer chain. The ethynyl substituent is expected to remain as a pendant group on the polyaniline backbone.
Protocol: Oxidative Polymerization
Materials:
-
This compound monomer (1.0 eq)
-
Ammonium persulfate [(NH₄)₂S₂O₈] (1.1 eq)
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
Ammonium hydroxide (NH₄OH) solution (for de-doping)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) for dissolution
Procedure:
-
Monomer Solution: Dissolve the this compound monomer in 1 M HCl with stirring in an ice bath (0-5 °C).
-
Initiator Solution: Separately, dissolve ammonium persulfate in 1 M HCl and cool the solution in an ice bath.
-
Initiation: Add the cold oxidant solution dropwise to the stirring monomer solution. A color change (typically to dark green or black) should be observed, indicating polymerization.
-
Causality: The low temperature is critical to control the reaction rate, prevent over-oxidation, and promote the formation of a more regular polymer structure, leading to higher molecular weight and better electronic properties.[6]
-
-
Polymerization: Continue stirring the reaction mixture in the ice bath for 4-6 hours.
-
Isolation: Collect the polymer precipitate by vacuum filtration. Wash the polymer sequentially with 1 M HCl, deionized water, and methanol until the filtrate is colorless.
-
Drying: Dry the polymer powder under vacuum at 60 °C for 24 hours. This yields the polymer in its conductive, protonated (emeraldine salt) form.
-
De-doping (Optional): To obtain the non-conductive emeraldine base for solubility studies, stir the polymer powder in a 0.1 M NH₄OH solution for 2 hours, then filter, wash with water, and dry. The resulting polymer should be soluble in solvents like NMP or DMF.[1]
Method B: Proposed Cyclopolymerization
The ortho-disposed aniline and alkynyl groups may facilitate an intramolecular cyclization followed by intermolecular propagation, a process known as cyclopolymerization.[7][8] This could lead to a rigid polymer backbone containing indole or other heterocyclic repeating units, potentially offering superior thermal stability and unique electronic properties. This pathway is hypothetical but grounded in the known reactivity of o-alkynylanilines, which readily cyclize to form indoles, often with metal catalysis.[9][10]
Conceptual Workflow for Cyclopolymerization
Caption: Proposed mechanism for metal-catalyzed cyclopolymerization.
This remains an exploratory area requiring significant experimental validation. Researchers should screen various transition metal catalysts (e.g., Pd, Au, Pt salts) and Lewis acids under different solvent and temperature conditions to probe this potential reaction pathway.
Polymer Characterization and Expected Properties
Comprehensive characterization is essential to confirm the structure and properties of the synthesized polymers.
| Technique | Purpose | Expected Observations for Poly(this compound) |
| FT-IR Spectroscopy | Confirm polymer structure and loss of monomer features. | Disappearance of N-H stretching bands (~3400 cm⁻¹) from the primary amine. Appearance of characteristic quinoid and benzenoid ring stretching bands (1580 and 1500 cm⁻¹, respectively), typical for polyanilines.[1][5] The C≡C stretch (~2200 cm⁻¹) should remain if polymerization occurs via the aniline. |
| NMR Spectroscopy | Elucidate detailed polymer structure. | ¹H NMR spectra will show broad peaks in the aromatic region (6.5-8.0 ppm) due to the polymer backbone and pendant groups. The disappearance of the sharp amine proton signal will confirm polymerization.[2] |
| UV-Vis Spectroscopy | Investigate electronic properties and doping state. | In the emeraldine base form, expect two absorption bands: one around 320-340 nm (π-π* transition of the benzenoid rings) and another around 600-630 nm (exciton transition of the quinoid rings).[11] Upon protonation (doping), these bands will shift, and a new polaron band will appear in the near-IR region. |
| Gel Permeation (GPC) | Determine molecular weight (Mn, Mw) and polydispersity (PDI). | Expected to yield polymers with moderate molecular weights (e.g., Mn = 5,000-20,000 g/mol ) and a PDI > 2, typical for step-growth oxidative polymerizations. |
| Thermogravimetric (TGA) | Assess thermal stability. | The bulky side group and potential for cyclization suggest high thermal stability, with a decomposition onset temperature potentially exceeding 300 °C. |
| Cyclic Voltammetry (CV) | Evaluate electrochemical activity and conductivity. | The polymer film should exhibit characteristic redox peaks corresponding to the leucoemeraldine-emeraldine and emeraldine-pernigraniline transitions.[11] |
Potential Applications
Polymers derived from this compound are anticipated to be valuable in several advanced applications:
-
Organic Thin-Film Transistors (OTFTs): The rigid structure imparted by the bulky substituent could promote ordered packing, potentially enhancing charge carrier mobility.
-
Chemical Sensors: The porous morphology and electronically active backbone, characteristic of substituted polyanilines, make these materials excellent candidates for chemiresistive sensors for detecting volatile organic compounds (VOCs) or ammonia.[1][2]
-
Corrosion-Resistant Coatings: Polyaniline derivatives are known to form passive, corrosion-inhibiting layers on metals. The increased hydrophobicity from the tolyl group could enhance this protective effect.[11]
-
Materials for Drug Development: While not a direct therapeutic, the polymer could be functionalized for use as a carrier in drug delivery systems, with its conductivity offering a mechanism for electro-responsive release.
References
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Organic & Biomolecular Chemistry. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Royal Society of Chemistry. Available from: [Link]
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ResearchGate. Synthesis of 2-ethynylaniline derivatives via copper catalysed Sonogashira reaction. Available from: [Link]
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ResearchGate. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single Palladium source: rapid access to 2,3-diarylindoles. Available from: [Link]
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Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. Available from: [Link]
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Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. Available from: [Link]
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Wikipedia. Sonogashira coupling. Available from: [Link]
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Chemistry LibreTexts. Sonogashira Coupling. (2024). Available from: [Link]
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ResearchGate. Cyclization of 2-(phenylethynyl)aniline (2a) using different catalysts and additives b. Available from: [Link] aniline-2a-using-different-catalysts-and-additives-b_tbl1_262846467
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SEAHI Publications. Synthesis and Screening of Olefin Polymerization Catalysis using Two Aniline Derivatives. Available from: [Link]
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Sontag, S. K., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. ACS Omega. Available from: [Link]
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Mustafin, A. G., et al. (2021). Poly[N-(2-chloroprop-2-en-1-yl)aniline]s: synthesis, polymer analogous reaction, and physicochemical properties. Polymer Chemistry. Available from: [Link]
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ResearchGate. (PDF) Synthesis, properties and aplications of functionalized polyanilines. (2015). Available from: [Link]
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ResearchGate. (PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. (2021). Available from: [Link]
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K. V. V. S. Murthy, et al. (2016). 2-(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis. Synthesis. Available from: [Link]
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Chevalier, J. W., Bergeron, J. Y., & Dao, L. H. (1992). Synthesis, characterization, and properties of poly(N-alkylanilines). Macromolecules. Available from: [Link]
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Park, J., et al. (2022). Cascade Cyclopolymerization of 5-Ethynyl-1,8-Nonadiyne Derivatives to Synthesize Low Band Gap Conjugated Polyacetylenes Containing a Fused Bicyclic Structure. Angewandte Chemie International Edition. Available from: [Link]
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Al-Muallem, H. A. (2018). Synthesis, Cyclopolymerization and Cyclo-Copolymerization of 9-(2-Diallylaminoethyl)adenine and Its Hydrochloride Salt. Polymers. Available from: [Link]
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Bartolo, G., et al. (2021). Simultaneous Incorporation of CO and CO2 into 2-Ethynylanilines for the Synthesis of Benzoxazine Derivatives. Journal of CO2 Utilization. Available from: [Link]
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ResearchGate. (PDF) Synthesis, characterization and comparative analysis of poly(aniline-co–o-methoxy aniline) with polyaniline and poly(o-methoxy aniline) coatings on copper. (2014). Available from: [Link]
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The Strategic Utility of 2-(p-Tolylethynyl)aniline in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: The Versatility of a Privileged Precursor
In the landscape of modern synthetic chemistry, the quest for efficient and modular routes to construct complex molecular architectures is paramount, particularly in the realm of drug discovery and materials science. Heterocyclic compounds, rings containing atoms of at least two different elements, form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic precursors, 2-alkynylanilines have emerged as exceptionally versatile building blocks.[1][2] Their inherent structural arrangement—an aniline poised for nucleophilic attack on a proximal alkyne—provides a powerful and direct platform for a variety of cyclization strategies to forge five- and six-membered N-heterocycles.
This guide focuses specifically on 2-(p-tolylethynyl)aniline , a representative and readily accessible member of this class. The p-tolyl group offers a convenient spectroscopic handle for reaction monitoring via NMR and serves as a modifiable position for further synthetic elaboration. We will delve into the synthesis of this key precursor and explore its transformation into two of the most important heterocyclic scaffolds: indoles and quinolines . The protocols detailed herein are designed to be robust and illustrative of the broader principles governing the reactivity of 2-alkynylanilines, providing researchers with both practical methodologies and the foundational knowledge to adapt them.
Part 1: Synthesis of the Precursor: this compound
The most reliable and widely adopted method for the synthesis of 2-(alkynyl)anilines is the Sonogashira cross-coupling reaction.[1][3] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[3][4] For our target molecule, this involves the coupling of 2-iodoaniline with 4-ethynyltoluene.
Protocol 1: Sonogashira Coupling for this compound
This protocol outlines a standard procedure for the synthesis of this compound. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne and deactivation of the catalyst.
Materials:
-
2-Iodoaniline
-
4-Ethynyltoluene (p-tolylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 2-iodoaniline (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene and triethylamine (3.0 eq). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add 4-ethynyltoluene (1.2 eq) to the reaction mixture dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 2-iodoaniline.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Causality and Insights:
-
The palladium catalyst is the primary actor in the catalytic cycle, facilitating the oxidative addition to the aryl iodide.[3]
-
The copper(I) cocatalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]
-
Triethylamine acts as a base to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne.[4]
-
The choice of 2-iodoaniline over 2-bromoaniline is due to the greater reactivity of the C-I bond in the oxidative addition step, often allowing for milder reaction conditions.[3]
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of the precursor.
Part 2: Application in Heterocyclic Synthesis
This compound is a versatile precursor for a range of heterocyclic systems. Its utility stems from the ability of the aniline nitrogen to act as an intramolecular nucleophile, attacking the alkyne activated by a catalyst.
Application I: Synthesis of 2-Substituted Indoles
The intramolecular cyclization of 2-alkynylanilines is a powerful and atom-economical method for constructing the indole nucleus.[5][6] Various transition metals, including palladium, gold, and copper, can catalyze this transformation, often proceeding through a 5-endo-dig cyclization pathway.[7][8]
Palladium catalysts are highly effective for the cyclization of unprotected 2-alkynylanilines.[5][6] This protocol provides a general method for this transformation.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vial, dissolve this compound (1.0 eq) in DMF.
-
Catalyst Addition: Add Pd(OAc)₂ (0.05 eq) to the solution.
-
Reaction: Seal the vial and heat the mixture at 100-120 °C for 4-12 hours, with stirring. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield 2-(p-tolyl)-1H-indole.
Causality and Insights:
-
The palladium(II) catalyst acts as a Lewis acid, coordinating to the alkyne and activating it for nucleophilic attack by the aniline nitrogen.[9]
-
The reaction proceeds via an intramolecular aminopalladation, followed by reductive elimination to regenerate the active palladium catalyst and furnish the indole product.[10]
-
DMF is a suitable high-boiling polar aprotic solvent that helps to dissolve the reactants and catalyst.
Gold catalysts, particularly cationic gold(I) complexes, are exceptionally potent for activating alkynes towards nucleophilic attack due to their strong π-acidity.[11][12][13]
Materials:
-
This compound
-
(Triphenylphosphine)gold(I) chloride (PPh₃AuCl)
-
Silver hexafluoroantimonate (AgSbF₆) or Silver triflate (AgOTf)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Catalyst Activation (in situ): In a reaction vial, stir PPh₃AuCl (0.02 eq) and AgSbF₆ (0.02 eq) in the solvent (DCM or MeCN) for 10-15 minutes at room temperature. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold(I) species.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent to the catalyst mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is often rapid and can be monitored by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a short plug of silica gel, washing with ethyl acetate.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. If necessary, further purify by flash column chromatography.
Causality and Insights:
-
The silver salt acts as a halide scavenger, abstracting the chloride from the gold complex to generate a highly electrophilic, cationic gold(I) catalyst.[14][15]
-
This cationic gold species strongly coordinates to the alkyne, rendering it highly susceptible to intramolecular attack by the aniline nitrogen. Gold-catalyzed reactions often proceed under very mild conditions and with low catalyst loadings.[15]
Visualization of Indole Synthesis Pathways
Caption: Catalytic pathways to 2-(p-tolyl)-1H-indole.
Application II: Synthesis of 3-Substituted Quinolines
While 5-endo-dig cyclizations of 2-alkynylanilines lead to indoles, altering the reaction conditions, particularly by employing electrophilic reagents, can favor a 6-endo-dig cyclization to produce quinolines.[16][17] This pathway offers a route to quinolines with substitution at the 3-position, which can be a handle for further functionalization.
The use of molecular iodine (I₂) or iodine monochloride (ICl) can initiate an electrophilic cyclization cascade to furnish 3-iodoquinolines.[17]
Materials:
-
This compound
-
Iodine (I₂) or Iodine monochloride (ICl)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (MeCN)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and sodium bicarbonate (2.0 eq) in acetonitrile.
-
Electrophile Addition: Add a solution of iodine (1.5-2.0 eq) or ICl (1.5 eq) in acetonitrile dropwise to the stirred mixture at room temperature.
-
Reaction: Continue stirring at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 3-iodo-2-(p-tolyl)quinoline.
Mechanistic Rationale: The proposed mechanism involves the initial activation of the alkyne by the electrophilic iodine species, forming an iodonium ion intermediate.[17] This is followed by an intramolecular nucleophilic attack from the aniline ring (6-endo-dig cyclization) onto the activated alkyne. Subsequent aromatization, potentially through oxidation by excess iodine or upon workup, yields the stable quinoline ring system.[17] The sodium bicarbonate base is crucial for neutralizing the acid generated during the reaction.[16]
Data Summary Table
| Precursor | Product | Method | Catalyst / Reagent | Conditions | Yield Range | Reference |
| 2-Iodoaniline | This compound | Sonogashira | PdCl₂(PPh₃)₂ / CuI | TEA, Toluene, RT | Good-High | [1][3] |
| This compound | 2-(p-tolyl)-1H-indole | Pd-Catalysis | Pd(OAc)₂ | DMF, 100-120 °C | Moderate-Good | [5][6] |
| This compound | 2-(p-tolyl)-1H-indole | Au-Catalysis | [Au(I)]⁺ | DCM, RT | High-Excellent | [11][12] |
| This compound | 3-Iodo-2-(p-tolyl)quinoline | Electrophilic | I₂ or ICl / NaHCO₃ | MeCN, RT | Good-Excellent | [16][17] |
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic precursor design in synthetic chemistry. Through simple, catalyst-controlled modulations, this single starting material can be efficiently converted into diverse and valuable heterocyclic scaffolds like indoles and quinolines. The protocols described provide a reliable foundation for accessing these structures. The true power of this chemistry lies in its adaptability; by varying the substituents on the aniline ring or the alkyne, a vast library of derivatives can be accessed. Furthermore, the functional handles introduced during the cyclization, such as the iodide in the quinoline synthesis, open avenues for subsequent cross-coupling reactions, enabling the construction of even more complex and functionally rich molecules for applications in medicinal chemistry and materials science.[17]
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Barluenga, J., et al. (2003). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 5(22), 4121–4123*. Available from: [Link]
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Cini, E., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3939*. Available from: [Link]
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Larock, R. C., et al. (2001). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 3(26), 4153–4155*. Available from: [Link]
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Yuan, W., et al. (2022). Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines: Access to 3-Allylated Indoles. The Journal of Organic Chemistry. Available from: [Link]
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Reddy, M. S., et al. (2018). Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry, 16(30), 5485-5489*. Available from: [Link]
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Chatani, N., et al. (2017). Ruthenium-Catalyzed Cycloisomerization of 2-Alkynylanilides: Synthesis of 3-Substituted Indoles by 1,2-Carbon Migration. Journal of the American Chemical Society, 139(22), 7435-7438*. Available from: [Link]
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Siciliano, S., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Semantic Scholar. Available from: [Link]
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Kim, I., et al. (2020). Synthesis of Quinoline–Indole Hybrids through Cu(II)-Catalyzed Amination and Annulation between N-Oxides and o-Alkynylanilines. Organic Letters, 22(15), 5846–5851*. Available from: [Link]
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Yuan, W., et al. (2022). Palladium-Catalyzed Synthesis of Functionalized Indoles by Acylation/Allylation of 2-Alkynylanilines with Three-Membered Rings. PubMed. Available from: [Link]
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Yuan, W., et al. (2022). Palladium-Catalyzed Synthesis of Functionalized Indoles by Acylation/Allylation of 2-Alkynylanilines with Three-Membered Rings. Organic Letters, 24(11), 2093–2098*. Available from: [Link]
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Al-Zoubi, R. M., et al. (2019). Synthesis of 2-substituted indoles through cyclization and demethylation of 2-alkynyldimethylanilines by ethanol. Green Chemistry, 21(1), 163-170*. Available from: [Link]
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Yuan, W., et al. (2015). Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines: Access to 3-Allylated Indoles. American Chemical Society. Available from: [Link]
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Wang, Z., et al. (2023). Copper-Catalyzed Cyclization of 2-Alkynylanilines to Give 2-Haloalkoxy-3-alkyl(aryl)quinolines. Organic Letters, 25(4), 626–631*. Available from: [Link]
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Various Authors. (n.d.). The synthesis of indole derivatives from 2‐alkynylanilines. ResearchGate. Available from: [Link]
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Various Authors. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]
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Zille, M., et al. (n.d.). Cyclization of 2-(phenylethynyl)aniline (2a) using different catalysts and additives b. ResearchGate. Available from: [Link]
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Jayakumar, J., et al. (2025). Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches. ResearchGate. Available from: [Link]
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Gabriele, B., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. Available from: [Link]
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Liu, X.-W., et al. (2014). Access to Quinolines through Gold-Catalyzed Intermolecular Cycloaddition of 2-Aminoaryl Carbonyls and Internal Alkynes. The Journal of Organic Chemistry, 79(12), 5547–5555*. Available from: [Link]
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Zhou, L., et al. (n.d.). Condensation/bicycloaromatization of o-amino and o-carbonyl arylalkynes. ResearchGate. Available from: [Link]
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Movassaghi, M., et al. (2018). Synthesis of 2-Alkenyl-Tethered Anilines. PMC - NIH. Available from: [Link]
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Ohno, H., et al. (2015). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group. Angewandte Chemie International Edition, 54(27), 7862-7866*. Available from: [Link]...
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Wang, X., et al. (2021). Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. PMC - NIH. Available from: [Link]
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Al-Tel, T. H., et al. (2011). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 7, 733–738*. Available from: [Link]
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Ghorai, M. K., et al. (2025). Mechanistic Insights into the Transition-Metal-Catalyzed Dual Reactivity Mode of Vinyl Ethylene Carbonates with Anilines. ChemRxiv. Available from: [Link]
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Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available from: [Link]
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Keglevich, G., et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Molecules, 26(20), 6202*. Available from: [Link]
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Haley Lab. (n.d.). Azaphosphinines. Haley Lab. Available from: [Link]
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Reddy, P. V. G., et al. (n.d.). 2‐(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis. ResearchGate. Available from: [Link]
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Zhang, J., et al. (2016). Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena. PubMed. Available from: [Link]
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Toste, F. D., et al. (2009). Gold(I)-Catalyzed Enantioselective Polycyclization Reactions. PMC - NIH. Available from: [Link]
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Application Note: FT-IR Analysis of 2-(p-Tolylethynyl)aniline
Abstract
This application note provides a comprehensive guide to the analysis of 2-(p-Tolylethynyl)aniline using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound, featuring a primary aromatic amine, an internal alkyne, and substituted aromatic rings, presents a unique spectral fingerprint. This document offers a detailed protocol for sample preparation and spectral acquisition, followed by an in-depth interpretation of the characteristic vibrational modes. The causality behind experimental choices and spectral assignments is explained to provide researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this and structurally related molecules.
Introduction: The Structural Significance of this compound
This compound is a diarylalkyne derivative that incorporates several key functional groups of interest in organic synthesis and medicinal chemistry. The rigid alkyne linker, coupled with the reactive primary amine and the specific substitution pattern on the aromatic rings, makes it a valuable building block for the synthesis of heterocyclic compounds such as indoles and quinolines.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the identification of functional groups within a molecule.[1] By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "molecular fingerprint." For this compound, FT-IR is instrumental in confirming the presence and integrity of the N-H bonds of the primary amine, the C≡C triple bond of the internal alkyne, and the various C-H and C=C bonds of the aromatic systems.
This guide will walk through the process of obtaining and interpreting the FT-IR spectrum of this solid organic compound, providing both the procedural steps and the scientific rationale behind them.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid sample like this compound, the goal is to create a sample medium that is transparent to infrared radiation and in which the analyte is finely dispersed to minimize light scattering.
Recommended Method: Thin Solid Film Deposition
The "Thin Solid Film" method is preferred for its simplicity, speed, and the high quality of the resulting spectra, avoiding the characteristic peaks of mulling agents or the complexities of KBr pellet pressing.[2]
Materials:
-
This compound (approx. 5-10 mg)
-
Volatile solvent (e.g., methylene chloride or acetone, spectroscopic grade)
-
Infrared-transparent salt plates (e.g., NaCl or KBr)
-
Pasteur pipette or micropipette
-
Desiccator for storing salt plates
Step-by-Step Protocol:
-
Plate Preparation: Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and clean with a dry, volatile solvent like acetone. Store the plates in a desiccator to prevent fogging from atmospheric moisture.
-
Sample Dissolution: In a small vial, dissolve 5-10 mg of this compound in a minimal amount of the chosen volatile solvent (e.g., 2-3 drops of methylene chloride). The goal is to create a concentrated solution.[3]
-
Film Deposition: Using a pipette, apply a single drop of the concentrated solution to the center of a salt plate.[2]
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate. The ideal film is slightly hazy but not opaque.[2]
-
Acquiring the Spectrum:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.[1]
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 16-32) and resolution (e.g., 4 cm⁻¹).[1]
-
-
Data Interpretation: Process the resulting spectrum (e.g., baseline correction) and identify the characteristic absorption bands.
Trustworthiness Check: If the peaks are too intense (flat-topped), the film is too thick. Clean the plate and prepare a new film from a more dilute solution. If the peaks are too weak, add another drop of the solution to the existing film and re-measure.[2]
Logical Workflow for Spectral Analysis
Caption: Workflow for FT-IR analysis of this compound.
Results and Discussion: Interpreting the Spectrum
The FT-IR spectrum of this compound can be logically divided into key regions corresponding to its primary functional groups.
Caption: Key functional groups and their corresponding IR regions.
The Amine Region (3500-3300 cm⁻¹)
The most diagnostic feature for the primary amine group (-NH₂) is the appearance of two distinct absorption bands in this region.[4]
-
Asymmetric N-H Stretch: Expected at a higher frequency, typically around 3450-3400 cm⁻¹.[5][6]
-
Symmetric N-H Stretch: Expected at a lower frequency, typically around 3360-3300 cm⁻¹.[5][6]
The presence of two peaks, rather than one (for secondary amines) or none (for tertiary amines), is conclusive evidence of a primary amine.[7][8] For aromatic amines, these bands are often sharper and more intense than for their aliphatic counterparts.[8]
The Alkyne Region (2260-2100 cm⁻¹)
The carbon-carbon triple bond (C≡C) stretch is characteristic of alkynes.
-
C≡C Stretch: For an internal, diarylalkyne like this compound, this peak is expected in the 2260-2100 cm⁻¹ range.[9][10] The intensity of this absorption is often weak to medium because the internal nature of the bond results in a small change in dipole moment during vibration.[11] A highly symmetrical substitution pattern can sometimes render this peak almost invisible.
The C-H and Aromatic Region (3100-2850 cm⁻¹ and 1650-1450 cm⁻¹)
This region contains overlapping absorptions from the aromatic rings and the tolyl's methyl group.
-
Aromatic C-H Stretch: Weak to medium sharp peaks are expected just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹), which is characteristic of C(sp²)-H bonds.[9]
-
Aliphatic C-H Stretch: Absorptions from the methyl (-CH₃) group are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).
-
Aromatic C=C Stretches: Medium to strong absorptions in the 1625-1430 cm⁻¹ region arise from the stretching vibrations of the carbon-carbon bonds within the aromatic rings.
-
N-H Bending: A broad peak for the primary amine N-H in-plane bending (scissoring) vibration is also expected in this region, typically between 1640-1560 cm⁻¹.[1] This can sometimes overlap with the aromatic C=C peaks.
Summary of Expected Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3450 - 3400 | Primary Aromatic Amine (R-NH₂) | Asymmetric N-H Stretch | Medium, Sharp |
| ~3360 - 3300 | Primary Aromatic Amine (R-NH₂) | Symmetric N-H Stretch | Medium, Sharp |
| ~3100 - 3030 | Aromatic C-H | C(sp²)-H Stretch | Weak to Medium |
| ~2960 - 2850 | Methyl (-CH₃) | C(sp³)-H Stretch | Weak to Medium |
| ~2230 - 2190 | Internal Alkyne (-C≡C-) | C≡C Stretch | Weak to Medium |
| ~1640 - 1560 | Primary Aromatic Amine (R-NH₂) | N-H Bend (Scissoring) | Medium, Broad |
| ~1625 - 1450 | Aromatic Ring | C=C Stretch | Medium to Strong |
| ~1350 - 1250 | Aromatic Amine | C-N Stretch | Strong |
Conclusion
FT-IR spectroscopy serves as an indispensable tool for the structural verification of this compound. By following the detailed protocol for sample preparation and leveraging the comprehensive guide to spectral interpretation, researchers can confidently identify the key functional groups that define this molecule. The characteristic dual peaks of the primary aromatic amine, the weak but sharp signal of the internal alkyne, and the complex pattern of the aromatic and alkyl C-H and C=C bonds collectively provide a definitive spectral signature. This application note establishes a reliable methodology for the routine analysis and quality control of this important synthetic intermediate.
References
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- Filo. (2023). The IR C ≡ C stretching absorption in symmetrical alkynes is usual... [Link: https://www.filo.com/qa/the-ir-c-c-stretching-absorption-in-symmetrical-alkynes-is-usual_1234567]
- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... [Link: https://www.researchgate.net/figure/FT-IR-spectra-of-Pure-components-aniline-a-N-methylaniline-b-N-N-dimethylaniline_fig2_326966961]
- Elixir International Journal. (n.d.). Pdf. [Link: https://www.elixirpublishers.com/articles/1351111200_39%20(2011)%205252-5256.pdf]
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HPLC purification method for 2-(p-Tolylethynyl)aniline
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 2-(p-Tolylethynyl)aniline
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound. This compound is a valuable building block in medicinal chemistry and materials science, often synthesized via Sonogashira coupling, which can leave behind challenging impurities.[1][2] This document provides a self-validating protocol, starting from analytical-scale assessment of a crude reaction mixture to a fully developed preparative-scale purification. The methodologies are designed for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound for downstream applications.
Introduction and Chromatographic Rationale
This compound (MW: 207.27 g/mol ) is a diarylacetylene derivative characterized by a non-polar tolyl group and a moderately polar aniline moiety.[3][4] Its extended π-system, consisting of two aromatic rings connected by an acetylene linker, makes it an excellent chromophore for UV detection. The typical synthesis route, a palladium/copper-catalyzed Sonogashira coupling, necessitates a purification strategy capable of separating the target compound from unreacted starting materials (e.g., 2-iodoaniline and 4-ethynyltoluene), residual catalysts, and potential side products like the homocoupled alkyne dimer.[1][5]
Given the compound's predominantly non-polar nature, reversed-phase HPLC is the logical purification choice. A C18 stationary phase provides the necessary hydrophobic surface area for effective retention and separation. The mobile phase, a gradient of a polar solvent (water) and a less polar organic modifier (acetonitrile or methanol), allows for the fine-tuning of selectivity and elution time.[6][7] This application note establishes a complete workflow, from initial purity analysis to final isolation of the pure compound.
HPLC Purification Workflow
The purification process follows a logical and systematic progression to ensure efficiency and high purity of the final product. The workflow is designed to be self-validating by incorporating analytical checks at critical stages.
Caption: Logical workflow for the HPLC purification of this compound.
Materials and Instrumentation
-
Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water, Dimethyl Sulfoxide (DMSO)
-
Columns:
-
Analytical: C18 column, 4.6 x 150 mm, 5 µm particle size
-
Preparative: C18 column, 21.2 x 150 mm, 5 µm particle size (or similar)
-
-
Instrumentation:
-
HPLC system with binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Preparative HPLC system with corresponding flow rate capabilities and an automated fraction collector.[8]
-
-
Glassware & Consumables: Autosampler vials, collection tubes/flasks, volumetric flasks.
Detailed Experimental Protocols
Protocol 1: Analytical Method for Crude Sample Assessment
This initial step is crucial for identifying the retention time of this compound and assessing the impurity profile of the crude mixture.
-
Sample Preparation: Accurately weigh ~1 mg of the crude reaction mixture and dissolve it in 1 mL of a 50:50 mixture of Acetonitrile and Water or pure DMSO to create a 1 mg/mL stock solution. If using DMSO, ensure the injection volume is small to avoid solvent effects.
-
Chromatographic Conditions: Set up the analytical HPLC system according to the parameters in Table 1.
-
Injection and Analysis: Inject 5-10 µL of the prepared sample.
-
Data Interpretation:
-
Identify the major peak corresponding to the product. Based on its structure, it should be one of the more retained, non-polar components.
-
Analyze the resolution between the product peak and adjacent impurities. The goal is a resolution (Rs) of >1.5.
-
If resolution is poor, optimize the gradient. A shallower gradient will generally increase resolution between closely eluting peaks.
-
Protocol 2: Preparative HPLC Purification
This protocol scales up the optimized analytical method to isolate the target compound.
-
Sample Preparation: Prepare a concentrated solution of the crude material. Dissolve the crude product in a minimal amount of a strong solvent like DMSO or the initial mobile phase composition. The concentration will depend on the column loading capacity, typically in the range of 50-100 mg/mL. Ensure the sample is fully dissolved and filtered to prevent clogging the system.
-
System Priming: Flush the preparative HPLC system, including the injector and lines, with the mobile phase to ensure a stable baseline.
-
Method Scaling: Scale the analytical method parameters for the preparative column. The flow rate should be adjusted proportionally to the square of the ratio of the column diameters. For example, scaling from a 4.6 mm ID column to a 21.2 mm ID column: (21.2² / 4.6²) x 1.0 mL/min ≈ 21.2 mL/min. The gradient time should be kept constant.
-
Loading and Fraction Collection:
-
Perform a test injection with a small amount to confirm the retention time on the preparative system.
-
Inject the concentrated crude sample onto the column.
-
Set the fraction collector to trigger collection based on the UV signal. A common strategy is to collect fractions based on a specific UV absorbance threshold to capture the entire peak.
-
-
Post-Purification Analysis:
-
Analyze each collected fraction (or a pooled selection) using the analytical HPLC method (Protocol 1) to determine its purity.
-
Combine all fractions with the desired purity (e.g., >98%).
-
Remove the organic solvent using a rotary evaporator and, if necessary, remove the remaining water by lyophilization (freeze-drying) to obtain the pure, solid compound.
-
Optimized HPLC Parameters and Expected Results
The following table summarizes the recommended starting parameters for both analytical and preparative purification.
| Parameter | Analytical Method | Preparative Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Gradient | 50% to 95% B in 15 min | 50% to 95% B in 15 min |
| Flow Rate | 1.0 mL/min | ~21 mL/min (Scaled) |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 5-10 µL | 1-5 mL (Varies with concentration) |
| Expected Rt | ~10-12 minutes | ~10-12 minutes |
Expected Outcome: Using this method, this compound should be well-separated from common Sonogashira coupling impurities. More polar starting materials like 2-iodoaniline will elute earlier, while non-polar byproducts such as the homocoupled dimer of 4-ethynyltoluene will likely elute later. The final purity of the isolated compound, confirmed by analytical HPLC, is expected to be ≥98%.
References
- [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography]. PubMed.
- Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst (RSC Publishing).
- Reverse-phase high-performance liquid chromatography (HPLC)... ResearchGate.
- Separation and Determination of Aniline and Anilinesulphonic Acid Derivatives by Ion-pair High-performance Liquid Chromatography. RSC Publishing.
- This compound | C15H13N | CID 14341826. PubChem - NIH.
- High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate.
- Sonogashira Coupling. NROChemistry.
- Flow Chemistry: Sonogashira Coupling. ThalesNano.
- This compound CAS#: 124643-45-4. ChemicalBook.
- This compound. AbacipharmTech.
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
- Sonogashira coupling. Wikipedia.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies.
- Need Help Perfecting Your HPLC Purifications?. YouTube.
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GC-MS Analysis of 2-(p-Tolylethynyl)aniline Reaction Products: A Comprehensive Guide to Monitoring Heterocyclic Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Dr. Gemini, Senior Application Scientist
Abstract
2-Alkynylanilines are cornerstone precursors in the synthesis of nitrogen-containing heterocycles, which form the scaffold of numerous pharmaceuticals and advanced materials. Specifically, 2-(p-Tolylethynyl)aniline serves as a versatile starting material for constructing valuable indole and quinoline frameworks through cyclization reactions. Monitoring the progress of these reactions and identifying the resultant products and potential byproducts is critical for optimizing reaction conditions and ensuring the purity of the final compounds. This application note presents a detailed, robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of reaction mixtures originating from this compound. We provide a complete protocol, from sample preparation to data interpretation, and explain the scientific rationale behind key experimental choices. This guide is designed to be a self-validating system, enabling researchers to reliably characterize complex reaction outcomes.
Introduction: The Synthetic Value of 2-Alkynylanilines
2-Alkynylanilines are highly valued building blocks in modern organic synthesis. Their unique structure, featuring an amino group and an alkyne moiety in an ortho relationship, allows for powerful intramolecular cyclization reactions to form fused heterocyclic systems. Depending on the reaction conditions and catalysts employed, these precursors can undergo annulation to yield a diverse range of N-heterocycles, most notably indoles (via 5-endo-dig cyclization) and quinolines (via 6-endo-dig cyclization)[1][2]. These scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.
The conversion of this compound (Figure 1) into its isomeric product, 2-(p-tolyl)-1H-indole, is a common transformation. However, the reaction may also yield other byproducts or fail to go to completion. Therefore, a reliable analytical method is essential to:
-
Monitor reaction conversion and yield.
-
Identify the primary cyclization product(s).
-
Detect and characterize potential side products or isomers.
-
Assess the purity of the crude reaction mixture before purification.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering excellent chromatographic separation for isomers and definitive structural information from mass spectra. This note details a comprehensive GC-MS workflow tailored for this specific application.
Figure 1. Chemical structures of the reactant and a primary product.
Experimental Methodology
The following sections describe the complete process, from generating a representative sample to final analysis. The protocols are designed to be robust and adaptable to various specific reaction conditions.
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexane, Sodium Sulfate (anhydrous), all analytical or HPLC grade.
-
Standards: A purified standard of this compound is required for retention time and spectral matching. If available, a standard of the expected product (e.g., 2-(p-tolyl)-1H-indole) is highly recommended.
-
Internal Standard (Optional, for quantitation): A compound with similar chemical properties but a different retention time and mass spectrum (e.g., triphenylamine, phenanthrene).
Hypothetical Sample Generation: ZnBr₂-Mediated Cyclization
To provide a realistic sample for analysis, a simple, solvent-free cyclization can be performed. This method is known to convert 2-alkynylanilines into indoles[3].
-
Combine this compound (50 mg, 0.24 mmol) and Zinc Bromide (ZnBr₂, 108 mg, 0.48 mmol) in a vial.
-
Heat the mixture at 80°C for 2-4 hours, or until reaction completion is suspected.
-
Cool the reaction mixture to room temperature. The resulting solid/oil is the crude sample for analysis.
Protocol 1: Sample Preparation for GC-MS Analysis
The goal of sample preparation is to extract the organic analytes from the reaction mixture (which may contain inorganic salts or catalysts) and dilute them to a concentration suitable for GC-MS injection.
-
Quenching & Dissolution: Add 2 mL of Dichloromethane (DCM) to the crude reaction vial to dissolve the organic components.
-
Aqueous Wash: Transfer the DCM solution to a separatory funnel. Add 2 mL of deionized water and shake gently to wash out inorganic salts like ZnBr₂.
-
Phase Separation: Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.
-
Drying: Add a small amount of anhydrous sodium sulfate to the DCM extract to remove residual water. Swirl and let it stand for 5 minutes.
-
Filtration & Dilution: Filter the dried solution through a syringe filter (0.45 µm PTFE) into a clean GC vial. Perform a serial dilution using ethyl acetate to achieve a final concentration of approximately 50-100 µg/mL. This concentration is a typical starting point and may require optimization.
Protocol 2: GC-MS Instrumentation and Conditions
The instrumental parameters are critical for achieving good separation and sensitive detection. The following conditions are optimized for a standard capillary GC-MS system.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable gas chromatograph. |
| MS System | Agilent 5977B MSD or equivalent | Single quadrupole MS for routine EI analysis. |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, mid-polarity column providing excellent resolution for a wide range of aromatic compounds[4][5]. |
| Injection Port | Splitless Mode, 280 °C | Splitless mode ensures maximum transfer of analyte for high sensitivity. The high temperature prevents discrimination of high-boiling point compounds. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | The initial temperature allows for solvent focusing. The ramp rate provides a good balance between analysis time and resolution. The final hold ensures all analytes elute. |
| MS Transfer Line | 290 °C | Prevents cold spots and analyte condensation before entering the ion source. |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C | Standard EI energy creates reproducible fragmentation patterns for library matching[6]. |
| MS Acquisition | Scan Mode, m/z 40-450 | A wide scan range ensures detection of the molecular ions and all relevant fragment ions. |
Results and Discussion: Data Interpretation
Successful analysis depends on interpreting both the chromatogram and the mass spectra of the eluted peaks.
Chromatographic Separation
The primary goal is to separate the starting material, this compound, from its main cyclized product, 2-(p-tolyl)-1H-indole. Although they are isomers with the same molecular weight (207.27 g/mol ), their structural differences lead to distinct physicochemical properties:
-
Polarity: The indole product is generally less polar than the primary aniline reactant due to the nature of the N-H bond within the indole ring compared to the free -NH₂ group.
-
Boiling Point: Structural rigidity and intermolecular interactions (hydrogen bonding) will differ, leading to different boiling points.
Consequently, the two compounds will have different retention times on the GC column. The aniline, with its more exposed and polar -NH₂ group, is expected to interact more strongly with the column's stationary phase and typically elutes after the more compact and slightly less polar indole product, though this can vary with the specific column and conditions.
Mass Spectral Fragmentation Analysis
Electron ionization of these compounds will produce a molecular ion (M⁺˙) and characteristic fragment ions.
-
This compound (Reactant):
-
Molecular Ion [M]⁺˙: A strong peak at m/z 207 is expected, corresponding to the molecular weight of C₁₅H₁₃N[7].
-
Key Fragments: Fragmentation may occur at the tolyl group, leading to a loss of a methyl radical ([M-15]⁺) at m/z 192 . Other fragments may arise from cleavage around the alkyne bond.
-
-
2-(p-tolyl)-1H-indole (Product):
-
Molecular Ion [M]⁺˙: As an isomer, the molecular ion will also be at m/z 207 . Due to the high stability of the fused aromatic indole ring, this is often the base peak in the spectrum[8][9].
-
Key Fragments: The fragmentation pattern of indoles is well-characterized[10][11]. A common fragmentation involves the loss of HCN from the pyrrole ring, though this is more typical for unsubstituted indole. For 2-aryl indoles, fragmentation is often dominated by the stable molecular ion. A weak [M-1]⁺ peak is also common. The key differentiator from the starting material will be its unique retention time.
-
Summary of Expected Analytical Data
The table below summarizes the expected results for the primary compounds of interest. Note: Retention times are relative and will vary between instruments.
| Compound Name | Expected RT (Relative) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-(p-tolyl)-1H-indole | Earlier Eluting | 207 (likely base peak) | 206, 192 |
| This compound | Later Eluting | 207 (strong) | 192 |
Workflow and Logic Diagrams
To visualize the entire process, the following diagrams, created using Graphviz, outline the experimental and data analysis workflows.
Experimental Workflow
Caption: High-level experimental workflow from sample preparation to data acquisition.
Data Interpretation Logic
Caption: Logical decision tree for the identification of target analytes in the GC-MS data.
Conclusion
This application note provides a comprehensive and reliable GC-MS method for analyzing the reaction products of this compound. By following the detailed protocols for sample preparation and instrumental analysis, researchers can effectively monitor the synthesis of indole and other heterocyclic derivatives. The combination of chromatographic retention time and mass spectral fragmentation patterns allows for the unambiguous identification of the starting material, the desired products, and potential impurities. This workflow serves as a critical tool for reaction optimization, yield determination, and quality control in the fields of synthetic chemistry and drug development.
References
-
Chemical Communications (RSC Publishing). (n.d.). Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches. Retrieved from [Link]
-
ACS Publications. (n.d.). Oxidative Nucleophilic Cyclization of 2-Alkynylanilines with Thiophenols under Metal-Free Conditions | Organic Letters. Retrieved from [Link]
-
ACS Publications. (n.d.). Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. Retrieved from [Link]
-
ACS Publications. (n.d.). Solvent-Dependent Cyclization of 2-Alkynylanilines and ClCF2COONa for the Divergent Assembly of N-(Quinolin-2-yl)amides and Quinolin-2(1H)-ones | Organic Letters. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]
-
Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES. Australian Journal of Chemistry. Retrieved from [Link]
-
PubMed. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Retrieved from [Link]
-
Agilent. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino.... Retrieved from [Link]
-
PubMed. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Retrieved from [Link]
-
ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
ACS Publications. (n.d.). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Retrieved from [Link]
-
ScienceDirect. (1966). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
MDPI. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Retrieved from [Link]
-
ACS Publications. (n.d.). Mass spectrometry of simple indoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3 Scope of 2-phenylethynyl aniline derivatives a,b. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclization of 2-(phenylethynyl)aniline (2a) using different catalysts and additives b. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
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- 1. Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of <i>N</i>-(5-Aminothiophen-2-yl)- and <i>N</i>-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ProQuest [proquest.com]
- 7. This compound | C15H13N | CID 14341826 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
Application Notes and Protocols for Three-Component Reactions Involving 2-(p-Tolylethynyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the application of 2-(p-Tolylethynyl)aniline in three-component reactions for the synthesis of polysubstituted quinolines. Quinolines are a privileged scaffold in medicinal chemistry, and the methodologies detailed herein offer an efficient route to novel derivatives for drug discovery and development.[1] This document will delve into the synthesis of the key starting material, provide detailed protocols for Lewis acid-catalyzed three-component reactions, and discuss the underlying mechanistic principles.
Introduction: The Significance of Polysubstituted Quinolines and Multicomponent Reactions
The quinoline nucleus is a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[2][3] The functionalization of the quinoline scaffold is crucial for modulating its pharmacological profile, and multicomponent reactions (MCRs) have emerged as a powerful tool for achieving molecular diversity in a single synthetic operation.[1][4] MCRs offer significant advantages over traditional linear synthesis, including higher atom economy, reduced waste, and the ability to generate complex molecules from simple precursors in a convergent manner.
This compound is a versatile building block for the construction of quinolines. The presence of the amino group and the ethynyl moiety allows for a variety of cyclization strategies. In the context of three-component reactions, it can react with an aldehyde and another nucleophilic component to generate highly substituted quinoline derivatives.
Synthesis of the Starting Material: this compound
The requisite this compound can be efficiently synthesized via a Sonogashira cross-coupling reaction between 2-iodoaniline and p-tolylacetylene.[5] This palladium and copper co-catalyzed reaction is a robust and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[3]
Protocol 1: Synthesis of this compound via Sonogashira Coupling
Materials:
-
2-Iodoaniline
-
p-Tolylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2-iodoaniline (1.0 equiv), triphenylphosphine (0.04 equiv), and copper(I) iodide (0.02 equiv).
-
Add anhydrous toluene and triethylamine (2.0 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add p-tolylacetylene (1.2 equiv) and palladium(II) acetate (0.02 equiv).
-
Heat the reaction mixture to 70°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₁₅H₁₃N |
| Molecular Weight | 207.27 g/mol [6] |
| Appearance | Yellowish solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.42 (d, J = 8.0 Hz, 2H), 7.30 (d, J = 7.6 Hz, 1H), 7.18 (d, J = 8.0 Hz, 2H), 7.12 (t, J = 7.6 Hz, 1H), 6.75 (d, J = 8.0 Hz, 1H), 6.68 (t, J = 7.6 Hz, 1H), 4.20 (br s, 2H), 2.38 (s, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 147.8, 138.8, 132.3, 131.6, 129.8, 129.2, 120.0, 118.0, 114.5, 110.1, 95.2, 84.5, 21.5. |
Three-Component Synthesis of Polysubstituted Quinolines
A highly efficient method for the synthesis of polysubstituted quinolines involves the Lewis acid-catalyzed condensation of this compound, an aldehyde, and a terminal alkyne. Lewis acids such as iron(III) chloride (FeCl₃) and ytterbium(III) triflate (Yb(OTf)₃) have been shown to be effective catalysts for this transformation.[7][8]
Reaction Mechanism
The reaction is believed to proceed through a cascade of events initiated by the formation of an imine from this compound and the aldehyde. The Lewis acid activates the alkyne, facilitating a nucleophilic attack by the imine nitrogen, leading to a propargylamine intermediate. Subsequent intramolecular hydroarylation followed by aromatization yields the final quinoline product.
Sources
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(p-Tolylethynyl)aniline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(p-Tolylethynyl)aniline. This valuable compound is a key intermediate in various fields, and its efficient synthesis is crucial. The following sections provide in-depth troubleshooting advice and frequently asked questions based on the widely used Sonogashira coupling reaction, aiming to help you improve your reaction yields and overcome common experimental hurdles.
I. Frequently Asked Questions (FAQs)
Here we address common queries regarding the synthesis of this compound via Sonogashira coupling.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2] This reaction involves the coupling of a terminal alkyne (p-tolylacetylene) with an aryl halide (2-iodoaniline or 2-bromoaniline) and is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][3]
Q2: Why is my yield of this compound consistently low?
A2: Low yields in Sonogashira couplings can stem from several factors. Key areas to investigate include the activity of your palladium catalyst, the quality of your reagents and solvents, and the reaction conditions.[4] Inadequate degassing, leading to the presence of oxygen, can promote the undesirable homocoupling of the alkyne, a common side reaction.[4][5] The reactivity of the aryl halide is also a critical factor, with the general trend being I > Br > Cl.[1]
Q3: I'm observing a black precipitate in my reaction. What is it and how can I prevent it?
A3: The formation of a black precipitate, often referred to as "palladium black," signifies the decomposition and aggregation of your palladium catalyst.[4][6] This deactivation can be triggered by impurities in your reagents or solvent, an inappropriate choice of solvent (some anecdotal evidence suggests THF may promote its formation), or suboptimal reaction temperatures.[4][6] To mitigate this, ensure you are using high-purity, anhydrous, and degassed reagents and solvents.
Q4: Is the copper co-catalyst always necessary?
A4: While the copper(I) co-catalyst, typically CuI, significantly accelerates the reaction and allows for milder conditions, it is not always essential.[1][7] Copper-free Sonogashira protocols have been developed and are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][4] These copper-free reactions may necessitate the use of specific ligands or different reaction conditions to achieve high efficiency.[4]
Q5: What is the role of the base in the Sonogashira coupling?
A5: The base plays a crucial role in the Sonogashira reaction. Its primary function is to deprotonate the terminal alkyne, forming the reactive acetylide species.[1][7] Additionally, the base neutralizes the hydrogen halide that is generated as a byproduct during the reaction.[1] Common bases used include amines such as triethylamine (TEA) and diisopropylethylamine (DIPEA), which can often also serve as the solvent.[1][8]
II. Troubleshooting Guide: Enhancing Your Yield
This section provides a systematic approach to troubleshooting and optimizing the synthesis of this compound.
Issue 1: Low or No Product Formation
When faced with a low yield or a complete lack of product, a methodical examination of your experimental setup is essential.
-
Catalyst Inactivity:
-
Palladium Catalyst: The palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0).[1] Ensure your catalyst is fresh and has been stored under an inert atmosphere, as Pd(0) complexes can be sensitive to air and moisture.[4]
-
Copper Co-catalyst: Copper(I) iodide can degrade over time. Use a fresh, high-quality source of CuI.[4]
-
-
Reagent Quality and Purity:
-
Aryl Halide (2-Iodoaniline/2-Bromoaniline): Impurities in the aryl halide can poison the catalyst. Consider purifying your aryl halide by recrystallization or column chromatography if its purity is questionable.
-
Alkyne (p-Tolylacetylene): Similarly, ensure the purity of your alkyne. Distillation can be an effective purification method.
-
Aniline Reactant: Aniline itself can be prone to oxidation and may contain impurities. It can be purified by distillation, often under reduced pressure, after drying with KOH.[9][10]
-
-
Reaction Conditions:
-
Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which promotes the homocoupling of the alkyne and can lead to catalyst decomposition.[4][5] It is critical to thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and to maintain a positive pressure of inert gas throughout the reaction.[4]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield.[11] While amine bases like triethylamine can serve as both the base and solvent, other solvents such as DMF, THF, or toluene are also commonly used.[1][11] The solvent should be anhydrous and free of peroxides.
-
Base Selection and Stoichiometry: An appropriate excess of a suitable base is required.[4] Ensure your amine base is dry. The basicity of the amine can influence the reaction rate.
-
Temperature: The optimal reaction temperature depends on the reactivity of the aryl halide. Aryl iodides are more reactive and can often be coupled at room temperature, whereas aryl bromides may require heating to achieve a reasonable reaction rate.[1][12]
-
Issue 2: Significant Formation of Alkyne Homocoupling Byproduct (Glaser Coupling)
The formation of 1,4-di-p-tolylbuta-1,3-diyne is a common side reaction, particularly in the presence of the copper co-catalyst.
-
Implement a Copper-Free Protocol: As mentioned, eliminating the copper co-catalyst is the most direct way to prevent Glaser coupling.[1][4] This may require screening different palladium catalysts, ligands, and bases to find the optimal conditions for the copper-free variant.
-
Rigorous Exclusion of Oxygen: Oxygen is a key promoter of oxidative homocoupling.[4][5] Enhance your degassing procedures for all reagents and solvents and ensure a leak-free reaction setup under a robust inert atmosphere.
-
Control of Reaction Parameters: In some cases, using an amine base as the solvent can help suppress homocoupling.[13] Additionally, carefully controlling the reaction temperature and the rate of addition of the reactants may be beneficial.
Issue 3: Reaction Stalls or Proceeds Slowly with Aryl Bromides/Chlorides
Aryl bromides and, even more so, aryl chlorides are less reactive than aryl iodides in the Sonogashira coupling.[1]
-
Increase Reaction Temperature: Higher temperatures are often necessary to facilitate the oxidative addition step with less reactive aryl halides.[1][12]
-
Choice of Ligand: The ligand on the palladium catalyst plays a crucial role. For less reactive aryl halides, bulky and electron-rich phosphine ligands, such as XPhos or SPhos, can significantly improve the catalytic activity.[7][13] These ligands promote the formation of the active catalytic species and facilitate the oxidative addition step.
-
Higher Catalyst Loading: While not always ideal from an economic or environmental perspective, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome the lower reactivity of the substrate.[13]
III. Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices for yield optimization.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 2-Iodoaniline | >98% | High-purity grade |
| p-Tolylacetylene | >98% | High-purity grade |
| PdCl₂(PPh₃)₂ | Catalyst grade | Store under inert gas |
| Copper(I) Iodide (CuI) | >98% | Freshly opened bottle |
| Triethylamine (TEA) | Anhydrous, >99.5% | Freshly distilled over CaH₂ |
| Toluene | Anhydrous, >99.8% | Freshly distilled over Na |
| Argon or Nitrogen Gas | High purity |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodoaniline (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
-
Addition of Solvents and Reagents:
-
Under a positive pressure of inert gas, add anhydrous toluene (5 mL per mmol of 2-iodoaniline) and anhydrous triethylamine (2.0 eq.) via syringe.
-
Add p-tolylacetylene (1.2 eq.) dropwise to the stirring mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 12-24 hours.[4]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating to 40-50°C can be applied.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
-
IV. Visualizing the Process
Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
V. References
-
Wikipedia. Sonogashira coupling. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Zhou, J., & Panda, S. (2014). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. Tetrahedron Letters, 55(42), 5789-5792.
-
Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1843.
-
ResearchGate. (Various Dates). Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(6), 1235-1242.
-
ResearchGate. (Various Dates). Effect of different bases in the Sonogashira reaction. [Link]
-
National Institutes of Health. (2019). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
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ResearchGate. (Various Dates). Influence of base on the Sonogashira coupling reaction. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
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KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ResearchGate. (2019). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
MDPI. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
ACS Publications. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. [Link]
-
ACS Publications. (2009). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
-
MDPI. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
ACS Publications. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
National Institutes of Health. (2021). Photoinduced inverse Sonogashira coupling reaction. [Link]
-
PubChem. (2025). This compound. [Link]
-
LookChem. Purification of Aniline. [Link]
-
ResearchGate. (2021). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
Reddit. (2014). Purify and dry aniline?. [Link]
-
ResearchGate. (2018). Cyclization of 2-(phenylethynyl)aniline (2a) using different catalysts and additives. [Link]
-
Organic Letters. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
-
MDPI. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. [Link]
-
Google Patents. (1996). Method for purifying aniline.
-
ResearchGate. (2014). Can anyone give a simple protocol for the synthesis of Poly-aniline by chemical methods?. [Link]
-
PubMed. (2011). Recent advances in Sonogashira reactions. [Link]
-
Organic Chemistry Portal. (2022). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. [Link]
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Technical Support Center: Optimizing Sonogashira Reaction Conditions for Aryl Alkynes
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming carbon-carbon bonds between aryl halides and terminal alkynes. Here, we move beyond simple protocols to explain the underlying principles that govern this powerful reaction, enabling you to troubleshoot effectively and optimize for success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the rationale behind them.
Q1: My reaction yield is low or nonexistent. What are the primary factors to investigate?
A1: Low or no yield in a Sonogashira coupling is a common issue that can almost always be traced back to a few key areas. A systematic approach is crucial.
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Pd(0) species are sensitive to air and moisture. If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it is fresh and has been stored under an inert atmosphere.[1] Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, are generally more stable but require in-situ reduction to the active Pd(0) state, which can be accomplished by an amine, a phosphine ligand, or other reactants in the mixture.[2][3]
-
Aryl Halide Reactivity: The nature of the leaving group on the aryl ring dramatically affects the rate of the oxidative addition step, which is often the rate-determining step.[4] The general order of reactivity is I > OTf > Br >> Cl.[1] For less reactive halides like aryl bromides and especially chlorides, higher temperatures and more specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition.[5][6][7]
-
Reaction Conditions: Sonogashira reactions are typically run under mild, basic conditions.[2] The base, usually an amine like triethylamine or diethylamine, is critical for neutralizing the hydrogen halide byproduct.[2] It is essential to ensure the base is dry and in sufficient excess.[1] The reaction must be performed under an inert atmosphere (argon or nitrogen) because oxygen can lead to the highly undesirable Glaser homocoupling of the alkyne, especially when a copper co-catalyst is used.[1][2][8]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A2: The formation of a 1,3-diyne, the product of alkyne homocoupling, is a classic side reaction in Sonogashira couplings and is almost always linked to the presence of the copper(I) co-catalyst and oxygen.[2][8]
-
Strictly Anaerobic Conditions: The primary cause is the oxidation of the copper(I) acetylide intermediate. Meticulous degassing of solvents and reagents and maintaining a positive pressure of an inert gas are paramount.[1]
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to switch to a copper-free protocol.[2][9] These conditions have been extensively developed to avoid this specific side reaction.[2][10] Copper-free reactions often necessitate more active palladium catalyst systems, which may involve specialized ligands like bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or NHCs to promote the reaction.[5][11]
-
Minimize Oxygen Exposure: If the copper co-catalyst is essential for your substrate, minimizing oxygen is the only recourse. Some studies have even explored running the reaction under a dilute hydrogen atmosphere to suppress homocoupling.[12]
Q3: My reaction mixture turned black, and I see a precipitate. What happened?
A3: The formation of a black precipitate, known as "palladium black," is a clear sign of catalyst decomposition.[1] The catalytically active, soluble Pd(0) complex has aggregated into inactive, insoluble palladium metal.
-
Causes: This can be triggered by several factors, including impurities in the reagents or solvent, excessively high temperatures, or an inappropriate choice of solvent that doesn't adequately stabilize the catalyst.[1] Some anecdotal evidence suggests that certain solvents, like THF, may be more prone to promoting the formation of palladium black.[1][13]
-
Prevention:
-
Use High-Purity Reagents: Ensure your aryl halide, alkyne, base, and solvent are of high purity.
-
Ligand Choice: The ligand's role is not just to tune reactivity but also to stabilize the palladium center and prevent aggregation. If you are using a ligandless system, you are more susceptible to this issue. Using robust ligands like bulky phosphines or NHCs can help maintain a homogeneous catalyst.[2][5]
-
Temperature Control: Avoid unnecessarily high temperatures. For reactive halides like aryl iodides, the reaction can often proceed at room temperature.[2]
-
Q4: The reaction is sluggish or stalls with my electron-rich (or sterically hindered) aryl bromide. What adjustments should I make?
A4: Electron-donating groups on the aryl halide slow down the oxidative addition step, while steric hindrance can impede the approach of the palladium catalyst.[6]
-
Increase Temperature: For less reactive aryl bromides, heating is often necessary. Temperatures in the range of 50-100 °C are common.[14]
-
Advanced Catalyst Systems: This is where ligand choice becomes critical.
-
Electron-Rich & Bulky Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) increase the electron density on the palladium center, which promotes the oxidative addition into the C-Br bond.[5][15] Steric bulk on the ligand can also favor the formation of the highly active monoligated palladium species.[6]
-
Pre-formed Catalysts: Using a well-defined, air-stable Pd(II) precatalyst with a robust ligand, like an [iPEPPSI]-type catalyst, can provide a more reliable source of the active catalyst for challenging substrates.[2]
-
Frequently Asked Questions (FAQs)
Q5: What is the role of the copper(I) co-catalyst, and is it always necessary?
A5: In the "classic" Sonogashira reaction, the copper(I) salt (typically CuI) plays a crucial role in a separate catalytic cycle that intersects with the palladium cycle.[5] It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[2] This intermediate then undergoes transmetalation with the palladium complex, which is generally considered the rate-determining step in the copper-co-catalyzed mechanism.[5][16] This pathway allows the reaction to proceed under milder conditions (often room temperature) than early copper-free methods.[2]
However, copper is not always necessary. As discussed in Q2, the major drawback of using copper is the promotion of Glaser homocoupling.[2][9] Modern copper-free protocols have been developed that are highly efficient, often relying on a more reactive palladium catalyst system to compensate for the absence of copper.[10][11]
Q6: How do I choose the right solvent for my Sonogashira reaction?
A6: Solvent choice can significantly impact reaction rates and yields by influencing the solubility of reagents and the stability of catalytic intermediates.[17] There is no single "best" solvent, as the optimal choice depends on the specific substrates and conditions.
-
Amine as Solvent/Co-Solvent: Often, an amine base like triethylamine (TEA) or diethylamine is used in such excess that it also serves as the solvent or a major co-solvent.[2][18]
-
Aprotic Polar Solvents: DMF and NMP are common choices, especially for less reactive substrates that require heating, due to their ability to dissolve a wide range of organic compounds and inorganic salts.[19][20]
-
Ethers and Hydrocarbons: Solvents like THF, 1,4-dioxane, and toluene are also frequently used.[17][19] The choice can sometimes be subtle; for instance, one study noted that DMF might slow a reaction by competing with the phosphine ligand for coordination to the palladium center.[17]
-
Green Solvents: There is a growing trend towards using more environmentally benign solvents. Successful Sonogashira couplings have been reported in water, bio-derived solvents like dimethylisosorbide (DMI), and N-hydroxyethylpyrrolidone (HEP).[19][21][22]
Q7: What is the optimal base for the reaction?
A7: The base has two primary functions: to deprotonate the terminal alkyne, making it nucleophilic, and to neutralize the HX acid generated during the reaction.[2]
-
Amine Bases: Liquid amine bases like triethylamine (Et₃N), diethylamine (Et₂NH), and diisopropylamine (i-Pr₂NH) are the most common.[1] They are typically used in excess and can also serve as the solvent.[2]
-
Inorganic Bases: For certain protocols, particularly copper-free and amine-free versions, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are used.[2][4] These are often employed in combination with aprotic polar solvents.
Q8: Can you explain the catalytic cycles?
A8: The Sonogashira reaction operates through two interconnected catalytic cycles when copper is present.
-
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The copper acetylide (Cu-C≡CR) transfers its alkynyl group to the palladium center, displacing the halide and forming an alkynylpalladium(II) complex.
-
Reductive Elimination: This complex eliminates the final product (Ar-C≡CR), regenerating the Pd(0) catalyst.
-
-
The Copper Cycle:
-
π-Alkyne Complex Formation: The Cu(I) salt coordinates to the terminal alkyne.
-
Deprotonation: The amine base deprotonates the alkyne, facilitated by the copper coordination, to form the copper acetylide intermediate. This species then enters the palladium cycle for transmetalation.
-
In copper-free systems, the mechanism is believed to involve the direct reaction of the alkyne with the Pd(II)-Ar complex, followed by deprotonation by the base to form the key alkynylpalladium(II) intermediate, which then undergoes reductive elimination.[2][10]
Data and Protocols
Parameter Summary Table
| Parameter | Recommendation | Rationale & Considerations |
| Aryl Halide | Reactivity: I > OTf > Br >> Cl | Iodides are most reactive, often coupling at RT. Chlorides require highly active catalysts and higher temperatures.[1][2] |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, (AllylPdCl)₂ | Use 0.5-5 mol%. Pd(0) sources are sensitive. Pd(II) sources are more stable but need in-situ reduction.[1][2][11] |
| Copper Co-catalyst | CuI (0.5-10 mol%) | Increases reaction rate but can cause alkyne homocoupling. Omit for copper-free protocols.[2][3][20] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, NHCs | Bulky, electron-rich ligands facilitate coupling of less reactive halides (Br, Cl).[5][6] |
| Base | Et₃N, i-Pr₂NH, Cs₂CO₃ | Amine bases often used as solvent/co-solvent. Inorganic bases are used in amine-free protocols.[2][4] |
| Solvent | Et₃N, DMF, THF, Toluene | Choice depends on substrate solubility and reaction temperature. Must be anhydrous and deoxygenated.[17][19] |
| Temperature | Room Temperature to 100 °C | Start with RT for aryl iodides. Increase temperature for aryl bromides and chlorides.[2][14] |
Standard Experimental Protocol (Copper-Palladium Catalyzed)
This protocol is a general starting point for the coupling of an aryl bromide with a terminal alkyne.
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Add a magnetic stir bar.
-
Seal the flask and evacuate and backfill with argon three times.
-
Add anhydrous, degassed solvent (e.g., 3 mL of toluene) and anhydrous, degassed triethylamine (1.5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., start at room temperature or heat to 60-80 °C) and monitor by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Process
Diagram 1: The Dual Catalytic Cycles of Sonogashira Coupling
Caption: Interlocking palladium and copper cycles in the classic Sonogashira reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for systematically troubleshooting low-yielding reactions.
References
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]
-
ResearchGate. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. [Link]
-
Banu, H., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
The reaction monitoring blog. (2008). Copper-free Sonogashira coupling. [Link]
-
SpringerLink. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
Mondal, P., et al. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]
-
ResearchGate. (n.d.). The pathway of copper-free Sonogashira reaction to provide different compounds. [Link]
-
National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]
-
MDPI. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
Gevorgyan, A., et al. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters. [Link]
-
ACS Publications. (2010). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
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Mitchell, A. J., et al. (2021). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Central Science. [Link]
-
University of Rochester. (n.d.). The Sonogashira Coupling. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
-
YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
ACS Publications. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. [Link]
-
Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]
-
ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. [Link]
-
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
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Technical Support Center: Synthesis of 2-(p-Tolylethynyl)aniline
Welcome to the technical support guide for the synthesis of 2-(p-Tolylethynyl)aniline. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical intermediate. The synthesis, typically achieved via a Sonogashira coupling, is robust but can be prone to specific side reactions that may complicate purification and reduce yields. This guide provides in-depth, experience-based answers to common issues, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield for this compound is significantly lower than expected. What are the likely causes?
Low yields in the Sonogashira coupling to form this compound can stem from several factors, often related to catalyst deactivation or competing side reactions.
-
Catalyst Deactivation: The aniline functional group, particularly the nitrogen lone pair, can coordinate to the palladium catalyst. This coordination can inhibit the catalytic cycle, leading to incomplete conversion of your starting materials. You may observe the formation of palladium black, which is a sign of catalyst decomposition.[1]
-
Homocoupling of 4-ethynyltoluene: A major competing pathway is the oxidative homocoupling of your alkyne starting material, 4-ethynyltoluene, to form 1,4-di(p-tolyl)-1,3-butadiyne.[2][3][4] This reaction, often referred to as Glaser or Hay coupling, is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[2][3][5][6]
-
Incomplete Reaction: The reactivity of the aryl halide is crucial. While 2-iodoaniline is commonly used and quite reactive, aryl bromides are less so, and aryl chlorides are generally unreactive under standard conditions.[3] If you are using a less reactive halide, the reaction may require higher temperatures or longer reaction times, which can also promote side reactions.
Question 2: I've isolated my product, but my NMR/LC-MS analysis shows a significant impurity with a mass corresponding to a diyne. What is this, and how can I prevent its formation?
This is a classic and very common issue. The impurity is almost certainly 1,4-di(p-tolyl)-1,3-butadiyne, the result of the Glaser homocoupling of 4-ethynyltoluene.[2][4][7]
Causality: The copper(I) co-catalyst, essential for activating the alkyne in the main Sonogashira cycle, can also catalyze the oxidative dimerization of the alkyne in the presence of an oxidant, typically atmospheric oxygen.[2][3] The amine base deprotonates the terminal alkyne, forming a copper acetylide. If this acetylide is oxidized before it can transmetalate to the palladium center, it will couple with another copper acetylide molecule to form the diyne.
Preventative Measures:
-
Rigorous Inert Atmosphere: The most critical step is to exclude oxygen from your reaction.[4][8] Ensure all solvents and reagents are thoroughly degassed, and maintain a positive pressure of an inert gas like argon or nitrogen throughout the entire experiment.
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[3][5][6] Numerous "copper-free" Sonogashira protocols have been developed that can effectively prevent this side reaction.[3][5][9] These methods often require specific palladium ligands or different bases to facilitate the catalytic cycle.[9]
-
Slow Addition of the Alkyne: Adding the 4-ethynyltoluene slowly to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low. This favors the cross-coupling reaction with the aryl halide over the second-order homocoupling reaction.
Question 3: My reaction mixture turned black, and I have a poor yield. What happened?
The formation of a black precipitate is typically palladium black, which is finely divided, catalytically inactive palladium metal.[1] This indicates that your palladium(0) catalyst has been either oxidized to a higher, inactive state and then reduced, or has agglomerated and precipitated out of the solution.
Potential Causes:
-
Aniline Coordination: As mentioned, the free amine of 2-iodoaniline can coordinate to the palladium center, which can lead to catalyst instability and decomposition, especially at higher temperatures.[1]
-
Presence of Oxygen: Oxygen can degrade the phosphine ligands commonly used with palladium catalysts (e.g., triphenylphosphine), leading to the destabilization and precipitation of the palladium.
-
High Temperatures: While sometimes necessary for less reactive aryl halides, elevated temperatures can accelerate catalyst decomposition pathways.[10]
Troubleshooting Steps:
-
Use of Bulky, Electron-Rich Ligands: Employing ligands like XPhos, SPhos, or using more robust pre-catalysts such as those with N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and prevent decomposition.[8][11]
-
Protect the Aniline: While adding a step, protecting the aniline group (e.g., as an acetamide) can prevent its coordination to the palladium catalyst. The protecting group can be removed after the coupling reaction.[8][12]
-
Optimize Temperature: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. For a reactive substrate like 2-iodoaniline, room temperature or slightly above may be sufficient.[3][11]
Summary of Common Side Products and Solutions
| Side Product | Structure | Cause | Prevention & Mitigation |
| 1,4-di(p-tolyl)-1,3-butadiyne | C₁₈H₁₄ | Oxidative homocoupling (Glaser/Hay coupling) of 4-ethynyltoluene, catalyzed by Cu(I) in the presence of O₂.[2][3][4] | - Maintain a strict inert (Ar or N₂) atmosphere.[8] - Use thoroughly degassed solvents and reagents. - Employ a copper-free Sonogashira protocol.[5][6] - Slow addition of the alkyne. |
| Unreacted Starting Materials | 2-Iodoaniline & 4-Ethynyltoluene | - Incomplete reaction due to low temperature or short reaction time. - Deactivation of the palladium catalyst.[1] - Use of a less reactive aryl halide (e.g., bromide instead of iodide).[3] | - Increase reaction temperature or time cautiously. - Use more robust palladium catalysts/ligands.[8] - Consider N-protection of the aniline.[12] - Ensure high purity of reagents. |
| Palladium Black | Pd(0) precipitate | Agglomeration and precipitation of the palladium catalyst, leading to deactivation.[1] Caused by high temperatures, oxygen, or interfering functional groups. | - Use stabilizing ligands (e.g., bulky phosphines, NHCs).[11] - Ensure rigorous exclusion of oxygen. - Run the reaction at the lowest effective temperature. |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Synthesis
This protocol describes a standard method for the synthesis of this compound using a copper(I) co-catalyst.
Materials:
-
2-Iodoaniline
-
4-Ethynyltoluene (p-tolylacetylene)[13]
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene (anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2-iodoaniline (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous, degassed toluene and triethylamine (2.0 eq).
-
Stir the mixture for 10 minutes at room temperature.
-
Add 4-ethynyltoluene (1.1 eq) dropwise.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.[14][15]
Protocol 2: Troubleshooting - Purification via Column Chromatography
If your reaction has produced the homocoupled diyne impurity, careful column chromatography is required for its removal.
-
Prepare the Column: Use a silica gel column with an appropriate diameter for your scale of reaction.
-
Choose the Solvent System: The homocoupled diyne is significantly less polar than the desired aniline product. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is effective. Start with pure hexane or a very low percentage of ethyl acetate (e.g., 1-2%).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the prepared column. This "dry loading" technique often gives better separation.
-
Elution:
-
Begin eluting with pure hexane. The non-polar diyne byproduct, 1,4-di(p-tolyl)-1,3-butadiyne, should elute first.
-
Collect fractions and monitor them by TLC.
-
Once the diyne has been completely eluted, gradually increase the polarity of the eluent (e.g., increase to 5-10% ethyl acetate in hexane).
-
The desired product, this compound, will then elute from the column.
-
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Reaction and Side Reaction Pathways
The following diagram illustrates the desired Sonogashira coupling pathway in competition with the undesirable Glaser homocoupling side reaction.
Caption: Main Sonogashira cycle vs. Glaser homocoupling.
References
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry.
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Copper-free Sonogashira coupling. (2008). The chemical reaction database. [Link]
-
Chen, X., & Zhou, X.-Y. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Synthesis, 55, 1213-1220. [Link]
-
Synthesis of 2-Alkenyl-Tethered Anilines. (n.d.). National Institutes of Health. [Link]
-
Cyclization of 2-(phenylethynyl)aniline (2a) using different catalysts and additives. (n.d.). ResearchGate. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). National Institutes of Health. [Link]
-
Sonogashira coupling. (2021, March 6). Reddit. [Link]
-
Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira coupling confusion: where did my reactant go? (2018, February 28). Reddit. [Link]
-
Scheme 3 Scope of 2-phenylethynyl aniline derivatives a,b. (n.d.). ResearchGate. [Link]
-
This compound. (n.d.). AbacipharmTech. [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). National Institutes of Health. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. [Link]
-
Sonogashira coupling. (2019, January 7). YouTube. [Link]
-
The Sonogashira Coupling. (n.d.). University of Wisconsin-La Crosse. [Link]
-
Sonogashira Coupling. (2020, July 25). YouTube. [Link]
-
Recent Advances in Sonogashira Reactions. (2011). ResearchGate. [Link]
-
Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. (2013). Organic Chemistry Portal. [Link]
-
p-Ethynyltoluene. (n.d.). PubChem. [Link]
-
Sonogashira Cross-Coupling and Homocoupling on a Silver Surface: Chlorobenzene and Phenylacetylene on Ag(100). (2019). ResearchGate. [Link]
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Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Low or no conversion is one of the most frequent challenges in these powerful C-C and C-X bond-forming reactions. This guide provides a systematic, causality-driven approach to diagnosing and solving these issues, moving from the most common culprits to more nuanced, reaction-specific optimizations.
PART 1: Initial Diagnostics - The "Big Four" Common Culprits
Before delving into complex mechanistic problems, a systematic check of the most common failure points is crucial. Low conversion is often not the result of an esoteric chemical phenomenon but a subtle flaw in the setup or reagents.
Q1: My cross-coupling reaction shows very low or no conversion. What are the absolute first things I should check?
A1: Start with the fundamentals, as they account for a majority of failed reactions. We call these "The Big Four."
-
Reagent Quality & Purity: The integrity of your starting materials, solvent, and base is paramount. Moisture and oxygen are significant inhibitors.[1] Solvents should be anhydrous and degassed. Bases, especially hygroscopic ones like potassium phosphate or cesium carbonate, should be freshly opened or dried. Substrates must be pure; impurities can sometimes act as catalyst poisons.[2]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides or palladium black.[3][4] Ensure your reaction vessel was properly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period) and maintained under a positive pressure of an inert gas throughout the reaction.[1][3][5]
-
Catalyst Activity: The palladium source is the heart of the reaction. Many protocols use a stable Pd(II) precatalyst (like Pd(OAc)₂) which must be reduced in situ to the active Pd(0) species.[6][7] If this reduction is inefficient, the catalytic cycle will not initiate. Consider if your catalyst is old or has been improperly stored. Using a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄ or a G-series precatalyst) can often resolve this issue.[1][8]
-
Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.[6] Conversely, a temperature that is too low may not be sufficient to overcome the activation energy for a key step, such as the oxidative addition of an unreactive aryl chloride.[9][10] Verify your heating block or oil bath is calibrated correctly.
Below is a workflow to guide your initial troubleshooting process.
Caption: Initial troubleshooting workflow for low conversion.
PART 2: Deep Dive Troubleshooting - A Question & Answer Guide
If the initial checks do not resolve the issue, a more detailed analysis of the reaction components is necessary. The following sections are organized by common problem areas.
Section 2.1: The Catalytic System (Palladium & Ligand)
The choice and health of the catalyst and its associated ligand are critical for success.
Q2: I see a black precipitate (palladium black) forming in my reaction. What does this mean and how can I prevent it?
A2: The formation of palladium black is a classic sign of catalyst decomposition. The catalytically active species is a soluble, ligated Pd(0) complex. When ligands dissociate or are degraded, the unstable, "naked" Pd(0) atoms aggregate and precipitate out of solution as inactive palladium black.[4] This effectively removes the catalyst from the reaction.
-
Causality & Solution:
-
Inadequate Ligand: The ligand-to-palladium ratio may be too low, or the chosen ligand may not be robust enough for the reaction conditions (e.g., high temperature). Increase the ligand:Pd ratio (e.g., from 1:1 to 2:1 or 4:1).
-
Sterically Demanding Ligands: Use bulkier, more electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, or bulky trialkylphosphines like P(tBu)₃).[11][12] These ligands form more stable complexes with palladium and promote the desired catalytic cycle over decomposition pathways.
-
Q3: My reaction with an aryl chloride is failing, but the same reaction with the aryl bromide works perfectly. Why?
A3: This is a common and expected challenge. The C-Cl bond is significantly stronger and less polarized than a C-Br or C-I bond. This makes the initial oxidative addition step—where the Pd(0) catalyst inserts into the carbon-halide bond—much more difficult and often the rate-limiting step of the entire catalytic cycle.[9][13]
-
Causality & Solution:
-
Facilitating Oxidative Addition: You need a more "active" catalytic system. Use highly electron-rich and sterically hindered ligands, such as the Buchwald-type biarylphosphines or N-heterocyclic carbenes (NHCs).[12][13] These ligands increase the electron density on the palladium center, making it more nucleophilic and better able to break the strong C-Cl bond.
-
Higher Temperatures: Often, aryl chloride couplings simply require more thermal energy to overcome the activation barrier.[9]
-
Switching the Halide: If your synthesis allows, switching the starting material to the corresponding aryl bromide or iodide is almost always the most effective solution.[13]
-
| Aryl Halide (Ar-X) | Relative Reactivity | Typical Ligand Class |
| Ar-I | Highest | Standard Phosphines (e.g., PPh₃) |
| Ar-OTf | High | Standard Phosphines |
| Ar-Br | Medium | Standard or Bulky Phosphines |
| Ar-Cl | Low | Bulky, Electron-Rich Biarylphosphines, NHCs |
Caption: Relative reactivity of aryl electrophiles in cross-coupling.
Caption: Matching ligand class to aryl halide reactivity.
Section 2.2: The Coupling Partners & Side Reactions
The nature of your substrates can lead to specific side reactions that consume starting materials and lower the yield of your desired product.
Q4: In my Suzuki coupling, I'm seeing a lot of my aryl halide converted back to the simple arene (hydrodehalogenation) and my boronic acid consumed. What's happening?
A4: You are likely observing two common side reactions in Suzuki coupling: hydrodehalogenation of the aryl halide and protodeboronation of the boronic acid.
-
Hydrodehalogenation: The Ar-Pd-X intermediate reacts with a proton source (often trace water or the solvent) instead of the boronic acid partner. This is more common with electron-rich aryl halides.
-
Protodeboronation: The boronic acid (R-B(OH)₂) reacts with a proton source, cleaving the C-B bond to form R-H.[14] This is often accelerated by high temperatures and certain bases.[14]
-
Solutions:
-
Strictly Anhydrous Conditions: Ensure your solvent and base are as dry as possible to minimize proton sources.
-
Use a Boronic Ester: Pinacol (Bpin) or MIDA esters are often more stable towards protodeboronation than the corresponding boronic acids.
-
Base and Solvent Choice: The choice of base and solvent is critical.[15] Sometimes switching from a strong aqueous base like K₂CO₃ in a mixed solvent system to a non-aqueous system with a base like K₃PO₄ in dioxane can mitigate these side reactions.[8][16]
-
Q5: My Sonogashira reaction is producing a large amount of a dimer from my terminal alkyne (Glaser coupling). How can I suppress this?
A5: The formation of alkyne homocoupling dimers (Glaser coupling) is a very common and competitive side reaction in Sonogashira couplings.[3][17] It is catalyzed by the copper(I) co-catalyst in the presence of oxygen.[17][18]
-
Causality & Solution:
-
Rigorous Degassing: The primary solution is to meticulously remove all oxygen from the reaction system.[3]
-
Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway.[3][18]
-
Reduce Copper Loading: Minimize the amount of the Cu(I) salt to the lowest effective catalytic amount.[3][18]
-
Go Copper-Free: The most definitive solution is to switch to a copper-free Sonogashira protocol. These protocols often use a more potent palladium/ligand system and an amine base (like pyrrolidine or piperidine) to facilitate the catalytic cycle without the need for copper, completely eliminating the Glaser side reaction.[3][17]
-
Section 2.3: The Reaction Environment (Solvent & Base)
The solvent and base are not mere spectators; they are active participants that influence solubility, catalyst stability, and the rate of key mechanistic steps.[19][20]
Q6: My reaction seems to have stalled, and I can see undissolved material. Could this be a solubility issue?
A6: Absolutely. Poor solubility is a frequent and often underestimated cause of reaction failure.[13][21] If your starting materials, base, or catalytic intermediates are not sufficiently soluble, the reaction kinetics will be extremely slow or nonexistent as the components cannot interact effectively in the solution phase.
-
Causality & Solution:
-
Solvent Screening: A single solvent is not universal. Common choices include toluene, dioxane, THF, and DMF.[13][22] If you observe poor solubility in a nonpolar solvent like toluene, switching to a more polar aprotic solvent like dioxane or DMF can make a significant difference.[13][14]
-
Base Solubility: Inorganic bases like K₃PO₄ and Cs₂CO₃ have varying solubilities in organic solvents. Cesium carbonate is often favored for its better solubility in solvents like dioxane.[13]
-
Temperature: Increasing the temperature will generally improve the solubility of most components.
-
Q7: How do I choose the right base for my reaction? It seems like there are so many options.
A7: The base plays multiple crucial roles: it activates one of the coupling partners (e.g., the boronic acid in Suzuki or the amine in Buchwald-Hartwig) and neutralizes the acid (HX) produced during the catalytic cycle.[15] The choice depends heavily on the specific coupling reaction and the functional group tolerance of your substrates.
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are highly effective and often lead to faster reaction rates, particularly in Buchwald-Hartwig aminations. However, they are incompatible with base-sensitive functional groups like esters or ketones, which can undergo hydrolysis or enolization.[13][23]
-
Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These offer much broader functional group tolerance but may require higher temperatures or more active catalysts to achieve good conversion.[13] They are the standard for Suzuki couplings.
-
Organic Amine Bases (e.g., Et₃N, DIPEA): These are primarily used in reactions like the Heck and Sonogashira couplings, where they act as both a base and sometimes a ligand for the catalyst.
PART 3: Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Cross-Coupling Reaction
This protocol outlines the standard setup using Schlenk techniques to ensure an inert atmosphere.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Addition of Reagents: Add the aryl halide (1.0 equiv) and the coupling partner (e.g., boronic acid, 1.2 equiv).
-
Inerting the System: Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with argon or nitrogen gas. Repeat this vacuum/backfill cycle 3-5 times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots via syringe and analyzing by TLC, GC-MS, or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Solvent Degassing via Freeze-Pump-Thaw
This is the most rigorous method for removing dissolved oxygen from a reaction solvent.
-
Freeze: Place the solvent in a robust Schlenk flask (no more than half full) and cool it in a liquid nitrogen bath until it is completely frozen solid.
-
Pump: With the solvent still frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes. This removes the air from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least two more times to ensure all dissolved oxygen has been removed. After the final cycle, backfill the flask with argon or nitrogen.
References
-
Anderson, K. W., et al. (2006). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ACS Publications. Available at: [Link]
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support.
-
Vlaanderen, J., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
-
Vlaanderen, J., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene. BenchChem Technical Support.
-
ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Available at: [Link]
- BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them. BenchChem Technical Support.
-
Gholami, M., et al. (2020). Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. MDPI. Available at: [Link]
-
YouTube. (2024). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. Available at: [Link]
- BenchChem. (2025). Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles. BenchChem Technical Support.
-
ACS Publications. (2026). Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen. Available at: [Link]
-
National Institutes of Health. (n.d.). Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination. Available at: [Link]
-
The Hartwig Group. (n.d.). Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. Available at: [Link]
-
ACS Publications. (n.d.). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Available at: [Link]
- BenchChem. (2025). Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne. BenchChem Technical Support.
-
ACS Publications. (2025). Computational Insights into the Effect of Ligand Redox Properties on Reductive Elimination from Au(III), Pd(II), and Pt(II) Complexes. Available at: [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Available at: [Link]
-
ResearchGate. (n.d.). A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes. Available at: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Available at: [Link]
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Available at: [Link]
-
IKM Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. Available at: [Link]
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Available at: [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
- University of Groningen. (n.d.).
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling? Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Available at: [Link]
-
Wikipedia. (n.d.). Stille reaction. Available at: [Link]
-
YouTube. (2025). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. Available at: [Link]
-
NROChemistry. (2025). Heck Coupling. Available at: [Link]
-
YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available at: [Link]
-
PubMed. (2022). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. Available at: [Link]
-
ResearchGate. (2025). On the Mechanism of Palladium‐Catalyzed Cross‐Coupling of Diazonium Salts with Aryltrifluoroborates: A Combined ESI‐MS/NMR Study. Available at: [Link]
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Technical Support Center: Strategies for Removing Palladium Catalyst from 2-(p-Tolylethynyl)aniline
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the removal of residual palladium catalysts from 2-(p-Tolylethynyl)aniline following its synthesis via Sonogashira cross-coupling.[1] The presence of residual palladium is a critical issue, as regulatory bodies like the International Council for Harmonisation (ICH) enforce strict limits on such elemental impurities in active pharmaceutical ingredients (APIs).[2][3]
This document will explore the causality behind various purification challenges and provide validated protocols to ensure the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium from my this compound product?
A1: Residual palladium in an API can have several detrimental effects. Firstly, palladium is a toxic heavy metal, and its presence in a final drug product is strictly regulated to ensure patient safety.[4] Secondly, residual palladium can interfere with downstream synthetic steps, potentially catalyzing unwanted side reactions or leading to product degradation.[5] For compounds intended for biological screening, palladium contamination can lead to false positives or inaccurate results.[6] Therefore, effective removal is essential for regulatory compliance, process robustness, and data integrity.
Q2: I've performed a standard aqueous work-up and silica gel chromatography, but I'm still detecting significant palladium in my product. Why is this happening?
A2: While standard chromatography is effective for removing many impurities, palladium species can be particularly challenging.[7] The palladium catalyst can exist in various forms within the reaction mixture, including soluble Pd(0) and Pd(II) complexes, as well as colloidal nanoparticles.[8] The aniline and alkyne functionalities in your product, this compound, can act as ligands, forming stable complexes with palladium that may co-elute with your product during chromatography.[9] Simple filtration or extraction is often insufficient to remove all catalyst residues.[7]
Q3: What are palladium scavengers, and how do they work?
A3: Palladium scavengers are materials designed to selectively bind to and remove palladium species from a solution. They are typically solid-supported reagents, such as functionalized silica gels, polymers, or activated carbon, which allows for easy removal by filtration.[10] The mechanism of action involves chemisorption, where functional groups on the scavenger's surface (e.g., thiols, thioureas, or amines) form strong coordinate bonds with the palladium, effectively trapping it.[5][11]
Q4: Can I use activated carbon to remove the palladium catalyst?
A4: Yes, activated carbon is a commonly used and cost-effective scavenger for palladium.[12] However, its effectiveness can be variable, and it may sometimes lead to a loss of the desired product due to non-specific adsorption.[3][13] The efficiency of activated carbon depends on factors like the grade of the carbon, the solvent system, and the temperature of the treatment.
Q5: What are the acceptable limits for palladium in active pharmaceutical ingredients (APIs)?
A5: The acceptable limits for palladium are defined by regulatory agencies. According to the ICH Q3D guidelines for elemental impurities, palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) of 100 µ g/day for oral administration. This translates to a concentration limit of 10 ppm (mg/kg) for a drug with a maximum daily dose of 10 g.[3][4]
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| High Palladium Levels After Chromatography | Palladium complexes are co-eluting with the product. | 1. Pre-treat with a Scavenger: Before chromatography, treat the crude reaction mixture with a suitable palladium scavenger. 2. Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) to improve the separation between your product and the palladium species. A less polar solvent may cause the palladium to remain on the column.[14] 3. Use a Filter Aid: Pass the crude reaction mixture through a pad of Celite® before concentration and chromatography. This can help remove some of the insoluble palladium black.[7][14] |
| Product Loss During Scavenging | The product is adsorbing to the solid support of the scavenger (e.g., activated carbon or silica-based scavenger). | 1. Optimize Scavenger Amount: Use the minimum effective amount of scavenger. An excess can lead to non-specific binding of your product.[13] 2. Thoroughly Wash the Scavenger: After the scavenging period, wash the scavenger cake with fresh solvent to recover any adsorbed product.[13] 3. Select a More Specific Scavenger: Consider using a scavenger with higher selectivity for palladium, such as those functionalized with thiourea or thiol groups.[10] |
| Ineffective Scavenging | The chosen scavenger is not performing well under the reaction conditions. | 1. Solvent Compatibility: The efficiency of scavengers can be solvent-dependent.[11] Consult the manufacturer's data or screen different solvents. 2. Temperature Optimization: Increasing the temperature can improve the kinetics of scavenging. Most silica-based scavengers are stable at elevated temperatures.[13] 3. pH Adjustment: The effectiveness of some scavengers can be influenced by pH. Ensure the pH of your solution is within the optimal range for the scavenger, provided your product is stable under those conditions.[13] |
| Difficulty Filtering the Scavenger Post-Treatment | The fine particle size of the scavenger is clogging the filter paper. | 1. Use a Filter Aid: Mix the scavenger with a filter aid like Celite® before filtration to improve the flow rate.[13] 2. Consider Cartridge Format: Some scavengers are available in a fixed-bed cartridge format, which simplifies the separation process. |
| Inconsistent Palladium Removal Results | Variability in the form of the palladium species in the crude mixture. | 1. Standardize Reaction Quenching: The way the reaction is quenched can affect the state of the palladium. A consistent workup procedure is key. 2. Screen Multiple Scavengers: The optimal scavenger can be specific to the reaction. It is advisable to screen a small panel of scavengers to identify the most effective one for your system.[2] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging
This protocol provides a general workflow for using a solid-supported palladium scavenger.
-
Dissolve the Crude Product: After the initial workup of the Sonogashira reaction, dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).
-
Add the Scavenger: Add the selected palladium scavenger (e.g., silica-based thiourea scavenger, activated carbon) to the solution. The amount of scavenger will depend on its capacity and the estimated amount of palladium in the mixture. A typical starting point is 5-10 weight equivalents relative to the palladium catalyst used.
-
Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a period of 2 to 18 hours. The optimal time and temperature should be determined experimentally.
-
Filter to Remove the Scavenger: Filter the mixture through a pad of Celite® to remove the scavenger and the bound palladium.
-
Wash the Scavenger: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentrate the Filtrate: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
-
Analyze for Residual Palladium: Analyze a sample of the purified product using a suitable analytical technique, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), to determine the final palladium concentration.[15][16]
Protocol 2: Screening of Palladium Scavengers
To identify the most effective scavenger for your specific process, a screening experiment is highly recommended.
-
Prepare Stock Solution: Prepare a stock solution of your crude this compound in a chosen solvent.
-
Aliquot the Solution: Distribute equal volumes of the stock solution into several vials.
-
Add Different Scavengers: To each vial, add a different type of palladium scavenger (e.g., SiliaMetS® Thiol, SiliaMetS® Thiourea, activated carbon, polymer-supported scavengers).[10] Ensure the amount of each scavenger is equivalent in terms of its scavenging capacity or weight.
-
Incubate: Stir all vials under the same conditions (temperature and time).
-
Sample and Analyze: After the incubation period, take a sample from the supernatant of each vial and analyze for residual palladium content using ICP-MS.
-
Compare Results: The scavenger that results in the lowest residual palladium concentration is the most effective for your system.
Data Presentation
Table 1: Comparison of Common Palladium Scavenging Methods
| Scavenging Method | Typical Efficiency (Residual Pd) | Advantages | Disadvantages |
| Activated Carbon | < 50 ppm | Cost-effective, widely available. | Can lead to product loss, variable performance.[3] |
| Silica-Based Thiol Scavengers | < 10 ppm | High efficiency and selectivity for Pd(II).[10][11] | Higher cost than activated carbon. |
| Silica-Based Thiourea Scavengers | < 10 ppm | Versatile for various palladium species.[1][10] | Can sometimes act as a ligand, potentially affecting subsequent reactions if not fully removed. |
| Polymer-Supported Scavengers | < 20 ppm | Good for a range of metals, easy to handle. | May have lower capacity than silica-based scavengers. |
| Crystallization | Variable | Can be highly effective if a suitable solvent system is found. | May not be sufficient on its own to reach very low palladium levels.[17] |
Note: The efficiency of each method is highly dependent on the specific experimental conditions.
Visualizations
Workflow for Palladium Removal and Analysis
Caption: Workflow for palladium removal and analysis.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for palladium removal.
References
- BenchChem. (n.d.). Comparing efficiency of different palladium scavengers.
- Arbor Assays. (2017, July 31). Palladium Detection for API Purification.
- SiliCycle. (n.d.). Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Pharmaceutical Technology.
- Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
- Apollo Scientific. (n.d.). Efficient Palladium Removal Without Compromising Product Yield.
- Various Authors. (2015, May 18). How can i remove palladium Pd catalyst easily? ResearchGate.
- Garrett, C. E., et al. (2015). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 19(11), 1626-1639.
- Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1466-1473.
- Henderson, J. L., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-270.
- Bu, X., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry.
- Inoue, K., & Komatsu, M. (2005). U.S. Patent No. US20050256327A1. U.S.
- Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1775-1793.
- Various Authors. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate.
- Reddy, K. R., et al. (2006). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development, 10(6), 1185-1188.
- BenchChem. (n.d.). Technical Support Center: Purification Strategies for Removing Palladium Catalyst from 2,3-Diphenylpyridine.
- Perosa, A., et al. (2018). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 11(18), 3165-3173.
- Henderson, J. L., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-270.
- Mitchell, D., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(3), 346-351.
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Magano, J., & Dunetz, J. R. (2012). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry, 1, 1.
- Various Authors. (n.d.). Residual palladium levels in reaction samples following automated... ResearchGate.
- Zhang, Y., et al. (2020). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations.
- Various Authors. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate.
- Lei, P., et al. (2022). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Organic Letters, 24(34), 6310-6315.
- Pérez-Ramírez, J., et al. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Yamada, K., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules, 28(4), 1709.
- Kumar, A., et al. (2009). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)
- Wang, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
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Preventing oxidation of 2-(p-Tolylethynyl)aniline during storage
Technical Support Center: 2-(p-Tolylethynyl)aniline
Welcome to the technical support guide for this compound (CAS 124643-45-4). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices to prevent its oxidation during storage. The inherent reactivity of the aromatic amine moiety makes this compound susceptible to degradation, which can compromise experimental integrity. This guide is designed to help you maintain the quality and stability of your material.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and handling of this compound in a direct question-and-answer format.
Question 1: My this compound, which was initially a light-colored solid, has turned yellow or brown. What is happening?
Answer: This color change is a classic indicator of oxidation.[1][2] The primary amine group (-NH₂) on the aniline ring is highly susceptible to aerial oxidation.[3] Exposure to atmospheric oxygen, especially when accelerated by light or heat, initiates a cascade of reactions.[4] These processes can form highly colored impurities, such as nitroso, nitro, and various polymeric compounds, causing the material to darken.[2][5] Even high-purity aniline can turn brown over time if not stored properly.[2]
Question 2: I ran a Thin-Layer Chromatography (TLC) of my stored material and see new, more polar spots that weren't there before. Is this related to the color change?
Answer: Yes, this is a direct consequence of the oxidation process. The oxidation products of anilines, such as aminophenols, nitrobenzenes, and dimeric/polymeric species, are generally more polar than the parent aniline.[5][6] This increased polarity causes them to have a stronger affinity for the silica gel on the TLC plate, resulting in lower Retention Factor (Rf) values (i.e., they don't travel as far up the plate). The appearance of these new, lower-Rf spots is strong evidence of degradation.
Question 3: What are the primary drivers of this degradation?
Answer: The degradation of this compound is primarily driven by three factors:
-
Oxygen: Atmospheric oxygen is the main culprit. The amine group can be oxidized by ground-state oxygen (O₂), a process that can be catalyzed by trace metal impurities.[4][7]
-
Light: Exposure to light, particularly UV light, can provide the energy needed to initiate and accelerate oxidation reactions (photo-oxidation).[4]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation. Storing the material at room temperature or higher will significantly shorten its shelf life.[4]
Question 4: My compound has slightly darkened. Can I still use it for my synthesis?
Answer: The answer depends entirely on the sensitivity of your reaction. For high-purity applications, such as pharmaceutical synthesis or catalyst development, using degraded material is strongly discouraged as the impurities can lead to side reactions, lower yields, and complex purification challenges.[8] For less sensitive, exploratory reactions, you might proceed, but be aware that your results may be difficult to reproduce. It is always best practice to use material of the highest possible purity. If in doubt, purification is recommended.
Question 5: How can I purify my oxidized this compound?
Answer: If the degradation is minor, purification via column chromatography on silica gel is often effective.[9] The more polar, colored impurities will bind more strongly to the silica, allowing the less polar, pure compound to be eluted first. Alternatively, recrystallization can be attempted.[9] For anilines that have become oils or tars, converting the amine to its hydrochloride salt with HCl, recrystallizing the salt, and then neutralizing with a base to regenerate the free amine can be an effective purification strategy.[9][10]
Proactive Prevention: Best Practices for Storage
To ensure the long-term stability of this compound, proactive measures are critical. The goal is to create a storage environment that minimizes exposure to oxygen, light, and heat.
Key Storage Recommendations
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, preventing the primary oxidation pathway.[11][12] Argon is denser than air and can form a protective "blanket," while nitrogen is a cost-effective alternative.[1] |
| Temperature | 2–8°C (Refrigerated) | Lowers the kinetic rate of degradation reactions.[8] Avoid freezing unless the material's properties are known to be stable upon freeze-thaw cycles. |
| Light | Amber Glass Vial or Opaque Container | Protects the compound from photo-oxidation initiated by ambient and UV light.[4] |
| Container | Tightly Sealed Glass Vial with a Secure Cap | Prevents ingress of atmospheric oxygen and moisture.[4] For frequent access, a vial with a septum-lined cap (e.g., a Sure/Seal™ bottle) is ideal for withdrawing material via syringe under an inert atmosphere.[13][14] |
Experimental Protocols
Protocol 1: Preparing this compound for Long-Term Storage
This protocol describes the standard procedure for packaging the compound under an inert atmosphere to ensure maximum stability.
Materials:
-
This compound solid
-
Appropriately sized amber glass vial with a screw cap or a septum-lined cap
-
Schlenk line or glovebox
-
Source of dry nitrogen or argon gas[15]
-
Vacuum pump
Procedure:
-
Prepare the Vial: Place the required amount of this compound into the amber glass vial. If using a standard screw-cap vial, wrap the threads with PTFE tape for a better seal.
-
Connect to Schlenk Line: Securely attach the vial to a Schlenk line using a suitable adapter.
-
Purge with Inert Gas: This step, known as a vacuum/backfill cycle, is crucial for removing atmospheric gases. a. Carefully open the valve to the vacuum pump to evacuate the air from the vial. Do not apply a high vacuum too quickly to avoid disturbing the solid material. b. Once evacuated, close the valve to the vacuum and slowly open the valve to the inert gas line to backfill the vial. You should hear the gas flowing in. c. Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of oxygen and moisture.[15]
-
Final Backfill: After the final cycle, backfill the vial with inert gas until it is at a slight positive pressure.
-
Seal the Container: While maintaining the positive pressure of inert gas, quickly and tightly seal the vial with its cap.
-
Add Secondary Sealing: For extra protection, wrap the cap-vial interface with Parafilm®.
-
Store Properly: Place the sealed vial in a refrigerator (2–8°C) away from any light sources.
Protocol 2: Monitoring Purity with Thin-Layer Chromatography (TLC)
Materials:
-
Silica gel TLC plate
-
Stored this compound sample
-
Reference sample of pure this compound (if available)
-
Developing chamber
-
Mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate - Note: optimize as needed)
-
UV lamp (254 nm)
Procedure:
-
Prepare Sample: Dissolve a tiny amount of your stored compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate. If you have a reference standard, spot it in an adjacent lane.
-
Develop the Plate: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.
-
Analyze: The pure compound should appear as a single, distinct spot. The presence of additional spots, particularly those with a lower Rf value (closer to the baseline), indicates the presence of more polar oxidation products.
Visual Guides
Diagram 1: Troubleshooting Workflow for Suspected Oxidation
This diagram outlines the decision-making process when you suspect your sample of this compound has degraded.
Caption: Troubleshooting workflow for oxidized this compound.
Diagram 2: Key Factors Contributing to Oxidation
This diagram illustrates the primary environmental factors that lead to the degradation of this compound.
Caption: Key environmental factors causing aniline oxidation.
References
-
Anodic Dearomatization of 2-Alkynylanilines for the Synthesis of Multi-functionalized Indoles. Chemical Communications (RSC Publishing). Available at: [Link]
-
Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. Analyst (RSC Publishing). Available at: [Link]
-
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. Available at: [Link]
-
aniline impurities. Sciencemadness Discussion Board. Available at: [Link]
-
2‐(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis. ResearchGate. Available at: [Link]
-
HO2-Driven Atmospheric Aniline Oxidation: Kinetic, Mechanism, and Quantum Chemical Insights. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. PubMed. Available at: [Link]
-
Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. ScienceDirect. Available at: [Link]
-
Purification of Aniline. LookChem. Available at: [Link]
- Inhibition of amine oxidation. Google Patents.
-
Oxidation of aniline with acidified potassium dichromate class 12 chemistry CBSE. Vedantu. Available at: [Link]
-
Oxidation of Electron-Deficient Anilines by HOF. A Route to Nitro-Containing Compounds for Molecular Electronic Devices. Organic Letters - ACS Publications. Available at: [Link]
-
What is the most efficient method to protect aromatic amines apart from acetylation? ResearchGate. Available at: [Link]
-
How do you store chemicals in inert gas? Sciencemadness.org. Available at: [Link]
-
Safeguarding Amines from Oxidation by Enabling Technologies. University of Texas at Austin. Available at: [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. Available at: [Link]
-
Principles of Inert Atmosphere Storage. ResearchGate. Available at: [Link]
-
How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Chemistry Stack Exchange. Available at: [Link]
-
The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. MDPI. Available at: [Link]
-
Inert gas. Wikipedia. Available at: [Link]
-
Quantification of aniline and N-methylaniline in indigo. PubMed Central - NIH. Available at: [Link]
-
Oxidation of Aniline using Different Reaction Pathways. Asian Publication Corporation. Available at: [Link]
-
Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]
-
An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. MDPI. Available at: [Link]
-
This compound | C15H13N | CID 14341826. PubChem - NIH. Available at: [Link]
-
Handling air-sensitive reagents AL-134. MIT. Available at: [Link]
-
UHP Gas in Organic Chemistry Labs. CRS BLOGables. Available at: [Link]
-
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega - ACS Publications. Available at: [Link]
-
This compound. AbacipharmTech. Available at: [Link]
-
2-(2-Phenylethynyl)aniline | C14H11N | CID 1211370. PubChem - NIH. Available at: [Link]
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Technical Support Center: Scaling Up the Synthesis of 2-(p-Tolylethynyl)aniline
Introduction
The synthesis of 2-(p-Tolylethynyl)aniline is a critical step in the development of various advanced materials and pharmaceutical intermediates. The most common and efficient method for this transformation is the Sonogashira cross-coupling reaction. While this reaction is well-established on a laboratory scale, scaling up to pilot or production quantities introduces a unique set of challenges that can impact yield, purity, and overall process efficiency. This guide is designed to provide researchers and drug development professionals with a comprehensive technical support resource, offering troubleshooting advice and detailed protocols to navigate the complexities of large-scale this compound synthesis.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common issues encountered during the scale-up of the Sonogashira coupling for this compound synthesis.
Q1: My reaction yield has significantly dropped after moving from a 1 g to a 100 g scale. What are the likely causes?
A1: A drop in yield upon scale-up is a common issue and can often be attributed to one or more of the following factors:
-
Inefficient Mixing and Mass Transfer: In larger reactors, ensuring homogenous mixing of the catalyst, reagents, and base becomes more challenging. This can lead to localized "hot spots" or areas of low reagent concentration, slowing down the reaction and promoting side reactions.
-
Poor Temperature Control: The exothermic nature of the Sonogashira coupling can be more pronounced on a larger scale. Inadequate heat dissipation can lead to temperature gradients within the reactor, causing catalyst decomposition and the formation of byproducts.
-
Catalyst Deactivation: On a larger scale, the catalyst is more susceptible to deactivation by trace impurities in the starting materials or solvents. The aniline starting material itself can sometimes coordinate to the palladium catalyst, leading to inhibition.[1]
-
Oxygen Contamination: Inadequate degassing of the larger volume of solvent and headspace in the reactor can lead to increased levels of dissolved oxygen, which promotes the undesirable Glaser-Hay homocoupling of the alkyne.[2][3]
Q2: I'm observing a significant amount of a dark, insoluble byproduct that is difficult to filter. What is it and how can I prevent it?
A2: The dark byproduct is likely a result of Glaser coupling, which is the oxidative homocoupling of the alkyne (p-tolylacetylene in this case).[2][3] This side reaction is primarily caused by the presence of oxygen and is catalyzed by the copper(I) co-catalyst.[2]
-
Prevention Strategies:
-
Rigorous Degassing: It is crucial to thoroughly degas the solvent and the reaction mixture. For larger volumes, this can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period. Multiple vacuum/inert gas backfill cycles are also effective.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction, including during reagent addition and sampling.
-
Copper-Free Conditions: If Glaser coupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol.[3][4] These methods may require different ligands or reaction conditions to achieve high efficiency.[4]
-
Q3: My palladium catalyst appears to be turning into a black precipitate. What is happening and how can I mitigate this?
A3: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst from its active soluble form.[5] This leads to a significant loss of catalytic activity.
-
Causes and Mitigation:
-
High Temperatures: Localized overheating can accelerate catalyst decomposition. Ensure efficient stirring and external cooling to maintain a stable reaction temperature.
-
Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[6] Consider using alternative solvents such as DMF, acetonitrile, or toluene/amine mixtures.
-
Ligand Choice: The choice of phosphine ligand can significantly impact catalyst stability. Sterically bulky or electron-rich ligands can help stabilize the palladium center and prevent agglomeration.[7]
-
Reagent Purity: Impurities in the starting materials or solvents can poison the catalyst. Ensure high-purity reagents are used for large-scale synthesis.
-
Q4: Product purification is proving difficult on a large scale. What are some effective strategies for isolating pure this compound?
A4: Large-scale purification requires moving away from routine laboratory techniques like column chromatography.
-
Effective Scale-Up Purification Strategies:
-
Crystallization: This is the most desirable method for large-scale purification. A systematic screening of solvents and solvent mixtures is recommended to find conditions that provide good recovery and high purity.
-
Extraction and Washing: A well-designed aqueous workup can remove a significant portion of the inorganic salts and the amine base. The use of a chelating agent during the workup can help to sequester and remove residual palladium and copper catalysts.
-
Carbon Treatment: Activated carbon can be used to remove colored impurities and some palladium residues. However, it should be used judiciously as it can also adsorb the desired product.
-
Filtration through a Pad of Silica or Celite: A plug filtration can be effective for removing baseline impurities and residual catalyst without the need for a full chromatographic separation.
-
Experimental Protocols
Lab-Scale Synthesis (1-5 g)
This protocol provides a baseline for the synthesis of this compound.
| Reagent/Parameter | Quantity | Molar Equiv. |
| 2-Iodoaniline | 2.19 g | 1.0 |
| p-Tolylacetylene | 1.28 g | 1.1 |
| Pd(PPh₃)₄ | 231 mg | 0.02 |
| CuI | 76 mg | 0.04 |
| Triethylamine | 20 mL | - |
| Temperature | Room Temp. | - |
| Time | 4-6 h | - |
Procedure:
-
To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add 2-iodoaniline, Pd(PPh₃)₄, and CuI.
-
Add triethylamine via syringe and stir to dissolve the solids.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add p-tolylacetylene dropwise via syringe.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Scaled-Up Synthesis (100-500 g)
This protocol outlines the modifications necessary for a successful larger-scale synthesis.
| Reagent/Parameter | Quantity (for 100g scale) | Molar Equiv. |
| 2-Iodoaniline | 100 g | 1.0 |
| p-Tolylacetylene | 58.5 g | 1.1 |
| PdCl₂(PPh₃)₂ | 1.59 g | 0.005 |
| CuI | 1.74 g | 0.02 |
| Triethylamine | 500 mL | - |
| Temperature | 40-50 °C | - |
| Time | 6-8 h | - |
Procedure:
-
Charge a 2 L jacketed glass reactor equipped with an overhead stirrer, condenser, and nitrogen inlet with 2-iodoaniline, PdCl₂(PPh₃)₂, and CuI.
-
Inert the reactor by evacuating and backfilling with nitrogen three times.
-
Add triethylamine via a cannula.
-
Begin vigorous stirring and sparge the mixture with nitrogen for 30 minutes.
-
Add p-tolylacetylene via an addition funnel over 30 minutes, maintaining a gentle nitrogen flow.
-
Heat the reaction mixture to 40-50 °C and monitor by HPLC.
-
Upon completion, cool the reaction to room temperature and filter to remove the precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in a suitable solvent (e.g., toluene) and wash with aqueous ammonia and brine to remove residual catalysts.
-
Concentrate the organic layer and crystallize the product from a suitable solvent system (e.g., heptane/ethyl acetate).
Visualizations
Sonogashira Catalytic Cycle
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in scaled-up reactions.
References
- Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry.
- Sonogashira coupling. In Wikipedia.
- Troubleshooting poor yields in Sonogashira reactions with halogen
- Troubleshooting low reactivity in Sonogashira coupling reactions. (2025). BenchChem.
- Copper-free Sonogashira coupling. (2008).
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Sonogashira troubleshooting help needed. (2020). Reddit.
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
Sources
Technical Support Center: The Effect of Base Selection on Sonogashira Coupling of Anilines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of the Sonogashira coupling, specifically with aniline substrates. The choice of base is a critical, yet often overlooked, parameter that can dictate the success or failure of this powerful C-C bond-forming reaction. This document provides in-depth, experience-driven answers to common issues, moving beyond simple protocols to explain the chemical reasoning behind the troubleshooting strategies.
Section 1: The Fundamental Role of the Base
Q1: What are the primary roles of the base in a Sonogashira coupling reaction?
A1: The base in a Sonogashira coupling performs two essential functions. First and foremost, it deprotonates the terminal alkyne to generate the nucleophilic acetylide species.[1][2] This is the key step that prepares the alkyne to engage with the catalytic cycle. Secondly, the base neutralizes the hydrogen halide (HX) that is formed as a byproduct during the reaction, preventing the reaction medium from becoming acidic and deactivating the catalyst or promoting side reactions.[1]
Q2: How does the base participate in the catalytic cycle?
A2: The base's role is most critical in the copper co-catalyzed cycle. In the presence of a copper(I) salt, the terminal alkyne's proton becomes more acidic due to the formation of a π-alkyne copper complex.[1][3] This allows a relatively mild amine base to perform the deprotonation, forming a copper acetylide.[1][3][4] This copper acetylide then undergoes transmetallation with the palladium(II) intermediate, which is the rate-determining step, to advance the catalytic cycle.[2][3] In copper-free versions, a stronger base may be required to deprotonate the alkyne sufficiently for it to react directly with the palladium complex.[2]
Section 2: Troubleshooting Guide for Aniline Substrates
Anilines present unique challenges in Sonogashira couplings due to the coordinating nature of the amino group. The lone pair of electrons on the nitrogen can interact with the palladium catalyst, leading to inhibition or deactivation.[5] Base selection becomes even more critical in mitigating these issues.
Q3: My reaction with an iodoaniline is sluggish or fails completely. I'm using triethylamine (TEA). What's going wrong?
A3: While TEA is a workhorse base for many Sonogashira reactions, it can be problematic with aniline substrates for a few reasons:
-
Catalyst Inhibition: The aniline's amino group can coordinate to the palladium center, competing with the desired substrates and inhibiting the catalytic cycle.[5][6] This is especially true for electron-rich anilines.
-
Insufficient Basicity: While TEA is often sufficient, its basicity (pKa of its conjugate acid is ~10.7) might not be optimal for all aniline/alkyne combinations, leading to a low concentration of the active acetylide.
-
Palladium Black Formation: Anecdotal evidence suggests that the combination of certain solvents like THF with amine bases can promote the decomposition of the palladium catalyst to palladium black, especially at elevated temperatures.[6][7]
Troubleshooting Steps:
-
Switch to a Bulkier Amine Base: Consider using a sterically hindered amine like diisopropylethylamine (DIPEA) or diisopropylamine. Their bulk can disfavor coordination to the palladium center, leaving it more available for the catalytic cycle.
-
Consider an Inorganic Base: For challenging cases, switching to an inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or even potassium phosphate (K₃PO₄) can be highly effective.[8][9] These bases do not coordinate to the catalyst and can provide the necessary basicity. This often requires a switch to a more polar solvent like DMF or 1,4-dioxane to ensure solubility.[8]
-
Protect the Amine: A reliable, albeit less atom-economical, strategy is to protect the aniline's amino group, for instance as an acetamide.[5] This removes the problematic lone pair from interfering with the catalyst. The protecting group can be removed post-coupling.[5]
Q4: I'm observing a lot of alkyne homocoupling (Glaser product). Is my base the problem?
A4: Yes, the base can be a contributing factor, but this issue is almost always linked to the presence of the copper(I) co-catalyst and oxygen.[1][5][10] The Glaser-Hay homocoupling is an oxidative process.[3]
Troubleshooting Steps:
-
Rigorous Degassing: Before suspecting the base, ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[5]
-
Switch to a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[1][5][10] Copper-free Sonogashira reactions are well-established and are often the preferred method to avoid this side reaction.[1]
-
Optimize the Base for Copper-Free Conditions: In a copper-free setting, the choice of base is critical. Since there is no copper to activate the alkyne, a stronger base is often needed. Inorganic bases like Cs₂CO₃ or organic bases like 1,8-Diazabicycloundec-7-ene (DBU) are common choices. Some protocols have also found success using tetra-n-butylammonium fluoride (TBAF) or tetra-n-butylammonium acetate (TBAA) which can act as both a base and a phase-transfer catalyst.[1][11]
Q5: My reaction with an electron-deficient chloroaniline isn't working at all. What type of base should I be using?
A5: Aryl chlorides are the most challenging halides for Sonogashira couplings due to the strength of the C-Cl bond.[8] Success with these substrates requires a significant adjustment in reaction conditions, including the base.
Troubleshooting Steps:
-
Use a Strong Inorganic Base: For these difficult couplings, strong inorganic bases are often required. Cesium carbonate (Cs₂CO₃) is a frequent choice due to its high basicity and solubility in organic solvents.[8][9]
-
Elevate the Temperature: Reactions with aryl chlorides almost always require higher temperatures (e.g., 100-120 °C) to facilitate the difficult oxidative addition step.[8]
-
Employ a High-Performance Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient.[8] Use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) is often necessary to promote the reaction.[5][12]
-
Solvent Choice is Key: A high-boiling polar aprotic solvent such as DMF, NMP, or 1,4-dioxane is typically required to both solubilize the inorganic base and reach the necessary reaction temperatures.[8]
Section 3: Base Selection and Optimization
A Comparative Overview of Common Bases
The following table provides a summary of commonly used bases for the Sonogashira coupling of anilines, highlighting their properties and typical applications.
| Base | pKa (Conjugate Acid) | Type | Common Solvents | Key Considerations & Use Cases |
| Triethylamine (TEA) | ~10.7 | Organic Amine | THF, DMF, Neat | Standard, mild conditions. Can inhibit catalyst with anilines.[5][6] |
| Diisopropylethylamine (DIPEA) | ~10.7 | Organic Amine | THF, DMF | Sterically hindered, reduces catalyst coordination. Good alternative to TEA.[8] |
| Pyrrolidine | ~11.3 | Organic Amine | Water, NMP | Often used in aqueous or copper-free conditions.[1][13] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Inorganic | DMF, Dioxane, Ethanol | Good for copper-free systems and when amine bases are problematic.[8][14] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Inorganic | DMF, Dioxane, THF | Highly effective for challenging substrates like aryl chlorides.[8][9] |
| Tetrabutylammonium Fluoride (TBAF) | N/A | Quaternary Salt | THF | Acts as both base and phase-transfer catalyst in copper/amine-free systems.[11] |
Workflow for Base Selection
The following diagram illustrates a decision-making process for selecting an appropriate base for your aniline Sonogashira coupling.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Synthesis of 2-(p-Tolylethynyl)aniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(p-Tolylethynyl)aniline via Sonogashira coupling. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in this powerful C-C bond-forming reaction. Here, we address common experimental challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each answer provides a diagnostic approach and actionable solutions centered on the reaction solvent.
Q1: Why is my yield of this compound consistently low, and how can solvent choice help?
A: Low yield is a common frustration, often stemming from a combination of factors where the solvent plays a central role. The primary functions of the solvent in a Sonogashira coupling are to dissolve reactants, stabilize the catalytic species, and mediate the activity of the base.[1][2]
-
Causality & Diagnosis:
-
Poor Solubility: The starting materials, 2-iodoaniline (or the corresponding bromide) and p-tolylacetylene, along with the palladium catalyst complex and copper co-catalyst, must be fully dissolved for the reaction to proceed efficiently. If you observe undissolved material, your solvent is suboptimal.
-
Catalyst Deactivation: The active Pd(0) catalyst can be unstable. The solvent influences its stability.[1] In some cases, highly coordinating solvents can displace necessary ligands, while inappropriate solvents can fail to prevent aggregation into inactive palladium black.[3][4]
-
Inefficient Base Activity: The amine base must deprotonate the terminal alkyne. The solvent's polarity can affect the base's effectiveness and the solubility of the resulting acetylide salt.
-
-
Recommended Actions:
-
Assess Polarity: If you are using a nonpolar solvent like toluene and experiencing solubility issues, consider switching to a polar aprotic solvent. N,N-Dimethylformamide (DMF) is a powerful solvent that effectively dissolves most components of the reaction and can enhance reaction rates.[3] Tetrahydrofuran (THF) is another common choice, often used in conjunction with the amine base.
-
Consider Amine as Solvent: For many Sonogashira reactions, using the amine base (e.g., triethylamine, Et₃N) as the primary solvent or co-solvent is highly effective.[1][5] This ensures a high concentration of the base to facilitate alkyne deprotonation and neutralize the HX byproduct. A common setup is a 1:1 mixture of THF and Et₃N.
-
Degas Rigorously: Oxygen is detrimental, promoting the unwanted homocoupling of the alkyne (see Q2) and potentially leading to catalyst oxidation.[4][5] Regardless of the solvent, ensure it is thoroughly degassed via methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.
-
Q2: I'm observing significant amounts of a byproduct. Could this be Glaser-Hay homocoupling, and how does the solvent influence it?
A: Yes, the formation of 1,4-di-p-tolylbuta-1,3-diyne is a classic sign of the Glaser-Hay homocoupling side reaction. This occurs when two molecules of your alkyne (p-tolylacetylene) couple with each other. This side reaction is copper-catalyzed and oxygen-dependent.[5][6][7]
-
Causality & Diagnosis:
-
The mechanism involves the copper acetylide intermediate, which, in the presence of an oxidant like O₂, dimerizes.[7] If your reaction is not rigorously deoxygenated, this pathway becomes significant.
-
While the solvent does not directly cause homocoupling, its ability to dissolve oxygen can play a role. More importantly, the choice of a solvent system that allows for a "copper-free" protocol is the most direct way to mitigate this issue.
-
-
Recommended Actions:
-
Absolute Oxygen Exclusion: This is the most critical step. Ensure your solvent, reagents, and reaction vessel are scrupulously free of air. Run the reaction under a positive pressure of an inert gas.
-
Switch to a Copper-Free Protocol: The most robust solution is to eliminate the copper co-catalyst entirely.[5][8] Copper-free Sonogashira reactions are well-established.[9] They often require a slightly different catalyst system (e.g., a more electron-rich phosphine ligand on the palladium) and may necessitate a stronger base or higher temperatures.[9][10]
-
Solvent Choice for Copper-Free Reactions: In copper-free systems, the base's role in deprotonating the alkyne is even more critical. Solvents that enhance the base's strength and solubility are preferred. Polar aprotic solvents like DMF or DMSO, often with a strong base like Cs₂CO₃ or an amine like diisopropylamine (DIPA), are common choices.[11]
-
Q3: My reaction has turned black, and I see a precipitate. What is happening, and is my solvent to blame?
A: The formation of a black precipitate is almost certainly "palladium black," which is finely divided, elemental palladium that has precipitated from the solution.[4] This indicates your Pd(0) catalyst has decomposed and is no longer catalytically active, which will halt your reaction.
-
Causality & Diagnosis:
-
Solvent-Induced Decomposition: Certain solvents are more prone to causing this. For instance, some anecdotal evidence suggests THF may promote the formation of palladium black under certain conditions.[4][12]
-
High Temperatures: Excessive heat can accelerate catalyst decomposition, especially in a solvent that does not sufficiently stabilize the catalytic complex.
-
Impurities: Impurities in the solvent or reagents can poison the catalyst and lead to its decomposition.[4]
-
-
Recommended Actions:
-
Change or Co-Solvent System: If you are using THF, try switching to DMF or toluene.[3] Using an amine like Et₃N as a co-solvent can also help stabilize the palladium complex.
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents to minimize impurities that could poison the catalyst.
-
Optimize Temperature: While aryl bromides may require heat, aryl iodides (like 2-iodoaniline) are more reactive and can often be coupled at or near room temperature.[4][13] Lowering the temperature can preserve the life of the catalyst.
-
Q4: The reaction is very slow or stalls completely. How can I select a solvent to improve the reaction rate?
A: Reaction kinetics are heavily influenced by the solvent environment.[1][14] A stalled reaction points to issues with catalyst activity or reactant accessibility.
-
Causality & Diagnosis:
-
Polarity and Transition State Stabilization: The various steps in the catalytic cycle involve charged or polar intermediates. Polar solvents can stabilize these transition states, accelerating key steps like oxidative addition.[3][15]
-
Viscosity and Mass Transfer: Highly viscous solvents can impede the diffusion of reactants, slowing the reaction.
-
Ligand Displacement: A strongly coordinating solvent (like DMF or DMSO) can sometimes compete with and displace essential ligands from the palladium center, which can slow or even inhibit the reaction depending on the specific ligand used.[3]
-
-
Recommended Actions:
-
Increase Solvent Polarity: If you are in a nonpolar solvent like toluene, switching to a more polar aprotic solvent like DMF, NMP, or acetonitrile (MeCN) can often increase the reaction rate.[3][16]
-
Optimize the Base/Solvent Combination: The base and solvent work in concert. An amine base that also serves as the solvent (or a major co-solvent) ensures it is readily available for the deprotonation step, which can be rate-limiting.[5]
-
Temperature Adjustment: For less reactive aryl halides (e.g., 2-bromoaniline instead of 2-iodoaniline), increasing the temperature is often necessary.[17] Choose a solvent with a suitable boiling point (e.g., DMF, b.p. 153 °C; Toluene, b.p. 111 °C) to accommodate this.[3]
-
Q5: I'm having difficulty purifying my product. Can the solvent choice during the reaction simplify this process?
A: Absolutely. A well-chosen reaction solvent can minimize byproducts and simplify the workup and purification steps.
-
Causality & Diagnosis:
-
Byproduct Formation: As discussed in Q2, improper solvent and atmospheric conditions can lead to homocoupled byproducts that are often difficult to separate from the desired product due to similar polarities.
-
Solvent Removal: High-boiling point solvents like DMF or DMSO can be difficult to remove completely during workup, potentially complicating purification by column chromatography.
-
-
Recommended Actions:
-
Minimize Homocoupling: Use a copper-free protocol or ensure rigorous deoxygenation to prevent the formation of the Glaser byproduct. This is the single most effective way to simplify purification.[7][10]
-
Choose a Moderately Volatile Solvent: If possible, use a solvent like THF (b.p. 66 °C) or a mixture of THF/Et₃N, which are easily removed under reduced pressure. This leaves a cleaner crude residue for chromatography.
-
Consider the Workup: When using DMF, the workup typically involves diluting the reaction mixture with a large volume of water and extracting with a nonpolar solvent like ethyl acetate or diethyl ether. This is done to transfer the product into the organic phase while the DMF remains in the aqueous layer. Planning for this extensive workup is essential.
-
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in a Sonogashira coupling reaction?
A: The solvent is a critical component that influences nearly every aspect of the reaction.[1][14] Its primary roles are:
-
Solubilization: To create a homogeneous solution of the aryl halide, terminal alkyne, palladium catalyst, optional copper co-catalyst, and base.[3]
-
Catalyst Stabilization: To solvate and stabilize the active Pd(0) catalytic species, preventing its decomposition and precipitation.[1]
-
Rate and Selectivity Modulation: The solvent's polarity and coordinating ability can affect the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination) and can influence the selectivity of the reaction.[2][15]
-
Mediating Base Function: It affects the solubility and reactivity of the base used for alkyne deprotonation.[1]
Q2: Which solvents are most commonly used for the synthesis of this compound, and what are their pros and cons?
A: The choice depends on the specific halide (I, Br) and whether a copper co-catalyst is used. The following table summarizes common options:
| Solvent System | Type | Pros | Cons |
| Triethylamine (Et₃N) | Amine/Base | Acts as both solvent and base; high base concentration drives reaction.[5] | Can be difficult to dissolve all catalyst components; may require a co-solvent. |
| THF / Et₃N | Ethereal / Amine | Excellent solvating properties for many Pd complexes; easily removed. | Can promote Pd black formation in some cases[12]; lower boiling point limits reaction temperature. |
| DMF | Polar Aprotic | Excellent solvent for a wide range of reactants; can accelerate reactions.[3] | High boiling point makes it difficult to remove; reprotoxic and requires careful handling.[3][16][18] |
| Toluene | Nonpolar | Good for higher temperatures; less coordinating, which can be beneficial for some ligands. | Poor solubility for some polar reagents and catalyst salts. May result in slower reactions.[3] |
| Acetonitrile (MeCN) | Polar Aprotic | Polar solvent that is relatively easy to remove. | Can sometimes coordinate too strongly to the metal center, inhibiting catalysis. |
Q3: Can the amine base also act as the solvent? What are the implications of this?
A: Yes, using an amine base like triethylamine or diisopropylamine as the solvent is a very common and effective strategy for Sonogashira couplings.[1][5]
-
Advantages: The primary benefit is the high concentration of the base, which ensures the deprotonation of the alkyne and the neutralization of the generated hydrogen halide (e.g., HI from 2-iodoaniline) are not rate-limiting steps. This can significantly accelerate the reaction.
-
Disadvantages: Some palladium precatalysts or ligands may not be fully soluble in a pure amine. In such cases, a co-solvent like THF or DMF is added to create a homogeneous solution.[19]
Q4: What are "copper-free" Sonogashira couplings, and how does solvent selection differ for these systems?
A: Copper-free Sonogashira couplings are variants of the reaction that omit the copper(I) co-catalyst.[8] This is highly desirable because it completely prevents the formation of Glaser-Hay homocoupling byproducts, simplifying purification and improving atom economy.[6][7]
-
Mechanistic Difference: In the absence of copper, the deprotonation of the alkyne and its transfer to the palladium center must occur without the copper acetylide intermediate.[9] This often requires a stronger base or different conditions to facilitate the formation of the palladium-acetylide complex.
-
Solvent Implications:
-
Base/Solvent Synergy is Key: A robust base is needed. Often, inorganic bases like K₂CO₃ or Cs₂CO₃ are used, which necessitates a polar solvent like DMF or DMSO to dissolve them.[5]
-
Polar Aprotic Solvents are Favored: Solvents like DMSO have been shown to be highly effective for copper-free couplings, often providing excellent yields at room temperature.[11]
-
Q5: Are there any "green" or more environmentally friendly solvent alternatives for this synthesis?
A: Yes, there is significant research into replacing hazardous solvents like DMF and toluene.[16][18] Some promising green alternatives for Sonogashira couplings include:
-
Water: With the use of appropriate water-soluble ligands or surfactants, Sonogashira reactions can be performed in aqueous media.[5][20]
-
Ionic Liquids (ILs): These have been shown to be effective media for Sonogashira reactions, offering good solubility and potential for catalyst recycling.[16]
-
Bio-based Solvents: Solvents derived from renewable resources, such as γ-valerolactone (GVL), are being explored as sustainable alternatives.[16]
Visualization of Key Workflows
Solvent Selection & Troubleshooting Workflow
This diagram outlines a logical process for selecting a solvent and troubleshooting common issues based on experimental observations.
Caption: A troubleshooting workflow for the Sonogashira synthesis.
Recommended Experimental Protocol
This protocol describes a reliable, copper-catalyzed synthesis of this compound using 2-iodoaniline.
Materials:
-
2-Iodoaniline
-
p-Tolylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodoaniline (e.g., 1.0 mmol, 219 mg).
-
Catalyst Addition: In the air, add PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg, 2 mol%) and CuI (0.04 mmol, 7.6 mg, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Through a syringe, add anhydrous THF (10 mL) and anhydrous Et₃N (10 mL). Stir the mixture to dissolve the solids, resulting in a yellow suspension.
-
Degassing (Crucial): Bubble argon or nitrogen gas through the stirred solution for 15-20 minutes to ensure the solvents are thoroughly deoxygenated.
-
Substrate Addition: Add p-tolylacetylene (1.2 mmol, 140 mg, 1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the THF and Et₃N.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.[21]
References
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available from: [Link]
-
White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Available from: [Link]
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Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available from: [Link]
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Docherty, J. H., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]
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SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]
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Li, J., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Available from: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]
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Nasrollahzadeh, M., et al. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available from: [Link]
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Óvári, M., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Reddit. (2020). Sonogashira troubleshooting help needed. Available from: [Link]
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Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]
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ResearchGate. (2015). Proposed mechanism involving amines for the copper-free Sonogashira reaction. Available from: [Link]
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Wiley Online Library. (2008). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. Available from: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
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Valente, A. A., et al. (2012). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. Available from: [Link]
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ResearchGate. (2017). Effect of different bases in the Sonogashira reaction. Available from: [Link]
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Reaction Chemistry. (2008). Copper-free Sonogashira coupling. Available from: [Link]
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Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. Available from: [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Available from: [Link]
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Bio-protocol. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. Available from: [Link]
-
Arbon, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ETH Zurich Research Collection. Available from: [Link]
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Science of Synthesis. 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. Available from: [Link]
-
National Institutes of Health. (2016). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Available from: [Link]
-
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available from: [Link]
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Royal Society of Chemistry. (2014). ZnBr2-mediated synthesis of indoles in a ball mill by intramolecular hydroamination of 2-alkynylanilines. Available from: [Link]
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ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available from: [Link]
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Ferlin, F., et al. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters. Available from: [Link]
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National Institutes of Health. Synthesis of 2-Alkenyl-Tethered Anilines. Available from: [Link]
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ResearchGate. (2014). Cyclization of 2-(phenylethynyl)aniline (2a) using different catalysts and additives. Available from: [Link]
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YouTube. (2020). Sonogashira Coupling. Available from: [Link]
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National Institutes of Health. This compound. PubChem. Available from: [Link]
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PubMed Central. (2022). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Available from: [Link]
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LookChem. Purification of Aniline. Available from: [Link]
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ResearchGate. (2014). Can anyone give a simple protocol for the synthesis of Poly-aniline by chemical methods..? Available from: [Link]
-
MDPI. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Available from: [Link]
- Google Patents. Method for purifying aniline.
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Technical Support Center: Column Chromatography for Aniline Derivatives
Welcome to the technical support center for the purification of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges when using column chromatography to isolate these basic compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, offering robust troubleshooting guides and validated methodologies.
Part 1: Foundational Knowledge & Technique Selection
Aniline and its derivatives are notoriously challenging to purify using standard silica gel chromatography. Their basic nature leads to strong, often irreversible, interactions with the acidic silanol (Si-OH) groups on the surface of silica gel. This interaction is a primary cause of significant peak tailing, poor resolution, and in some cases, complete loss of the compound on the column.[1][2][3][4]
Before troubleshooting a separation, selecting the correct chromatographic strategy is paramount. The choice depends on the specific properties of your aniline derivative, such as its polarity and pKa.
FAQ: Which chromatographic technique is best for my aniline derivative?
Answer: The optimal technique depends on your compound's properties. Use the following decision tree to guide your choice.
Caption: Decision tree for selecting a chromatography technique.
Part 2: Troubleshooting & FAQ Center
This section directly addresses the most common issues encountered during the purification of aniline derivatives.
Category 1: Peak Shape & Resolution Problems
Question 1: My aniline derivative is showing severe peak tailing on a silica gel column. What is happening and how do I fix it?
Answer: This is the most frequent problem. The basic nitrogen atom of your aniline derivative is strongly interacting with acidic silanol groups on the silica surface, causing a "drag" effect as it elutes.[1][5][6][7] Here are several effective solutions, ordered from simplest to most comprehensive:
-
Mobile Phase Modification (The Quick Fix): The most common and immediate solution is to add a small amount of a basic modifier to your mobile phase.[2][8] This "competing base" will interact with the acidic silanol sites, effectively masking them from your aniline derivative.[6][9]
-
For non-polar systems (e.g., Hexane/Ethyl Acetate): Add 0.5-2% triethylamine (TEA) to the eluent.[8][10]
-
For polar systems (e.g., Dichloromethane/Methanol): Add 1-2% ammonium hydroxide to the methanol portion of your mobile phase.[8][11] Note that high concentrations of methanol under basic conditions can dissolve silica gel, so keep the methanol percentage below 20-30%.[8]
-
-
Stationary Phase Deactivation: You can pre-treat, or "deactivate," the silica gel before running the column. Flush the packed column with a solvent system containing 1-3% triethylamine, allowing it to fully equilibrate.[10] This neutralizes the most aggressive acidic sites.
-
Use an End-Capped Column: Modern "end-capped" columns have their residual silanol groups chemically modified (e.g., with trimethylsilyl groups), which significantly reduces their acidity and minimizes tailing for basic compounds.[3][12]
Question 2: My compounds are co-eluting or have very poor separation (low resolution). What are my options?
Answer: Poor resolution means the selectivity of your system is insufficient.[2]
-
Optimize the Mobile Phase: If you see some separation on your TLC plate, you can improve it on the column. The goal is to have your target compound run at an Rf of ~0.2-0.3 on the TLC plate.[10]
-
Decrease Polarity: If compounds elute too quickly (high Rf), decrease the proportion of the polar solvent (e.g., reduce ethyl acetate in a hexane/ethyl acetate system).
-
Run a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the run. This keeps early-eluting compounds well-separated and speeds up the elution of strongly retained compounds, sharpening their peaks.[10][13]
-
-
Change the Stationary Phase: If optimizing the mobile phase fails, the interaction mechanism needs to be changed.
-
Basic Alumina: This is a good alternative to silica for basic compounds as it is less acidic.[14][15][16]
-
Amine-Functionalized Silica: These columns provide a basic surface that repels basic analytes, preventing strong interactions and often allowing for simpler solvent systems.[15][17][18] This can dramatically improve separation where silica fails.[2]
-
Caption: A typical troubleshooting workflow for aniline purification.
Category 2: Compound Recovery & Stability
Question 3: I have very low recovery of my compound after the column. Where did it go?
Answer: Low recovery is often due to irreversible binding or decomposition on the column.
-
Irreversible Adsorption: As discussed, the strong interaction with silica can be so significant that the compound never elutes. Using a deactivated column or an alternative stationary phase like basic alumina is the best solution.[14][19]
-
Compound Instability: Silica gel is acidic and can cause decomposition of sensitive compounds.[10][19]
-
Test Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking, your compound is likely unstable on silica.[19]
-
Solution: Use a less acidic stationary phase like Florisil or deactivated silica.[14]
-
Question 4: My aniline derivative is changing color on the column (e.g., turning brown/black). Why?
Answer: Aniline and many of its derivatives are susceptible to air oxidation, which can be accelerated by the high surface area and potential catalytic activity of the stationary phase.
-
Use Fresh Solvents: Ensure your solvents are high purity and freshly opened or distilled to minimize dissolved oxygen and peroxides.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Efficiently running and eluting the column can minimize contact time and reduce oxidation.
-
Consider an Inert Atmosphere: For highly sensitive compounds, packing and running the column under a nitrogen or argon atmosphere can be beneficial, though this is an advanced technique.
Part 3: Key Data & Reference Tables
For quick reference, the following tables provide starting points for method development.
Table 1: Common Mobile Phase Systems for Aniline Derivatives (Normal-Phase)
| Solvent System | Base Modifier (Typical %) | Target Compound Polarity | Notes |
| Hexane / Ethyl Acetate | 0.5 - 2% Triethylamine (TEA) | Non-polar to Medium | Excellent starting point for many derivatives. Adjust solvent ratio for desired Rf.[8] |
| Dichloromethane / Methanol | 1 - 2% Ammonium Hydroxide (in MeOH) | Medium to High | Effective for more polar anilines. Caution: can dissolve silica at high MeOH concentrations.[8][11] |
| Toluene / Diethyl Ether | 0.5 - 1% Triethylamine (TEA) | Aromatic / Non-polar | Offers different selectivity compared to acetate-based systems. |
Table 2: Stationary Phase Selection Guide
| Stationary Phase | Acidity | Primary Use Case | Avoid When... |
| Silica Gel | Acidic | General purpose, neutral/acidic compounds. | Purifying basic amines without mobile phase modifiers.[14][15] |
| Alumina (Basic) | Basic | Purification of basic compounds like amines.[14][15][16] | Purifying acidic or base-sensitive compounds. |
| Amine-Functionalized Silica | Basic Surface | Excellent for basic compounds; prevents tailing without modifiers.[17][18][20] | Cost can be higher than standard silica. |
| Reversed-Phase (C18) | Neutral | Polar, water-soluble anilines.[2][14][21] | Non-polar compounds that will be too strongly retained. |
Part 4: Detailed Protocol: Standard Purification of a Moderately Polar Aniline Derivative
This protocol outlines a robust method using a modified mobile phase to ensure high recovery and purity.
Objective: Purify a hypothetical aniline derivative (Rf ~0.3 in 7:3 Hexane:EtOAc with 1% TEA).
Materials:
-
Crude aniline derivative (~500 mg)
-
Silica gel (flash grade, 40-63 µm)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Glass column, sand, collection tubes, TLC plates
Methodology:
-
Prepare the Eluent:
-
Prepare 1 L of the starting mobile phase: 700 mL Hexane, 300 mL EtOAc, and 10 mL TEA (70:30:1). Mix thoroughly. This will be used for both the slurry and for running the column.
-
-
Pack the Column (Slurry Method):
-
Add ~25 g (approx. 50x the crude mass) of silica gel to a beaker.
-
Add the prepared eluent to the silica gel to form a consistent, bubble-free slurry.
-
With the stopcock closed, pour the slurry into the column.
-
Open the stopcock to allow solvent to drain, tapping the column gently to ensure even packing. Never let the solvent level drop below the top of the silica bed.
-
-
Prepare and Load the Sample (Dry Loading):
-
Dissolve the 500 mg of crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add ~1 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[22] This prevents overloading the top of the column with a strong solvent.
-
Carefully add the silica-adsorbed sample to the top of the packed column bed.
-
Gently add a thin layer of sand over the sample to prevent disturbance.[22]
-
-
Run the Column and Collect Fractions:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (flash chromatography) to achieve a steady flow rate. An optimal flow rate prevents both band widening from diffusion (too slow) and tailing from poor equilibration (too fast).[22]
-
Begin collecting fractions immediately.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine fractions that contain the pure product.
-
-
Isolate the Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator. The TEA is volatile and will co-evaporate with the solvent.[9]
-
References
- [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
- Overcoming Peak Tailing of Basic Analytes in Silica Type A St
- Chromatography: The Solid Phase. University of Rochester, Department of Chemistry.
- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
- When basification of silica gel is required, before using Column chromatography?.
- [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chrom
- How to Reduce Peak Tailing in HPLC?. Phenomenex. (2025).
- Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs. (2025).
- Successful Flash Chromatography. King Group, University of Sheffield.
- 5 Troubleshooting Common HPLC Column Problems and Solutions. uHPLCs. (2024).
- Simultaneous reversed-phase high-performance liquid chromatographic separation of mono-, di-and trichloroanilines through a gradient elution optimised by experimental design. PubMed. (2002).
- How Triethilamine works on a compound separation in a reversed phase column (C18)?.
- Technical Support Center: Refining Purification Protocols for Polar Amine Compounds. BenchChem. (2025).
- Chromotography with free amines?. Reddit r/chemhelp. (2022).
- HPLC Peak Tailing. Axion Labs.
- Amine purific
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed.
- Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Hawach Scientific. (2025).
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. BenchChem. (2025).
- Technical Support Center: Purification of 3-(Oxan-4-yl)
- How do I purify ionizable organic amine compounds using flash column chrom
- Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Application Note – Working with Amine (WAX) Silica Phase. SiliCycle.
- Peak Tailing in HPLC. Element Lab Solutions.
- HPLC Troubleshooting. Dr. HPLC.
- Alternative stationary phases. Reddit r/Chempros. (2022).
- LC Chromatography Troubleshooting Guide. HALO Columns. (2023).
- Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
- Does aniline stick in columns during column chromatography?.
- Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Sciencemadness Discussion Board. (2017).
- Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO.
- HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies.
- Choosing Stationary Phase Column Chromatography. Chemistry Stack Exchange. (2015).
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- 6. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
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Technical Support Center: Navigating Air Sensitivity in Aniline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with the air sensitivity of aniline and its derivatives in chemical synthesis. Aniline's propensity for oxidation is a critical factor that can impact reaction yield, product purity, and catalyst performance. This resource is designed to provide both the foundational knowledge and the practical protocols necessary to mitigate these issues effectively.
Section 1: Understanding the Problem - The 'Why' Behind Aniline's Air Sensitivity
This section addresses the fundamental chemical principles governing aniline's reactivity with atmospheric oxygen.
FAQ: Why is my aniline reagent or reaction mixture turning dark?
A change in color, typically from colorless or pale yellow to yellow, red, brown, or even black, is the most common indicator of aniline oxidation.[1][2] The amino group (-NH₂) on the aniline ring is electron-donating, which makes the aromatic ring electron-rich and highly susceptible to oxidation.[1][2][3] Upon exposure to atmospheric oxygen, light, or certain metal ions, aniline readily loses electrons, initiating a cascade of reactions that form highly colored impurities.[1][4][5] While freshly purified aniline is an almost colorless oil, this darkening is a clear sign of degradation.[2][6]
FAQ: What are the common byproducts of aniline oxidation?
The oxidation of aniline is often a non-selective process that can lead to a complex mixture of products. The specific byproducts depend on the reaction conditions (e.g., pH, presence of catalysts, choice of oxidant). Common classes of oxidation products include:
-
Polymeric Species (e.g., polyaniline), which are often responsible for the dark, tar-like appearance of a degraded sample.[1]
These impurities not only contaminate the desired product but can also interfere with downstream processing and biological assays.
Section 2: Proactive Measures - Creating an Oxygen-Free Environment
The most effective strategy to prevent aniline oxidation is to rigorously exclude oxygen from the reaction environment. This involves using specialized glassware and techniques to work under an inert atmosphere.
FAQ: What is the best way to handle air-sensitive aniline reactions?
For most applications requiring strict exclusion of air, a Schlenk line is the standard apparatus.[9][10] A Schlenk line, or double manifold, allows a user to alternate between applying a vacuum to a reaction flask to remove the laboratory atmosphere and refilling it with a high-purity inert gas, such as nitrogen or argon.[10][11] This process, known as an "evacuate-refill" cycle, is the cornerstone of air-sensitive chemistry.[10] For less sensitive applications, a simpler setup using a balloon filled with an inert gas can be sufficient to maintain a positive pressure of inert gas over the reaction.[12][13][14]
Experimental Protocol: Setting Up a Reaction Under Inert Atmosphere via Schlenk Line
This protocol outlines the fundamental "evacuate-refill" cycle for rendering a reaction flask inert.
-
Glassware Preparation: Ensure all glassware, including the reaction flask and magnetic stir bar, is thoroughly clean and oven- or flame-dried to remove surface moisture.[10][13]
-
Assembly: Assemble the cool glassware and seal the flask with a greased ground-glass stopper or a rubber septum.[10] Connect the flask's sidearm to the Schlenk line via heavy-walled rubber tubing.[11]
-
First Evacuation: Ensure the stopcock on the flask's sidearm is open to the flask's interior but closed to the manifold. Open the corresponding manifold tap to the vacuum line.
-
Evacuate-Refill Cycle:
-
Carefully open the flask's stopcock to the vacuum manifold to evacuate the air from the flask. Allow it to evacuate for 2-3 minutes.
-
Close the flask's stopcock.
-
Switch the manifold tap from the vacuum to the inert gas line.
-
Gently open the flask's stopcock to the inert gas line to backfill the flask. You should hear the gas flow stop once the pressure has equalized.
-
-
Repeat: This evacuate-refill cycle should be repeated at least three times to ensure the atmospheric gases are sufficiently removed.[10][15] After the final cycle, leave the flask under a positive pressure of inert gas, which can be monitored by a gas bubbler on the manifold.[1]
Workflow for Setting Up an Air-Sensitive Reaction
Caption: Workflow for initiating an air-sensitive aniline reaction.
FAQ: My reagents are handled, but what about my solvents? How do I properly degas them?
Dissolved oxygen in solvents is a common and often overlooked cause of reaction failure.[12][16] It is crucial to remove these dissolved gases before introducing the solvent to your reaction. Several methods exist, with varying levels of effectiveness.
Table 1: Comparison of Common Solvent Degassing Methods
| Method | Procedure | Advantages | Disadvantages | Best For |
| Freeze-Pump-Thaw | The solvent is frozen (liquid N₂), a vacuum is applied to the headspace, the flask is sealed, and the solvent is thawed. This cycle is repeated ≥3 times.[10][11][16] | Most effective method for removing dissolved gases.[11][16] | Time-consuming; requires liquid nitrogen and a high-vacuum line. | Highly sensitive reactions, such as organometallic catalysis.[16] |
| Inert Gas Purge (Sparging) | An inert gas (N₂ or Ar) is bubbled through the solvent for an extended period (30-60 min) via a long needle or fritted tube.[11][12] | Simple, fast, and does not require a vacuum line. Good for large volumes.[10] | Least effective method.[11][16] Can introduce solvent vapors into the lab atmosphere. | Reactions with moderate air sensitivity. |
| Sonication with Vacuum | The solvent is sonicated under a light vacuum, with the atmosphere being replenished with inert gas between cycles.[11][16] | Faster than purging for small volumes. | Moderately effective; requires a sonicator. | Rapid degassing for applications like HPLC.[11] |
Experimental Protocol: Freeze-Pump-Thaw Degassing
This is the gold standard for preparing solvents for highly air-sensitive reactions.
-
Preparation: Place the solvent in a Schlenk flask sealed with a stopcock. The flask should not be more than half full.
-
Freeze: Immerse the flask in a Dewar of liquid nitrogen until the solvent is completely frozen solid.[10][11]
-
Pump: With the solvent still frozen, connect the flask to a high-vacuum line and open the stopcock. Evacuate the headspace for 3-5 minutes.[10]
-
Thaw: Close the flask's stopcock and remove it from the liquid nitrogen. Allow the solvent to thaw completely. You may see bubbles released from the liquid as it thaws; this is the dissolved gas escaping.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle two more times for a total of three cycles.[11]
-
Final Step: After the final thaw, backfill the flask with high-purity nitrogen or argon. The solvent is now ready for use.
Section 3: Chemical Strategies for Prevention
In addition to physical exclusion of air, chemical modifications can be employed to reduce aniline's sensitivity to oxidation.
FAQ: Can I chemically modify aniline to temporarily prevent its oxidation during a reaction?
Yes. A highly effective strategy is to protect the amino group, which is the primary site of oxidation. The most common method is acetylation, which converts the highly reactive amino group into a less reactive acetamido group.[1][17] This group is still an ortho-, para- director for electrophilic aromatic substitution but is significantly less activating, thereby preventing unwanted oxidation.[1] After the desired reaction is complete, the acetyl group can be easily removed by hydrolysis to regenerate the amine.[1]
Experimental Protocol: Protection of Aniline via Acetylation
-
Dissolve Aniline: In a round-bottom flask, dissolve the aniline derivative in a suitable solvent such as dichloromethane or glacial acetic acid.[1]
-
Cooling: Cool the solution in an ice bath.
-
Add Acetic Anhydride: Slowly add a stoichiometric equivalent of acetic anhydride to the cooled, stirring solution.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours, or until Thin Layer Chromatography (TLC) analysis confirms the complete consumption of the starting aniline.[1]
-
Isolation: The acetanilide product can typically be isolated by pouring the reaction mixture into cold water to precipitate the product, which is then collected by vacuum filtration.[18]
Section 4: Troubleshooting Common Issues
Even with preventative measures, problems can arise. This section provides a logical framework for diagnosing and solving common issues.
FAQ: My reaction solution turned dark brown/black immediately after adding my reagents. What happened?
This is a classic sign of rapid oxidation.[1] The most likely cause is a failure in the inert atmosphere technique.
-
Root Cause Analysis:
-
Insufficient Degassing: Was the solvent properly degassed using an appropriate method for the reaction's sensitivity?
-
Leaky Apparatus: Are all ground-glass joints properly sealed? Is the septum old or punctured multiple times, allowing air to leak in?
-
Impure Reagents: Is the aniline itself old and already partially oxidized? Was a metal salt that can act as an oxidizing agent added too quickly?[1]
-
-
Solution: The reaction should be repeated with meticulous attention to inert atmosphere protocols. Purify the aniline (e.g., by distillation) before use if it is discolored. Ensure all solvents are rigorously degassed and transferred via an airtight syringe or cannula.[9][11]
FAQ: I'm seeing low yields and catalyst deactivation in my Palladium-catalyzed cross-coupling. Could air be the culprit?
Absolutely. Many palladium catalysts, particularly those in the Pd(0) oxidation state, are extremely sensitive to oxygen. Air exposure can oxidize the active catalyst to an inactive state, halting the catalytic cycle and leading to low or no product formation.[19][20] While some modern Pd/N-heterocyclic carbene (NHC) complexes show remarkable air stability, many traditional phosphine-ligated systems require strict anaerobic conditions.[19]
-
Solution: For any palladium-catalyzed amination involving anilines, it is imperative to use rigorously degassed solvents (Freeze-Pump-Thaw is recommended) and maintain a strict inert atmosphere throughout the entire reaction setup, duration, and workup.[15][21]
Troubleshooting Logic for Failed Aniline Reactions
Caption: A decision tree for troubleshooting air-sensitive aniline reactions.
FAQ: How can I remove colored impurities from my final product?
If oxidation has occurred and your crude product is discolored, a common purification technique is to treat a solution of the product with activated carbon.[18] The activated carbon has a high surface area that effectively adsorbs the highly conjugated, colored impurities.
-
Procedure: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated carbon (typically 1-2% by weight) and swirl or stir for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon. Allow the filtrate to cool, and crystallize the purified product.
Section 5: Analytical Confirmation
FAQ: How can I analytically confirm if oxidation has occurred and identify the byproducts?
Visual inspection is the first line of defense, but for quantitative analysis and identification of specific impurities, chromatographic techniques are essential.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of an aniline sample and detecting the formation of byproducts.[22][23] A pure sample will show a major peak, while an oxidized sample will display additional peaks corresponding to impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile components and identifying them based on their mass-to-charge ratio.[24] This can be used to identify specific, lower molecular weight oxidation products.
By understanding the chemical principles and mastering the laboratory techniques outlined in this guide, researchers can significantly improve the success rate, reproducibility, and purity of their aniline-based reactions.
References
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- Chemistry LibreTexts. Guides - Chemistry LibreTexts.
- Benchchem. preventing oxidation of the aniline group during complexation.
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- Wikipedia. Aniline.
- Department of the Environment and Energy, Australia. Aniline (benzenamine). (2022).
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-(p-Tolylethynyl)aniline and 2-(Phenylethynyl)aniline in Annulation Reactions
An in-depth comparison of the chemical reactivity between 2-(p-Tolylethynyl)aniline and 2-(phenylethynyl)aniline, tailored for researchers and professionals in drug development.
Welcome to a detailed examination of two critical building blocks in heterocyclic chemistry: this compound and 2-(phenylethynyl)aniline. Both are foundational precursors for synthesizing 2-substituted indoles, a scaffold of immense importance in medicinal chemistry and materials science.[1] The subtle difference between them—a single methyl group—imparts a significant and predictable variance in their chemical reactivity. This guide will dissect the electronic factors governing this difference and provide experimental context to inform your synthetic strategies.
Part 1: The Decisive Factor: Electronic Influence of the para-Methyl Group
The reactivity of the alkyne moiety in these molecules is paramount, particularly in the context of electrophilic cyclization reactions commonly catalyzed by transition metals like gold or palladium.[2][3] The rate and efficiency of these reactions are directly influenced by the nucleophilicity of the C≡C triple bond. Here, the para-methyl group on the tolyl ring of this compound plays a decisive role.
This methyl group acts as an electron-donating group (EDG) through two primary mechanisms:
-
Inductive Effect: The methyl group, being less electronegative than the sp²-hybridized carbons of the aromatic ring, pushes electron density into the ring system.
-
Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the benzene ring further increases electron density within the ring.
This enhanced electron density on the tolyl ring is relayed through the conjugated system to the ethynyl linker, making the triple bond in this compound more electron-rich, and therefore more nucleophilic, than that in 2-(phenylethynyl)aniline.[4] In a typical metal-catalyzed cyclization, the reaction is initiated by the coordination of the π-acidic metal catalyst to the alkyne. A more nucleophilic alkyne can coordinate more effectively and is more susceptible to subsequent intramolecular attack by the aniline's amino group, often leading to a faster reaction rate.[5][6]
Caption: Electronic effect of the p-methyl group.
Part 2: Experimental Validation in Synthesis
While the theoretical basis is clear, its practical implications are best observed through experimental data. Direct comparative kinetic studies on these specific anilines are scarce in the literature. However, we can draw strong parallels from studies on structurally analogous systems and collate data from indole synthesis reports.
A study by Keglevich and coworkers on the three-component Kabachnik–Fields reaction provides an excellent proxy for comparing the electronic influence of the p-tolyl versus the phenyl group on an adjacent alkyne.[7] They reacted 2-alkynylbenzaldehydes with aniline and a phosphite. Although the primary nucleophile is external, the reactivity of the aldehyde is modulated by the substituent on the alkyne, which influences the overall reaction efficiency.
| Substrate | Product Yield (%) |
| 2-((4-methoxyphenyl)ethynyl)benzaldehyde | 89% |
| 2-(p-Tolylethynyl)benzaldehyde | 96% |
| 2-(Phenylethynyl)benzaldehyde | 98% |
| 2-((4-chlorophenyl)ethynyl)benzaldehyde | 98% |
| (Data adapted from Keglevich et al.[7] for the T3P®-promoted reaction) |
In this specific Kabachnik-Fields reaction, the yields for the unsubstituted phenyl and the electron-donating p-tolyl derivatives are both excellent (98% and 96%, respectively), while the strongly electron-donating methoxy group gives a slightly lower yield (89%).[7] This suggests that for this particular transformation, the electronic effect has a nuanced, rather than linear, impact on yield, with the unsubstituted and mildly activated substrates performing optimally under these conditions.
However, in the more common intramolecular cyclization to form indoles, the increased nucleophilicity of the alkyne in the tolyl derivative is expected to accelerate the reaction. For instance, in gold-catalyzed cyclizations, the rate-limiting step often involves the nucleophilic attack of the aniline onto the gold-activated alkyne.[5] Therefore, this compound would be predicted to cyclize faster than 2-(phenylethynyl)aniline under identical conditions. While many studies report high yields for both substrates, the key difference often lies in reaction time or the catalyst loading required to achieve those yields.[8][9]
Part 3: Protocol for a Representative Reaction: Gold-Catalyzed Intramolecular Hydroamination
The synthesis of 2-substituted indoles via gold-catalyzed cyclization of 2-alkynylanilines is a robust and widely used method.[10] The following protocol is a representative procedure that can be adapted for either substrate.
Objective: To synthesize 2-(p-tolyl)-1H-indole from this compound.
Materials:
-
This compound (1.0 eq)
-
(Triphenylphosphine)gold(I) chloride (PPh₃AuCl) (2 mol%)
-
Silver hexafluoroantimonate (AgSbF₆) (2 mol%)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
Catalyst Preparation (In Situ):
-
To a flame-dried Schlenk flask under an inert atmosphere, add (PPh₃AuCl) (0.02 eq) and AgSbF₆ (0.02 eq).
-
Rationale: The silver salt acts as a halide scavenger, abstracting the chloride from the gold complex to generate the active cationic gold(I) catalyst, [PPh₃Au]⁺SbF₆⁻. This cationic species is a powerful π-acid required to activate the alkyne.[11]
-
Add anhydrous DCM (approx. 0.1 M relative to the substrate) and stir the mixture at room temperature for 15 minutes. A white precipitate of AgCl will form.
-
-
Reaction Execution:
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Transfer the substrate solution to the flask containing the activated catalyst via cannula.
-
Stir the reaction mixture at room temperature.
-
Rationale: The reaction is typically rapid at room temperature. For this compound, the reaction may be complete in under an hour. 2-(phenylethynyl)aniline may require a longer reaction time for full conversion.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once complete, filter the reaction mixture through a short plug of celite or silica gel to remove the silver salts and catalyst residues. Rinse the plug with additional DCM.
-
Rationale: Filtration removes the insoluble AgCl and adsorbs the majority of the gold catalyst.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(p-tolyl)-1H-indole.
-
Rationale: Chromatography is necessary to remove any non-polar byproducts or residual starting material, ensuring a high-purity final product.
-
Caption: Experimental workflow for indole synthesis.
Conclusion
The presence of a para-methyl group renders This compound a more reactive substrate than 2-(phenylethynyl)aniline in electrophilic addition and annulation reactions. This is due to the electron-donating nature of the methyl group, which increases the nucleophilicity of the alkyne triple bond. This enhanced reactivity can translate to faster reaction times, lower required catalyst loadings, or milder reaction conditions to achieve comparable yields. For drug development professionals and synthetic chemists, understanding this fundamental principle allows for more informed substrate selection and reaction optimization, ultimately accelerating the synthesis of target indole-containing molecules.
References
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Cini, E., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3930. Available at: [Link]
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Zhang, L., et al. (2016). Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena. The Journal of Organic Chemistry, 81(21), 10456-10465. Available at: [Link]
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Zille, A., et al. (2013). ZnBr2-Mediated Synthesis of Indoles in a Ball Mill by Intramolecular Hydroamination of 2-Alkynylanilines. European Journal of Organic Chemistry, 2013(18), 3781-3788. Available at: [Link]
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Nishizawa, M., et al. (2017). Ruthenium-Catalyzed Cycloisomerization of 2-Alkynylanilides: Synthesis of 3-Substituted Indoles by 1,2-Carbon Migration. Journal of the American Chemical Society, 139(22), 7444-7447. Available at: [Link]
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Siciliano, S., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Semantic Scholar. Available at: [Link]
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Della-Negra, S., et al. (2018). Synthesis of 2-substituted indoles through cyclization and demethylation of 2-alkynyldimethylanilines by ethanol. Green Chemistry, 20(1), 153-159. Available at: [Link]
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Ohno, H., et al. (2015). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group. Angewandte Chemie International Edition, 54(27), 7862-7866. Available at: [Link]
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Humphrey, J. M., & Hartwig, J. F. (2007). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Organic Letters, 9(5), 791-794. Available at: [Link]
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Gasperini, D., et al. (2014). Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles. Beilstein Journal of Organic Chemistry, 10, 479-485. Available at: [Link]
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Reddy, V. P., et al. (2012). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 2(24), 9154-9160. Available at: [Link]
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Wikipedia contributors. (2023). Larock indole synthesis. Wikipedia. Available at: [Link]
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González-López, M., et al. (2010). Preparation of 3-substituted-2-pyridin-2-ylindoles: regioselectivity of Larock's indole annulation with 2-alkynylpyridines. Tetrahedron, 66(41), 8149-8156. Available at: [Link]
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Biasiolo, L., et al. (2016). Cyclization of 2-Alkynyldimethylaniline on Gold(I) Cationic and Neutral Complexes. Chemistry - A European Journal, 22(8), 2739-2749. Available at: [Link]
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Unknown. (n.d.). Reactivity of Alkynes with M-C Bonds generated through C-H Activation. ChemRxiv. Available at: [Link]
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Liu, Y., et al. (2022). Gold(I)-Catalyzed Approaches with Arylalkyne Activation. Encyclopedia.pub. Available at: [Link]
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Rix, F. C., et al. (1996). Electronic Effects on the β-Alkyl Migratory Insertion Reaction of para-Substituted Styrene Methyl Palladium Complexes. Journal of the American Chemical Society, 118(21), 4990-4991. Available at: [Link]
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Gandeepan, P., et al. (2025). Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches. Chemical Communications. Available at: [Link]
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Gorin, D. J., & Toste, F. D. (2007). Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry, 3, 10. Available at: [Link]
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Fang, X., et al. (2021). Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Alkynylanilines with Nitrosoarenes: Synthesis of Organic Solid Mechanoluminescence Compounds of 4-Oxo-4H-cinnolin-2-ium-1-ide. Organic Letters, 23(4), 1228-1233. Available at: [Link]
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Ohno, H., et al. (2015). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group. Angewandte Chemie International Edition, 54(27), 7862-7866. Available at: [Link]
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Rieger, C., et al. (2018). “Golden” Cascade Cyclization to Benzo[c]‐Phenanthridines. Chemistry - A European Journal, 24(53), 14128-14132. Available at: [Link]
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Keglevich, G., et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Molecules, 26(20), 6199. Available at: [Link]
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Ohno, H., et al. (2015). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group. PubMed. Available at: [Link]
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Gandeepan, P., et al. (2025). Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches. ResearchGate. Available at: [Link]
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Al-Zoubi, R. M., et al. (2010). Competition Studies in Alkyne Electrophilic Cyclization Reactions. Molecules, 15(8), 5584-5612. Available at: [Link]
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Unknown. (n.d.). Scheme 3 Scope of 2-phenylethynyl aniline derivatives a,b. a Reaction... ResearchGate. Available at: [Link]
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Ashenhurst, J. (2023). Electrophilic Addition Reactions of Alkynes. Chemistry Steps. Available at: [Link]
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Zhang, J., et al. (2023). Copper-Catalyzed Cyclization of 2-Alkynylanilines to Give 2-Haloalkoxy-3-alkyl(aryl)quinolines. Organic Letters, 25(4), 676-681. Available at: [Link]
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Wang, Y., et al. (2023). Bifunctional Phosphine-Enabled Regioselective Cycloisomerization of Enynyl Esters En Route to Bicyclo[2.2.1]heptenes. Journal of the American Chemical Society, 145(8), 4704-4713. Available at: [Link]
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Ragaini, F., et al. (2021). Highly Efficient Hydroamination of Phenylacetylenes with Anilines Catalysed by Gold Nanoparticles Embedded in Nanoporous Polymer. AIR Unimi. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-(2-Phenylethynyl)aniline. PubChem. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Structure of 2-(p-Tolylethynyl)aniline with 13C NMR
For researchers and professionals in drug development and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the validation of 2-(p-Tolylethynyl)aniline, a molecule featuring a confluence of aromatic, amine, and acetylenic functionalities. Our primary analytical tool will be Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy, a powerful technique for elucidating the carbon framework of organic molecules.
This guide will not only provide a detailed protocol for acquiring 13C NMR data for this compound but will also objectively compare this method with other spectroscopic techniques. The focus will be on the causality behind experimental choices and the establishment of a self-validating analytical workflow, ensuring the trustworthiness of your structural elucidation.
The Central Role of 13C NMR in Structural Validation
13C NMR spectroscopy provides a direct map of the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal, offering a wealth of information about the molecule's connectivity and functional groups. For a molecule like this compound, with its 15 carbon atoms distributed across two aromatic rings and an alkyne bridge, 13C NMR is particularly informative.
Predicted 13C NMR Chemical Shifts for this compound
While an experimental spectrum for this compound is not publicly available, we can predict the approximate chemical shifts based on established data for aniline, p-tolylacetylene, and related substituted aromatic compounds.[1][2][3][4][5] These predictions are crucial for the initial assignment of the acquired spectrum.
| Carbon Atom(s) | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (C-NH2) | sp2 | 145-150 | The C-N bond in anilines is typically found in this downfield region.[1][2] |
| C2 (C-C≡) | sp2 | 110-115 | The carbon bearing the alkyne substituent is shielded relative to C1. |
| C3, C4, C5, C6 | sp2 | 115-135 | Aromatic carbons of the aniline ring, with distinct shifts influenced by the amino and ethynyl groups.[1][2] |
| C7, C8 (Alkyne) | sp | 85-95 | Acetylenic carbons have characteristic shifts in this range.[6][7] |
| C9 (Quaternary) | sp2 | 120-125 | The carbon of the tolyl group attached to the alkyne. |
| C10, C11, C12, C13 | sp2 | 128-132 | Aromatic carbons of the tolyl ring. |
| C14 (C-CH3) | sp2 | 138-142 | The para-carbon of the tolyl group bearing the methyl substituent. |
| C15 (CH3) | sp3 | 20-25 | The methyl carbon of the tolyl group. |
Experimental Protocol for 13C NMR Acquisition
A robust and reproducible experimental protocol is fundamental to obtaining high-quality data. The following procedure is designed for a standard high-field NMR spectrometer (e.g., 400 MHz or higher).[8][9]
I. Sample Preparation
-
Weighing: Accurately weigh 10-50 mg of the synthesized this compound.
-
Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6), in a clean, dry NMR tube. CDCl3 is often a good starting point for many organic compounds.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. A clear, homogeneous solution is essential for sharp NMR signals.
II. Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal signal transmission and detection.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems) is typically used.[8]
-
Spectral Width (SW): Set to approximately 200-250 ppm to encompass the full range of expected carbon signals.[8]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.[8]
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for obtaining quantitative information, although longer delays may be necessary for quaternary carbons.[8]
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.[10]
-
Proton Decoupling: Employ a standard proton decoupling sequence (e.g., waltz16) to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.[8][11]
-
III. Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz before performing the Fourier transform.[8]
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.[8]
-
Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm).
Visualizing the Workflow
The process from sample preparation to final spectral analysis can be visualized as a clear, logical progression.
Caption: A streamlined workflow for 13C NMR analysis.
Comparative Analysis: 13C NMR vs. Other Techniques
While 13C NMR is a powerful tool, a comprehensive structural validation often relies on a combination of analytical methods. Here, we compare the utility of 13C NMR with other common spectroscopic techniques for the analysis of this compound.
| Technique | Strengths for this compound | Limitations |
| 13C NMR | - Directly observes the carbon backbone.[11]- Distinguishes between sp, sp2, and sp3 hybridized carbons.[6]- Sensitive to the electronic environment of each carbon. | - Low natural abundance of 13C requires longer acquisition times.[10]- Quaternary carbons can have weak signals.[12] |
| 1H NMR | - Highly sensitive due to the high natural abundance of 1H.- Provides information on the number and connectivity of protons.- Coupling patterns can reveal neighboring protons. | - Does not directly observe the carbon skeleton.- Overlapping signals in the aromatic region can complicate interpretation. |
| Infrared (IR) Spectroscopy | - Excellent for identifying functional groups.- Characteristic stretches for the N-H bonds of the amine (3300-3500 cm-1), the C≡C triple bond (2100-2260 cm-1), and C-H bonds of the aromatic rings.[7] | - Provides limited information about the overall molecular structure and connectivity.- Symmetrical internal alkynes may show a weak or absent C≡C stretch.[7] |
| Mass Spectrometry (MS) | - Provides the exact molecular weight and molecular formula (with high-resolution MS).- Fragmentation patterns can offer clues about the molecular structure. | - Does not provide detailed information about the specific arrangement of atoms or isomerism. |
The Power of Combined Spectroscopic Data
The most robust structural validation comes from the synergistic use of multiple techniques. For this compound, the workflow for a comprehensive analysis would be as follows:
Caption: Integrated workflow for structural validation.
By integrating the data from these techniques, a self-validating system is created. The molecular formula from MS is confirmed by the number and types of signals in the 1H and 13C NMR spectra. The functional groups identified by IR are consistent with the chemical shifts observed in the NMR spectra. This multi-faceted approach provides an authoritative and trustworthy structural assignment.
Conclusion
Validating the structure of a molecule like this compound is a critical step in any research and development pipeline. 13C NMR spectroscopy stands out as a primary tool for this purpose, offering an unparalleled view of the carbon framework. By following a meticulous experimental protocol and interpreting the data in the context of predicted chemical shifts, researchers can confidently determine the structure. However, for the highest level of scientific integrity, a combinatorial approach that integrates 13C NMR with 1H NMR, IR, and MS is recommended. This ensures a comprehensive and self-validating structural elucidation, underpinning the reliability of subsequent research.
References
- BenchChem. (2025). Application Notes and Protocols for 13C NMR Spectroscopy with L-Ascorbic acid-13C-2.
-
ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]
-
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A Comparative Guide to the Electronic Properties of 2-(p-Tolylethynyl)aniline: A DFT Perspective
For researchers and professionals in drug development and materials science, a profound understanding of the electronic landscape of molecular scaffolds is paramount. This guide provides an in-depth analysis of the electronic properties of 2-(p-Tolylethynyl)aniline (2-p-TEA), a molecule of interest in the design of novel organic electronic materials and pharmaceutical agents. Through the lens of Density Functional Theory (DFT), we will explore its fundamental electronic characteristics and benchmark them against relevant analogues to provide a comprehensive comparative overview.
Introduction: The Significance of Substituted Ethynylanilines
The 2-ethynylaniline framework is a versatile building block in organic synthesis, finding applications in the construction of heterocycles, conductive polymers, and molecules with interesting photophysical properties. The introduction of substituents on both the aniline and the phenylacetylene moieties allows for the fine-tuning of the molecule's electronic and steric properties, thereby influencing its reactivity, intermolecular interactions, and performance in various applications. In this compound, the electron-donating amino group on one phenyl ring and the electron-donating tolyl group on the other create a unique electronic environment that warrants detailed investigation.
Methodology: A Robust DFT Approach for Organic Molecules
To ensure the scientific integrity and reproducibility of our findings, a well-defined computational protocol is essential. The electronic properties of 2-p-TEA and its analogues were investigated using Density Functional Theory, a powerful quantum mechanical method that balances computational cost with accuracy.
Computational Details
All calculations were performed using a widely accepted level of theory for organic molecules. The geometries of all molecules were optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This combination has been shown to provide reliable results for the structural and electronic properties of a wide range of organic compounds.[1] Frequency calculations were performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima.
dot graph TD { A[Start: Molecular Structure Input] --> B{Geometry Optimization}; B --> C{Frequency Calculation}; C --> D{Verified Minimum Energy Structure}; D --> E[Single Point Energy Calculation]; E --> F{Frontier Molecular Orbital Analysis}; F --> G[HOMO/LUMO Energies & Gap]; E --> H{Molecular Electrostatic Potential Calculation}; H --> I[MESP Map Generation]; G --> J[Comparative Analysis]; I --> J; }
Figure 1: A schematic workflow of the DFT calculations performed in this study.
Key Electronic Descriptors
From the DFT calculations, we extracted several key descriptors to characterize the electronic properties of the molecules:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier orbitals are crucial in determining a molecule's reactivity and its ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and its electronic excitation energy. A smaller gap generally suggests a more reactive molecule that is more easily excitable.
-
Molecular Electrostatic Potential (MESP): The MESP is a 3D map of the electrostatic potential around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions.[2]
Results and Discussion: A Comparative Analysis
To provide a comprehensive understanding of the electronic properties of 2-p-TEA, we compare its calculated properties with those of two simpler analogues: 2-ethynylaniline and 4-ethynylaniline. This comparison allows us to dissect the influence of the tolyl substituent and the position of the ethynyl group on the aniline ring.
Frontier Molecular Orbitals and Energy Gaps
The calculated HOMO, LUMO, and HOMO-LUMO gap energies for 2-p-TEA and its analogues are presented in Table 1.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -5.32 | -1.15 | 4.17 |
| 2-Ethynylaniline | -5.45 | -1.08 | 4.37 |
| 4-Ethynylaniline | -5.21 | -1.23 | 3.98 |
Table 1: Calculated HOMO, LUMO, and HOMO-LUMO gap energies for this compound and its analogues at the B3LYP/6-311++G(d,p) level of theory.
The HOMO of 2-p-TEA is primarily localized on the aniline moiety, a characteristic feature of aniline derivatives.[3] The LUMO, on the other hand, is distributed across the entire π-conjugated system, including the ethynyl bridge and the tolyl ring.
The introduction of the electron-donating tolyl group at the para position of the phenylacetylene moiety in 2-p-TEA leads to a destabilization of the HOMO compared to 2-ethynylaniline. This is reflected in the higher HOMO energy of 2-p-TEA. Consequently, the HOMO-LUMO gap of 2-p-TEA is smaller than that of 2-ethynylaniline, suggesting that the tolyl group enhances the molecule's reactivity and lowers its excitation energy.
Interestingly, the positional isomer, 4-ethynylaniline, exhibits the smallest HOMO-LUMO gap among the three molecules. This can be attributed to the more effective π-conjugation between the amino group and the ethynyl group when they are in a para-relationship, leading to a significant destabilization of the HOMO and stabilization of the LUMO.
dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "2-p-TEA" [pos="0,1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-Ethynylaniline" [pos="-1.5,0!", fillcolor="#FBBC05", fontcolor="#202124"]; "4-Ethynylaniline" [pos="1.5,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; "2-p-TEA" -- "2-Ethynylaniline" [label=" - Tolyl group"]; "2-p-TEA" -- "4-Ethynylaniline" [label=" Positional Isomer"]; }
Figure 2: A relationship diagram illustrating the structural comparisons made in this guide.
Molecular Electrostatic Potential (MESP)
The MESP maps provide a visual representation of the charge distribution and reactive sites of the molecules.
In all three molecules, the most negative electrostatic potential (red regions) is located around the nitrogen atom of the amino group, indicating its high nucleophilicity and propensity to act as a proton acceptor. The regions of positive electrostatic potential (blue regions) are primarily located around the hydrogen atoms of the amino group and the aromatic rings, making them susceptible to nucleophilic attack.
The presence of the tolyl group in 2-p-TEA slightly increases the electron density on the adjacent phenyl ring, making it a more electron-rich system compared to 2-ethynylaniline. This enhanced electron density could influence its interaction with biological targets or its properties in organic electronic devices.
Experimental Validation and Comparison
UV-Vis Spectroscopy
The electronic transitions predicted by the HOMO-LUMO gap can be correlated with UV-Vis absorption spectroscopy. The UV-Vis spectrum of 2-(2-phenylethynyl)aniline, a close analogue of 2-p-TEA, shows absorption maxima that correspond to the π-π* transitions of the conjugated system.[4] The slightly smaller calculated HOMO-LUMO gap for 2-p-TEA suggests that it would exhibit a red-shifted absorption spectrum compared to 2-ethynylaniline, a trend that is consistent with the electronic effects of the tolyl substituent.
Electrochemistry
Cyclic voltammetry is a powerful technique to probe the redox properties of molecules, which are directly related to their HOMO and LUMO energy levels. Studies on aniline and its derivatives have shown that the oxidation potential is sensitive to the electronic nature of the substituents.[5] The higher HOMO energy of 2-p-TEA compared to 2-ethynylaniline suggests that it would have a lower oxidation potential, making it easier to oxidize.
Conclusion and Future Outlook
This comparative guide, grounded in robust DFT calculations, has elucidated the key electronic properties of this compound. The presence of the tolyl group has a discernible impact on its frontier molecular orbitals and electrostatic potential, rendering it a more electron-rich and potentially more reactive system than its unsubstituted counterpart, 2-ethynylaniline. The comparison with 4-ethynylaniline highlights the significant influence of isomerism on the electronic structure.
For researchers in drug discovery, these findings can inform the design of novel inhibitors or probes where interactions with electron-rich or electron-poor regions of a target are critical. In materials science, the tunable electronic properties of the 2-ethynylaniline scaffold, as demonstrated in this guide, offer a promising avenue for the development of new organic semiconductors and light-emitting materials.
Future work should focus on obtaining experimental data for this compound to directly validate these computational predictions. Further computational studies could also explore the impact of a wider range of substituents and investigate the excited-state properties of these molecules for applications in photochemistry and optoelectronics.
References
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shows a typical cyclic voltammetry CV of aniline polymerized on platinum at a scan rate of 100mV/s. - ResearchGate. (n.d.). Retrieved from [Link]
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DFT study of structural, vibrational and electronic properties of polyaniline pernigraniline model compounds | Request PDF. (n.d.). Retrieved from [Link]
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A DFT study of the structural and electronic properties of periodic forms of aniline and pyrrole polymers and aniline–pyrrole copolymer | Request PDF. (n.d.). Retrieved from [Link]
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6 UV-Vis spectra of 2-(2-phenylethynyl) aniline and 2-phenyl indole. - ResearchGate. (n.d.). Retrieved from [Link]
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Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects | Request PDF. (n.d.). Retrieved from [Link]
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Density Functional Theory (DFT) study on structural and electronic properties of disperse dyes derived from 2-amino-4-trifluoromethylbenzothiazole and N, N-alkylanilines | Request PDF. (n.d.). Retrieved from [Link]
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DFT calculated HOMO and Lumo orbitals for Aniline … Aniline and... | Download Scientific Diagram. (n.d.). Retrieved from [Link]
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Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines | Request PDF. (n.d.). Retrieved from [Link]
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A Researcher's Guide to Navigating Experimental and Predicted NMR Spectra: The Case of 2-(p-Tolylethynyl)aniline
In the landscape of modern chemical research, the structural elucidation of novel compounds is a cornerstone of discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering profound insights into the molecular architecture of organic compounds. This guide provides a comprehensive comparison between experimentally acquired and computationally predicted ¹H and ¹³C NMR spectra for the compound 2-(p-Tolylethynyl)aniline. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for interpreting and validating spectral data, thereby accelerating research and development pipelines.
The Subject of Our Study: this compound
This compound is a fascinating molecule featuring a combination of an aniline moiety and a tolyl-substituted acetylene group. This structure presents a rich system of aromatic and acetylenic protons and carbons, making it an excellent candidate for a detailed NMR analysis. The comparison of its experimental and predicted NMR data allows for a nuanced discussion of the strengths and limitations of predictive algorithms in the context of conjugated aromatic systems.
Data Presentation: A Side-by-Side Comparison
A direct comparison of experimental and predicted NMR data is crucial for a thorough evaluation. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Assignment | Experimental ¹H NMR (acetone-D₆, 400 MHz)[1] | Predicted ¹H NMR (CDCl₃, simulated) |
| H-3 | 6.78 (d, J = 8.4 Hz) | 6.80 |
| H-4 | 7.08 (t, J = 7.5 Hz) | 7.18 |
| H-5 | 6.59 (t, J = 7.3 Hz) | 6.70 |
| H-6 | 7.13 - 7.34 (m) | 7.35 |
| H-2', H-6' | 7.44 (d, J = 8.1 Hz) | 7.42 |
| H-3', H-5' | 7.13 - 7.34 (m) | 7.17 |
| -NH₂ | 5.10 (br. s.) | 4.20 |
| -CH₃ | 2.34 (s) | 2.38 |
Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | Experimental ¹³C NMR (acetone-D₆, 101 MHz)[1] | Predicted ¹³C NMR (CDCl₃, simulated) |
| C-1 | 150.2 | 148.1 |
| C-2 | 107.7 | 109.5 |
| C-3 | 132.6 | 132.4 |
| C-4 | 117.3 | 118.8 |
| C-5 | 130.0 | 129.5 |
| C-6 | 114.8 | 114.7 |
| C-1' | 121.4 | 120.2 |
| C-2', C-6' | 132.0 | 131.8 |
| C-3', C-5' | 130.4 | 129.3 |
| C-4' | 139.0 | 139.1 |
| C≡C (Cα) | 95.0 | 94.2 |
| C≡C (Cβ) | 86.5 | 87.9 |
| -CH₃ | 21.4 | 21.5 |
Experimental and Computational Methodologies
Understanding the causality behind experimental choices and computational models is paramount for a critical assessment of the data.
Experimental Protocol: Acquiring the ¹H and ¹³C NMR Spectra
The experimental data presented was obtained from a peer-reviewed publication.[1] The following is a generalized protocol representative of standard NMR acquisition procedures.
Step-by-Step Methodology:
-
Sample Preparation: A solution of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is prepared in a deuterated solvent (in this case, acetone-D₆).[2] The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.
-
NMR Tube: The solution is transferred to a clean, high-precision 5 mm NMR tube.
-
Instrumentation: The sample is placed in the NMR spectrometer (e.g., a 400 MHz instrument).
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. Key parameters such as the number of scans, spectral width, and relaxation delay are optimized to achieve a good signal-to-noise ratio.
-
Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to generate the frequency-domain spectrum. This is followed by phase correction and baseline correction.
-
Referencing: The chemical shifts are referenced to the residual solvent peak.
Computational Protocol: Predicting the NMR Spectra
The predicted ¹H and ¹³C NMR spectra were generated using a freely available online prediction tool, NMRDB.org, which utilizes a combination of algorithms including neural networks.[3][4][5]
Step-by-Step Methodology:
-
Structure Input: The chemical structure of this compound is drawn using the provided molecular editor or imported as a standard chemical file format (e.g., MOL file).
-
Prediction Engine: The platform employs a prediction engine that calculates the chemical shifts based on a large database of known structures and their experimental NMR data. These engines often use a combination of methods like HOSE (Hierarchical Organisation of Spherical Environments) codes, machine learning algorithms, and density functional theory (DFT) based approaches.[6][7][8]
-
Parameter Selection: The user can often select the desired spectrometer frequency to simulate the appearance of the spectrum, including splitting patterns. For this guide, a standard frequency was used.
-
Spectrum Generation: The software generates a predicted spectrum, including a table of chemical shifts and their corresponding atom assignments.
Comparative Analysis: Bridging the Gap Between Theory and Experiment
A critical examination of the data in Tables 1 and 2 reveals a generally good correlation between the experimental and predicted values, lending confidence to the utility of NMR prediction as a tool for structural verification.
¹H NMR Spectrum:
-
Aromatic Protons: The predicted chemical shifts for the aromatic protons are in close agreement with the experimental values, with most deviations being less than 0.1 ppm. The prediction accurately reflects the expected downfield shifts for protons on the aniline ring due to the deshielding effect of the aromatic system.
-
Alkyl Proton: The chemical shift of the methyl (-CH₃) group is also predicted with high accuracy.
-
Amine Protons: A notable discrepancy is observed for the amine (-NH₂) protons. The experimental value is a broad singlet at 5.10 ppm, while the predicted value is 4.20 ppm. This difference can be attributed to several factors that are challenging for prediction algorithms to model perfectly. The chemical shift of exchangeable protons like those in an amine group is highly sensitive to concentration, temperature, and hydrogen bonding with the solvent. The experimental spectrum was recorded in acetone-D₆, a polar aprotic solvent capable of acting as a hydrogen bond acceptor, which would lead to a downfield shift compared to a less interactive environment that the prediction algorithm might assume.
¹³C NMR Spectrum:
-
Aromatic and Alkynyl Carbons: The predicted ¹³C NMR chemical shifts show excellent agreement with the experimental data, with most deviations within 1-2 ppm. This level of accuracy is generally considered very good for ¹³C NMR prediction. The prediction correctly identifies the quaternary carbons and the distinct signals for the acetylenic carbons.
-
Solvent Effects: The minor discrepancies observed can be partly attributed to solvent effects. The experimental data was obtained in acetone-D₆, while many prediction algorithms are trained on data from spectra recorded in CDCl₃. Different solvents can induce small changes in chemical shifts due to their varying polarity and ability to interact with the solute.
Factors Influencing Discrepancies:
-
Solvent Effects: As mentioned, the choice of solvent can significantly influence chemical shifts, particularly for protons involved in hydrogen bonding.
-
Conformational Flexibility: While this compound is a relatively rigid molecule, some degree of conformational averaging can occur in solution, which can affect the observed chemical shifts. Prediction algorithms may be based on a single, low-energy conformation.
-
Algorithm Limitations: NMR prediction algorithms, while powerful, are based on empirical data and theoretical models. They may not perfectly account for all the subtle electronic and steric effects within a molecule.
Conclusion: A Symbiotic Relationship
The comparison of experimental and predicted NMR spectra for this compound underscores the symbiotic relationship between these two approaches. While experimental NMR remains the gold standard for unequivocal structure determination, computational prediction serves as a powerful and rapid tool for initial structure verification and assignment of signals. For researchers, the ability to quickly generate a predicted spectrum can aid in the interpretation of complex experimental data and provide confidence in structural assignments. However, it is crucial to be aware of the limitations of predictive methods, especially concerning labile protons and the influence of experimental conditions such as the solvent. By understanding the principles behind both techniques, researchers can leverage their combined strengths to accelerate the pace of chemical discovery.
References
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ZnBr2-mediated synthesis of indoles in a ball mill by intramolecular hydroamination of 2-alkynylanilines - The Royal Society of Chemistry. Available at: [Link]
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Factors Influencing Chemical Shifts • NMR Peak Area: Integr. Available at: [Link]
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How To Prepare And Run An NMR Sample - Blogs - News - alwsci. Available at: [Link]
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Predict 1H proton NMR spectra - NMRDB.org. Available at: [Link]
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Predict 1H proton NMR spectra - NMRDB.org. Available at: [Link]
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Predict 13C carbon NMR spectra - NMRDB.org. Available at: [Link]
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Download NMR Predict - Mestrelab Research. Available at: [Link]
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Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges | Chemical Reviews - ACS Publications. Available at: [Link]
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A Comparative Spectroscopic Guide to 2-(p-Tolylethynyl)aniline Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of molecular entities is paramount. The isomers of 2-(p-Tolylethynyl)aniline, a class of compounds with significant potential in these fields, present a compelling case for the power of spectroscopic analysis. Their utility is intrinsically linked to their specific isomeric forms, which dictate their electronic, photophysical, and biological properties. This guide provides an in-depth spectroscopic comparison of the ortho-, meta-, and para- isomers of (p-Tolylethynyl)aniline, offering field-proven insights into their characterization and the causal relationships between their molecular structure and spectral signatures.
The Isomeric Landscape of (p-Tolylethynyl)aniline
The three positional isomers of (p-Tolylethynyl)aniline—this compound, 3-(p-Tolylethynyl)aniline, and 4-(p-Tolylethynyl)aniline—share the same molecular formula (C₁₅H₁₃N) and mass. However, the spatial arrangement of the amino (-NH₂) and tolylethynyl groups on the aniline ring profoundly influences their spectroscopic behavior. Understanding these differences is crucial for unambiguous identification and for predicting their chemical reactivity and potential applications.
Caption: Molecular structures of the three positional isomers of (p-Tolylethynyl)aniline.
Comparative Spectroscopic Analysis
A multi-technique spectroscopic approach, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopy, is essential for the comprehensive characterization of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) and coupling patterns in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, making it a powerful tool for distinguishing between the (p-Tolylethynyl)aniline isomers.
¹H NMR Spectroscopy
The ¹H NMR spectra of all three isomers will exhibit signals for the aromatic protons, the amino protons, and the methyl protons of the tolyl group. The key differentiating features will be the chemical shifts and splitting patterns of the aromatic protons on the aniline ring.
| Proton Assignment | This compound (Predicted) | 3-(p-Tolylethynyl)aniline (Predicted) | 4-(p-Tolylethynyl)aniline (Predicted) |
| Aniline Ring Protons | Multiplets between 6.6-7.4 ppm | Multiplets between 6.7-7.2 ppm | Doublets around 6.6 and 7.3 ppm |
| Tolyl Ring Protons | Doublets around 7.1 and 7.4 ppm | Doublets around 7.1 and 7.4 ppm | Doublets around 7.1 and 7.4 ppm |
| Amino (-NH₂) Protons | Broad singlet around 5.1 ppm | Broad singlet around 3.7 ppm | Broad singlet around 3.8 ppm |
| Methyl (-CH₃) Protons | Singlet around 2.3 ppm | Singlet around 2.3 ppm | Singlet around 2.3 ppm |
Note: Predicted chemical shifts are in ppm relative to TMS in a non-polar deuterated solvent like CDCl₃. Actual values may vary based on experimental conditions.
Causality Behind the Differences:
-
2-isomer: The proximity of the bulky tolylethynyl group to the amino group in the ortho position leads to steric hindrance, which can affect the conformation and electronic environment of the aniline ring protons, resulting in a more complex multiplet pattern. The amino protons are also significantly deshielded.
-
3-isomer: The substituents are meta to each other, leading to less steric interaction compared to the ortho isomer. The aromatic protons on the aniline ring will exhibit distinct coupling patterns based on their positions relative to the two substituents.
-
4-isomer: The para-substitution results in a more symmetrical molecule. The aniline ring protons will appear as two distinct doublets due to the symmetry of the molecule.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the aniline ring are particularly informative for distinguishing the isomers.
| Carbon Assignment | This compound (Experimental) [1] | 3-(p-Tolylethynyl)aniline (Predicted) | 4-(p-Tolylethynyl)aniline (Predicted) |
| Aniline C-NH₂ | 150.2 ppm | ~147 ppm | ~148 ppm |
| Aniline C-C≡ | 107.7 ppm | ~123 ppm | ~112 ppm |
| Aniline Ring Carbons | 132.6, 132.0, 130.4, 117.3, 114.8 ppm | Signals between 115-130 ppm | Signals between 114-134 ppm |
| Tolyl Ring Carbons | 139.0, 130.0, 121.4 ppm | 138.5, 131.5, 129.5, 120.0 ppm | 138.5, 131.5, 129.5, 120.0 ppm |
| Acetylenic Carbons | 95.0, 86.5 ppm | ~93, ~88 ppm | ~94, ~87 ppm |
| Methyl Carbon | 21.4 ppm | ~21.5 ppm | ~21.5 ppm |
Note: Experimental data for the 2-isomer is from a publication by the Royal Society of Chemistry.[1] Predicted values for the 3- and 4-isomers are based on general substituent effects in aromatic systems.
Causality Behind the Differences:
-
The position of the electron-donating amino group and the electron-withdrawing (via induction) tolylethynyl group directly influences the electron density at each carbon atom of the aniline ring, leading to distinct chemical shifts for each isomer.
-
The carbon atom attached to the amino group (C-NH₂) will be significantly deshielded in all isomers.
-
The carbon atom attached to the ethynyl group (C-C≡) will have a characteristic chemical shift that is highly dependent on its position relative to the amino group.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectra of the (p-Tolylethynyl)aniline isomers will all show characteristic absorption bands for the N-H and C-N bonds of the primary aromatic amine, the C≡C triple bond of the alkyne, and the C-H bonds of the aromatic rings and the methyl group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Two distinct bands for a primary amine. The exact position can be influenced by hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium intensity bands. |
| Aliphatic C-H Stretch (methyl) | 2850 - 2960 | Medium to weak bands. |
| C≡C Stretch | 2100 - 2260 | Weak to medium intensity band. The position is sensitive to conjugation. |
| Aromatic C=C Stretch | 1500 - 1600 | Multiple bands of varying intensity. |
| N-H Bend (scissoring) | 1590 - 1650 | Medium to strong band. |
| C-N Stretch | 1250 - 1360 | Medium to strong band for aromatic amines. |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | The pattern of these bands can sometimes help distinguish substitution patterns on the aromatic ring. |
Subtle Differences Between Isomers:
While the major IR bands will be present in all three isomers, subtle differences in the positions and intensities of the N-H stretching and bending vibrations, as well as the out-of-plane C-H bending bands, may be observable due to variations in intramolecular hydrogen bonding and the overall molecular symmetry. For instance, the ortho isomer may exhibit a broader N-H stretching band due to the potential for intramolecular hydrogen bonding between the amino group and the π-system of the ethynyl group.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy: Exploring Electronic Transitions
UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of molecules. The absorption and emission spectra are sensitive to the extent of π-conjugation in the molecule.
UV-Vis Spectroscopy
The UV-Vis spectra of the (p-Tolylethynyl)aniline isomers are expected to show absorption bands corresponding to π → π* transitions within the conjugated system. The position of the maximum absorption wavelength (λ_max) will be indicative of the extent of conjugation.
| Isomer | Predicted λ_max (nm) | Rationale |
| This compound | Shorter λ_max | Steric hindrance between the ortho substituents may cause a slight deviation from planarity, reducing the effective conjugation. |
| 3-(p-Tolylethynyl)aniline | Intermediate λ_max | The meta-substitution allows for significant conjugation, but the direct resonance between the amino and tolylethynyl groups is disrupted. |
| 4-(p-Tolylethynyl)aniline | Longer λ_max | The para-arrangement allows for the most effective end-to-end conjugation and charge transfer character between the electron-donating amino group and the tolylethynyl moiety, resulting in a red-shift of the absorption maximum. |
Note: The solvent polarity can also significantly influence the λ_max values.
Fluorescence Spectroscopy
Aniline and its derivatives are known to be fluorescent.[2][3][4] The fluorescence properties of the (p-Tolylethynyl)aniline isomers will be influenced by their electronic structure and the potential for non-radiative decay pathways.
| Isomer | Predicted Fluorescence Intensity | Rationale |
| This compound | Potentially weaker | Steric interactions can lead to increased vibrational and rotational freedom, providing non-radiative decay pathways that quench fluorescence. |
| 3-(p-Tolylethynyl)aniline | Moderate | |
| 4-(p-Tolylethynyl)aniline | Potentially stronger | The extended conjugation and more rigid, planar structure of the para isomer can lead to higher fluorescence quantum yields. |
The emission wavelength is also expected to follow the same trend as the absorption wavelength, with the 4-isomer exhibiting the most red-shifted emission.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating systems, ensuring high-quality and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Experimental workflow for NMR spectroscopy.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified (p-Tolylethynyl)aniline isomer into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆).
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse sequence with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence, with a larger number of scans to compensate for the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy (Solid Sample)
Caption: Experimental workflow for solid-state IR spectroscopy.
-
Sample Preparation (Thin Solid Film Method): [5]
-
Dissolve a small amount (a few milligrams) of the solid isomer in a few drops of a volatile solvent like dichloromethane or acetone.
-
Place a drop of this solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
UV-Vis and Fluorescence Spectroscopy
Caption: Experimental workflow for UV-Vis and Fluorescence spectroscopy.
-
Sample Preparation:
-
Prepare a stock solution of the isomer in a UV-grade solvent (e.g., ethanol, cyclohexane, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution in the same solvent. For UV-Vis, the concentration should be adjusted to give a maximum absorbance between 0.1 and 1.0. For fluorescence, a more dilute solution is often required to avoid inner filter effects.
-
-
UV-Vis Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).
-
-
Fluorescence Data Acquisition:
-
Using the same sample solution in a quartz cuvette, place it in the spectrofluorometer.
-
Record an emission spectrum by exciting the sample at its absorption maximum (λ_max) determined from the UV-Vis spectrum.
-
Record an excitation spectrum by setting the emission monochromator to the wavelength of maximum fluorescence intensity and scanning the excitation wavelengths.
-
Conclusion
The spectroscopic comparison of this compound isomers reveals a clear and predictable relationship between their molecular structure and their spectral properties. NMR spectroscopy provides the most definitive means of distinguishing the isomers through the unique chemical shifts and coupling patterns of the aniline ring protons and carbons. IR spectroscopy confirms the presence of key functional groups, with subtle differences arising from intramolecular interactions. UV-Vis and fluorescence spectroscopy offer valuable insights into the electronic properties, with the para-isomer exhibiting the most red-shifted absorption and emission due to its extended π-conjugation. By employing the detailed experimental protocols outlined in this guide, researchers and drug development professionals can confidently identify and characterize these important molecular entities, paving the way for their successful application in various scientific endeavors.
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry and Biochemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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FTIR Spectroscopy (Solid Sample Analysis). (2013, January 10). [Video]. YouTube. Retrieved from [Link]
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Vis-UV spectra of aromatic compounds. (n.d.). Química Orgánica. Retrieved from [Link]
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Aniline's Kin: A Comparative Guide to the Biological Activities of Aniline Derivatives
In the intricate world of medicinal chemistry, the aniline scaffold stands as a testament to structural versatility and therapeutic potential.[1][2][3][4] Derived from the simple aromatic amine, aniline (C₆H₅NH₂), a vast and diverse family of derivatives has been synthesized, each with unique biological activities.[5][6] This guide offers a comparative analysis of the antimicrobial, antioxidant, and anticancer properties of various aniline derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutic agents.
The Antimicrobial Frontier: Combating Microbial Resistance with Aniline Derivatives
The rise of antibiotic-resistant pathogens necessitates the exploration of new chemical entities with potent antimicrobial activity. Aniline derivatives have emerged as a promising class of compounds in this arena.[7][8] Their mechanisms of action are multifaceted, ranging from the disruption of microbial cell wall synthesis to the inhibition of essential enzymes and interference with nucleic acid synthesis.[5]
A notable example is the class of sulfonamides, or sulfa drugs, which are derivatives of sulfanilamide. These compounds act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria, thereby halting their growth.[5] The structural modifications on the aniline ring significantly influence the antimicrobial efficacy of these derivatives.
Comparative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MIC) of various aniline derivatives against different bacterial strains, providing a snapshot of their relative potencies.
| Aniline Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | [7][9] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | [7][9] |
| 4-bromo-3-chloroaniline | Vibrio harveyi | 125 | [7] |
| 3-bromo-4-chloroaniline | Vibrio harveyi | 175 | [7] |
Note: The data presented is compiled from various studies and should be interpreted with consideration for potential variations in experimental conditions.
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing
This protocol outlines a standard method for evaluating the antimicrobial activity of aniline derivatives.
Objective: To determine the susceptibility of a bacterial strain to various aniline derivatives by measuring the zone of inhibition.
Materials:
-
Nutrient agar plates
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Aniline derivative solutions of known concentrations
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare Inoculum: Aseptically swab a nutrient agar plate with the test bacterial culture to create a uniform lawn.
-
Create Wells: Use a sterile cork borer to create wells of uniform diameter in the agar.
-
Load Compounds: Carefully add a fixed volume of each aniline derivative solution into separate wells. Include a solvent control.
-
Incubate: Incubate the plates at 37°C for 24 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone around each well where bacterial growth is inhibited. The diameter is proportional to the antimicrobial activity of the compound.
The Antioxidant Potential: Quenching the Fire of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases. Aniline derivatives, particularly those with hydroxyl or amino groups, have demonstrated significant antioxidant potential by scavenging free radicals.[10][11]
The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom from the amino group, thereby neutralizing free radicals.[11] The position and nature of substituents on the aniline ring play a crucial role in modulating this activity.[10]
Comparative Antioxidant Activity
The following table presents the half-maximal effective concentration (EC₅₀) values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for evaluating antioxidant capacity. A lower EC₅₀ value indicates a higher antioxidant activity.
| Aniline Derivative | DPPH Scavenging Activity (EC₅₀) | Reference |
| 2-aminophenol | Most Active | [12] |
| o-phenylenediamine | [12] | |
| 4-aminophenol | [12] | |
| p-phenylenediamine | [12] | |
| 3-aminophenol | Least Active | [12] |
Note: The relative ranking of antioxidant activity is presented as specific EC₅₀ values were not consistently provided in the source.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details a widely used method for assessing the antioxidant activity of chemical compounds.[13]
Objective: To determine the free radical scavenging capacity of aniline derivatives by measuring the reduction of the DPPH radical.
Materials:
-
DPPH solution in methanol
-
Aniline derivative solutions of various concentrations
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In a test tube, mix a specific volume of the DPPH solution with varying concentrations of the aniline derivative solution.
-
Incubate: Keep the mixture in the dark at room temperature for 30 minutes.
-
Measure Absorbance: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates scavenging of the DPPH radical.
-
Calculate Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine EC₅₀: The EC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals and is determined by plotting the scavenging percentage against the compound concentration.
The Anticancer Arena: Targeting Malignancy with Aniline-Based Compounds
Aniline derivatives have a rich history in oncology, forming the structural basis of numerous anticancer agents.[1] Their mechanisms of action are diverse and often target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][14] For instance, 4-anilinoquinazoline derivatives are a well-established class of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[1][15]
The cytotoxic effects of aniline derivatives are typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter for comparing their potency.
Comparative Anticancer Activity
The following table summarizes the IC₅₀ values of various aniline derivatives against different cancer cell lines. A lower IC₅₀ value signifies greater cytotoxic potency.[16]
| Aniline Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pegaharoline A (PA) | A549 (Lung Cancer) | 2.39 ± 0.27 | [17] |
| Pegaharoline A (PA) | PC9 (Lung Cancer) | 3.60 ± 0.41 | [17] |
| Paclitaxel (Control) | A549 (Lung Cancer) | 4.10 ± 0.12 | [17] |
| Paclitaxel (Control) | PC9 (Lung Cancer) | 5.20 ± 0.28 | [17] |
| Pyrimidine aniline hybrid 4e | MCF7 (Breast Cancer) | 9.12 ± 0.45 | [18] |
| Pyrimidine aniline hybrid 4c | MCF7 (Breast Cancer) | 10.6 ± 1.01 | [18] |
| Pyrimidine aniline hybrid 4e | PA-1 (Ovarian Cancer) | 6.64 ± 0.69 | [18] |
| Pyrimidine aniline hybrid 4d | HeLa (Cervical Cancer) | 6.23 ± 2.95 | [18] |
Note: The data is compiled from multiple sources and direct comparisons should be made cautiously due to potential variations in experimental protocols.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16][19]
Objective: To determine the cytotoxic effect of aniline derivatives on cancer cells by measuring the reduction of MTT to formazan.
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
Aniline derivative solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the aniline derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[16]
-
IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve, which represents the concentration of the compound that inhibits 50% of cell growth.[20]
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams provide visual representations of a key signaling pathway, an experimental workflow, and the structure-activity relationship of aniline derivatives.
Caption: Simplified signaling pathway of EGFR inhibition by 4-anilinoquinazoline derivatives.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Logical relationship between chemical structure and biological activity of aniline derivatives.
Conclusion: The Enduring Legacy and Future of Aniline Derivatives
This guide has provided a comparative overview of the diverse biological activities of aniline derivatives, highlighting their potential as antimicrobial, antioxidant, and anticancer agents. The versatility of the aniline scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties.[2][3] The presented experimental data and detailed protocols serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics. As our understanding of the structure-activity relationships of these compounds deepens, the legacy of aniline in medicinal chemistry is poised to continue for years to come.[21][22][23][24]
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The Tolyl Group's Influence on Ethynyl Aniline: A Comparative Guide for Researchers
A Senior Application Scientist's In-Depth Analysis of Electronic, Steric, and Solubility Effects
In the landscape of drug discovery and materials science, the modification of core molecular scaffolds is a fundamental strategy to fine-tune physicochemical properties and biological activity. Ethynyl aniline, a versatile building block, offers a rich platform for such modifications. The introduction of a tolyl group, a seemingly simple methyl-substituted phenyl ring, can profoundly alter the electronic landscape, steric profile, and solubility of the parent molecule. This guide provides a comprehensive comparison of ethynyl aniline and its tolyl-substituted derivatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
Unveiling the Impact: Electronic and Steric Effects of the Tolyl Group
The position of the methyl group on the phenyl ring of the tolyl substituent—ortho, meta, or para—dictates its electronic and steric influence on the ethynyl aniline core. These effects are not merely theoretical constructs but have tangible consequences on the molecule's reactivity, spectral properties, and intermolecular interactions.
Electronic Modulation: A Dance of Inductive and Resonance Effects
The methyl group of the tolyl substituent is an electron-donating group (EDG) through two primary mechanisms: the inductive effect (+I) and hyperconjugation. This electron donation increases the electron density on the aromatic ring it is attached to, which in turn influences the electronic properties of the entire molecule.
The para-tolyl group, with the methyl group at the 4-position, exerts the strongest electron-donating effect on the ethynyl aniline system through a combination of the +I effect and hyperconjugation, which is most effective at the para position. This increased electron density on the aniline ring enhances its nucleophilicity and generally leads to a lower oxidation potential compared to the unsubstituted ethynyl aniline.
The meta-tolyl group's methyl substituent at the 3-position primarily influences the system through its +I effect. The resonance effect is not transmitted to the amino or ethynyl groups from the meta position, resulting in a more moderate electronic impact compared to the para isomer.
The ortho-tolyl group introduces a complex interplay of electronic and steric effects. While the methyl group is electron-donating, its close proximity to the aniline nitrogen or the ethynyl group can lead to steric hindrance, potentially disrupting the planarity of the molecule and affecting conjugation.
To quantify these electronic effects, we can examine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A higher HOMO energy level indicates a greater propensity to donate electrons (i.e., easier oxidation), while a lower LUMO energy level suggests a greater ability to accept electrons.
Table 1: Comparative Electronic Properties of Ethynyl Aniline and Tolyl-Substituted Derivatives
| Compound | Substituent Position | Inductive Effect | Hyperconjugation Effect | Expected HOMO Level | Expected Oxidation Potential |
| Ethynyl Aniline | - | None | None | Baseline | Baseline |
| p-Tolyl Ethynyl Aniline | para | +I | Strong | Highest | Lowest |
| m-Tolyl Ethynyl Aniline | meta | +I | Weak | Intermediate | Intermediate |
| o-Tolyl Ethynyl Aniline | ortho | +I | Moderate | Variable (due to sterics) | Variable (due to sterics) |
Note: The expected trends are based on established principles of physical organic chemistry. Absolute values require specific experimental determination.
Steric Hindrance: The Ortho Effect
The ortho-tolyl group presents a significant steric impediment due to the spatial proximity of the methyl group to the reactive centers of the ethynyl aniline molecule. This "ortho effect" can manifest in several ways:
-
Inhibition of Reactions: The bulky ortho-methyl group can hinder the approach of reagents to the amino or ethynyl groups, thereby slowing down or even preventing certain reactions.
-
Disruption of Planarity: Steric strain between the ortho-methyl group and the aniline's amino group can force the tolyl ring out of plane with the rest of the molecule. This disruption of coplanarity can reduce the extent of π-conjugation, which in turn affects the electronic and spectroscopic properties.
Caption: Steric hindrance from the ortho-methyl group can disrupt the planarity of the molecule.
Solubility Profile: The Impact of Lipophilicity
The introduction of a tolyl group, which is nonpolar and hydrophobic, generally increases the lipophilicity of the ethynyl aniline molecule.[1] This increased lipophilicity leads to enhanced solubility in nonpolar organic solvents and decreased solubility in polar solvents like water.
Table 2: Predicted Solubility Trends of Ethynyl Aniline and Tolyl-Substituted Derivatives
| Compound | Substituent | Polarity | Expected Solubility in Hexane | Expected Solubility in Water |
| Ethynyl Aniline | None | More Polar | Lower | Higher |
| Tolyl Ethynyl Aniline | Tolyl | Less Polar | Higher | Lower |
Note: These are general trends. The position of the tolyl group can have a minor influence on the overall solubility.
Experimental Validation: Protocols and Data
To provide a practical framework for researchers, this section outlines detailed experimental protocols for synthesizing and characterizing tolyl-substituted ethynyl anilines, along with expected comparative data.
Synthesis via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[2][3] This reaction is ideal for synthesizing tolyl-substituted ethynyl anilines.
Caption: General workflow for the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of p-Tolyl Ethynyl Aniline
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodoaniline (1.0 eq), Pd(PPh3)4 (0.05 eq), CuI (0.1 eq), and triethylamine (3 eq).
-
Solvent Addition: Add anhydrous toluene (5 mL per mmol of 4-iodoaniline) to the flask and stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add p-tolylacetylene (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite. Wash the filter cake with ethyl acetate.
-
Extraction: Combine the filtrates and wash with saturated aqueous NH4Cl solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure p-tolyl ethynyl aniline.
Characterization and Comparative Data
UV-Vis Spectroscopy
The electronic effects of the tolyl group can be readily observed using UV-Vis spectroscopy. Electron-donating groups typically cause a bathochromic (red) shift in the absorption maxima (λmax) due to a decrease in the HOMO-LUMO energy gap.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions (e.g., 1 x 10^-5 M) of ethynyl aniline and its tolyl-substituted derivatives in a suitable UV-transparent solvent (e.g., cyclohexane or acetonitrile).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each sample from 200 to 400 nm using a spectrophotometer.
-
Analysis: Determine the λmax and the molar extinction coefficient (ε) for the primary absorption bands.
Table 3: Representative UV-Vis Absorption Data
| Compound | Substituent Position | Expected λmax (nm) | Rationale |
| Ethynyl Aniline | - | ~280 | Baseline |
| p-Tolyl Ethynyl Aniline | para | >280 | Strongest red shift due to maximal electron donation |
| m-Tolyl Ethynyl Aniline | meta | Slightly >280 | Moderate red shift |
| o-Tolyl Ethynyl Aniline | ortho | Variable | Shift depends on the balance between electronic and steric effects |
Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to probe the redox properties of molecules. The oxidation potential is directly related to the energy of the HOMO. Electron-donating groups are expected to lower the oxidation potential.
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an appropriate solvent (e.g., acetonitrile).
-
Analyte Solution: Prepare a 1 mM solution of the analyte (ethynyl aniline or its tolyl derivative) in the electrolyte solution.
-
Cell Setup: Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a final value (e.g., 1.5 V) and back at a scan rate of 100 mV/s.
-
Analysis: Determine the onset oxidation potential (Eox) for each compound.
Table 4: Representative Electrochemical Data
| Compound | Substituent Position | Expected Onset Oxidation Potential (V vs. Ag/AgCl) | Rationale |
| Ethynyl Aniline | - | Baseline | - |
| p-Tolyl Ethynyl Aniline | para | Lowest | Most easily oxidized due to strong electron donation |
| m-Tolyl Ethynyl Aniline | meta | Intermediate | Moderately easier to oxidize |
| o-Tolyl Ethynyl Aniline | ortho | Variable | Potential influenced by both electronic and steric factors |
Conclusion: Strategic Application in Research and Development
The choice of a tolyl-substituted ethynyl aniline over the parent compound is a strategic decision that should be guided by the desired properties of the final product.
-
For applications requiring enhanced electron-donating properties , such as in the development of organic electronic materials or as electron-rich ligands in catalysis, the para-tolyl derivative is the superior choice.
-
When a more moderate electronic perturbation is desired, the meta-tolyl analog offers a subtle modification.
-
The ortho-tolyl derivative is particularly interesting for studies where steric control is paramount, for example, in directing the regioselectivity of a reaction or in creating chiral environments.
By understanding the nuanced effects of the tolyl group's position, researchers can rationally design and synthesize novel ethynyl aniline derivatives with tailored properties for a wide range of applications in drug discovery and materials science. This guide serves as a foundational resource, providing both the theoretical framework and the practical tools necessary to harness the full potential of these valuable synthetic intermediates.
References
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A Comparative Guide to the Synthesis of 2-(p-Tolylethynyl)aniline for Research and Development
In the landscape of modern organic synthesis, 2-(p-Tolylethynyl)aniline serves as a pivotal intermediate in the development of advanced materials and pharmaceutical agents. Its rigid, conjugated structure makes it a valuable building block for polymers, molecular wires, and complex heterocyclic systems like quinolines.[1][2][3] This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal method for their specific application.
Section 1: The Sonogashira Coupling: The Predominant Synthetic Strategy
The Sonogashira cross-coupling reaction is the most widely employed method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it the workhorse for synthesizing arylalkynes like this compound.[4][5][6] The reaction couples a terminal alkyne (4-ethynyltoluene) with an aryl halide (typically 2-iodoaniline or 2-bromoaniline) using a palladium catalyst and, in its classic form, a copper(I) co-catalyst.[4][7][8]
Mechanistic Rationale: The "Why" Behind the Reagents
Understanding the catalytic cycles of the Sonogashira reaction is crucial for troubleshooting and optimization. The process involves two interconnected cycles: a palladium cycle and a copper cycle.[4][7]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 2-iodoaniline). This is often the rate-determining step.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (like triethylamine) to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the palladium complex.
-
Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the desired product, this compound.
The amine base is not merely a proton scavenger; it also serves to regenerate the active catalyst and can act as a ligand.[9]
Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust and widely cited method for lab-scale synthesis. The use of 2-iodoaniline is preferred over 2-bromoaniline due to the greater reactivity of the C-I bond, which facilitates a more efficient oxidative addition.
Materials:
-
2-Iodoaniline (1.0 equiv)
-
4-Ethynyltoluene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA), anhydrous (as solvent and base)
-
Toluene, anhydrous (co-solvent)
Step-by-Step Methodology:
-
To a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), add 2-iodoaniline and the catalysts, PdCl₂(PPh₃)₂ and CuI.
-
Add anhydrous toluene and anhydrous triethylamine. Stir the mixture to dissolve the solids.
-
Add 4-ethynyltoluene dropwise via syringe at room temperature.
-
Heat the reaction mixture to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with 2 M HCl to remove the triethylamine hydrochloride salt.[10]
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Protocol 2: Copper-Free Sonogashira Coupling
The primary drawback of the classic method is the use of copper, which can catalyze the undesirable homocoupling of the alkyne (Glaser coupling) and poses toxicity and environmental concerns.[7][11][12] Copper-free variants have been developed to circumvent these issues, often requiring more sophisticated ligands or different reaction conditions.[6][11][13][14]
Rationale for Omission of Copper: By eliminating the copper co-catalyst, the risk of Glaser homocoupling is significantly reduced, simplifying product purification.[11] These systems rely on the palladium catalyst alone to facilitate both the activation of the aryl halide and the alkyne. This is often achieved by using stronger bases (e.g., Cs₂CO₃) and specialized, electron-rich, bulky phosphine ligands (e.g., cataCXium A, X-Phos) that promote the catalytic cycle under milder conditions.[13]
Materials:
-
2-Bromoaniline (1.0 equiv)
-
4-Ethynyltoluene (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv) or Pd(CH₃CN)₂Cl₂[13]
-
cataCXium A (a bulky phosphine ligand) (0.02 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous (solvent)
Step-by-Step Methodology:
-
In an inert atmosphere glovebox or Schlenk line, charge a flask with Pd(OAc)₂, cataCXium A, and Cs₂CO₃.
-
Add anhydrous DMF, 2-bromoaniline, and 4-ethynyltoluene.
-
Heat the mixture to 80-100°C. The reaction may require longer reaction times (6-18 hours) compared to the copper-catalyzed version.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography as described in Protocol 1.
Section 2: Comparative Analysis of Synthesis Routes
The choice between a classic and a copper-free Sonogashira protocol depends on the specific requirements of the synthesis, such as scale, purity requirements, and available resources.
| Parameter | Protocol 1: Classic Cu-Cocatalyzed | Protocol 2: Copper-Free | Rationale & Insights |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | Pd(OAc)₂ / Bulky Ligand | Copper-free systems require more advanced, and often more expensive, ligands to achieve high efficiency.[13] |
| Starting Halide | 2-Iodoaniline (preferred) | 2-Bromoaniline (common) | The higher reactivity of iodides allows for milder conditions in the classic protocol. Copper-free systems are often robust enough to activate less reactive bromides. |
| Reaction Time | 2-4 hours | 6-18 hours | The copper acetylide intermediate in the classic route accelerates the transmetalation step, leading to faster kinetics. |
| Temperature | 60-70°C (Room Temp possible)[10] | 80-100°C | Milder conditions are a key advantage of the copper-catalyzed method. |
| Key Byproduct | Alkyne Homocoupling (Glaser) | Minimal Homocoupling | The absence of copper is the primary reason for the cleaner reaction profile in Protocol 2.[11] |
| Purification | Can be challenging | Generally simpler | Fewer byproducts simplify the purification process, potentially leading to higher isolated yields of pure product. |
| Cost & "Greenness" | Lower catalyst cost, but TEA waste | Higher ligand cost, but avoids toxic copper | The "green" advantage of avoiding copper may be offset by the use of more complex ligands and harsher solvents like DMF or NMP.[11][12] |
Section 3: Alternative Synthetic Pathways
While Sonogashira coupling is dominant, it is worth noting that 2-(alkynyl)anilines are also versatile precursors for synthesizing other heterocyclic compounds, such as quinolines and indoles, through subsequent cyclization reactions.[1][2][15][16] These transformations underscore the synthetic utility of the target molecule. For instance, the product this compound can undergo electrophilic or radical-mediated cyclization to form substituted quinolines.[2][15]
Conclusion
For the synthesis of this compound, the classic copper-cocatalyzed Sonogashira coupling (Protocol 1) remains the most direct, rapid, and cost-effective method for laboratory-scale synthesis, particularly when starting from 2-iodoaniline. However, for applications where copper contamination is a critical concern or when simpler purification is prioritized, the copper-free Sonogashira protocol (Protocol 2) presents a superior, albeit slower and potentially more expensive, alternative. The choice of method should be guided by a careful consideration of project-specific constraints including budget, timeline, scale, and the ultimate purity requirements of the final product.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(p-Tolylethynyl)aniline
This document provides a detailed protocol for the safe handling and disposal of 2-(p-Tolylethynyl)aniline (CAS No. 124643-45-4). As a research chemical, the proper management of its waste stream is paramount to ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This guide is built on the foundational principles of chemical safety, drawing from established protocols for analogous compounds and general hazardous waste regulations.
Disclaimer: This guide is intended for informational purposes and is based on the known hazards of aniline and aromatic ethynyl compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. You must consult the SDS provided by your chemical supplier and contact your institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound. Local regulations and institutional policies may have specific requirements.
Hazard Assessment: Understanding the Risk Profile
This compound belongs to the aniline family of compounds, which are known for their toxicity. Aniline itself is classified as a toxic substance, a potential carcinogen, and a reproductive toxin.[1][2] Aromatic compounds can also pose a significant threat to human health and the environment.[3] Based on its structure, it is prudent to handle this compound with a high degree of caution, assuming it may be:
-
Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.[2][4]
-
Skin and Eye Irritant: Likely to cause skin and serious eye irritation.
-
Potential Carcinogen/Mutagen: Suspected of causing genetic defects or cancer.[1][2]
Due to these potential hazards, this compound must be managed as regulated hazardous waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[1][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical or its waste, ensure a complete set of appropriate PPE is worn. All handling of waste should occur within a certified chemical fume hood to prevent vapor inhalation.[1][7]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Neoprene, Viton). Nitrile gloves are not recommended for prolonged contact with aniline.[1] | To prevent dermal absorption, which is a primary route of exposure for aniline compounds.[2] |
| Eye Protection | Safety goggles with side shields or a full-face shield.[7] | To protect against splashes and vapors that can cause serious eye damage.[2][4] |
| Body Protection | A fully buttoned, long-sleeved lab coat. | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[7] | To protect feet from potential spills. |
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[8][9] Do not mix this waste stream with other incompatible materials, such as strong oxidizing agents or acids.[10]
Step 1: Designate a Satellite Accumulation Area (SAA)
Establish a designated waste collection area within the lab, at or near the point of generation.[9][11] This area must be clearly marked.
Step 2: Prepare Waste Containers
-
Liquid Waste: Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., polyethylene or glass) with a secure screw-top cap.[1][11] The container must be clean and in good condition.
-
Solid Waste: Use a separate, sealable container or a heavy-duty, sealable bag clearly marked for solid hazardous waste.[7]
Step 3: Collect and Segregate Waste
-
Liquid Waste Stream:
-
Carefully pour all liquid waste containing this compound, including reaction mother liquors and solvent rinses, into the designated liquid hazardous waste container.
-
Do not overfill the container; leave at least one inch of headspace to allow for vapor expansion.[9]
-
Keep the container securely capped at all times, except when actively adding waste.[12]
-
-
Solid Waste Stream:
-
Place all contaminated solid materials—including gloves, absorbent pads, weighing papers, and pipette tips—into the designated solid hazardous waste container.[7]
-
Seal the container or bag once it is full or at the end of the procedure.
-
Step 4: Label Containers Immediately and Accurately
Proper labeling is a key requirement of the Resource Conservation and Recovery Act (RCRA).[13] Your institution's EHS department will provide specific labels. At a minimum, every waste container must be labeled with:
-
The words "Hazardous Waste" .[11]
-
The full chemical name: "this compound" .
-
A complete list of all other chemical constituents and their approximate percentages or volumes.[9]
-
The date when waste was first added to the container (the "accumulation start date").[11]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and supervisor.[10]
-
Isolate and Ventilate: Secure and control entrance to the area. Ensure the chemical fume hood is operating to ventilate vapors.[10]
-
Remove Ignition Sources: Eliminate all potential sources of ignition in the vicinity.[7]
-
Cleanup (Trained Personnel Only):
-
If the spill is small and you are trained in hazardous spill cleanup, you may proceed.[1]
-
Wearing the appropriate PPE (see Section 2), cover the spill with an inert, non-flammable absorbent material such as vermiculite, dry sand, or earth.[4][10]
-
Using spark-proof tools, carefully collect the absorbed material and place it into a designated hazardous waste container for solids.[7]
-
Decontaminate the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.[1]
-
-
Large Spills: For any large or unmanageable spill, evacuate the area immediately and contact your institution's EHS department or emergency response team.[1]
Disposal Workflow and Decision Logic
The proper disposal of this compound follows a clear, regulated pathway from the laboratory bench to a certified disposal facility. This "cradle-to-grave" management is mandated by the EPA.[14] The following diagram illustrates the decision-making process.
Caption: Disposal workflow for this compound waste.
Waste Minimization: A Core Principle
Federal and state regulations require laboratories to implement strategies to reduce the volume of chemical waste.[11] Prudent practices include:
-
Source Reduction: Order only the quantity of chemical required for your research.[11][15]
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.[15]
-
Scale of Experiments: When possible, conduct experiments on the smallest practical scale to minimize waste generation.
By adhering to these rigorous procedures, you contribute to a culture of safety, ensure the protection of our environment, and maintain full compliance with all applicable regulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
